Bis(3-aminopropyl) Ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-aminopropoxy)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2O/c7-3-1-5-9-6-2-4-8/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPRVQWGKLEFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00511222 | |
| Record name | 3,3'-Oxydi(propan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2157-24-6 | |
| Record name | 3,3'-Oxydi(propan-1-amine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00511222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(3-aminopropyl) Ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Bis(3-aminopropyl) Ether CAS number
An In-depth Technical Guide to Bis(3-aminopropyl) Ether and its Derivatives
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of this compound, with a primary focus on the commercially significant derivative, Diethylene Glycol this compound.
Introduction and Disambiguation
The term "this compound" can be ambiguous as it may refer to several distinct chemical structures. This guide will primarily focus on Diethylene Glycol this compound (CAS Number: 4246-51-9) , a widely used compound in various industrial and research applications. Other related compounds that may be referred to by similar names are also briefly mentioned for clarity.
Core Compound: Diethylene Glycol this compound
Diethylene Glycol this compound is a versatile diamine with applications ranging from polymer synthesis to use in detergents and personal care products.[1] Its structure, featuring two primary amine groups and a flexible ether linkage, imparts unique properties that make it a valuable building block and functional additive.[1]
Physicochemical Properties
The following table summarizes the key quantitative data for Diethylene Glycol this compound.
| Property | Value | Source |
| CAS Number | 4246-51-9 | [1][2][3] |
| Molecular Formula | C10H24N2O3 | [1][4] |
| Molecular Weight | 220.31 g/mol | [1][4][5] |
| Appearance | Colorless to light yellow clear liquid | [1][3] |
| Purity | >98.0% (GC) | [3][4] |
| Melting Point | -32 °C | [1] |
| Boiling Point | 151 °C at 2 mmHg | [1] |
| Density | 1.01 g/mL | [1] |
| PubChem CID | 20239 | [1][5] |
Synonyms and Identifiers
For ease of reference, a list of common synonyms and identifiers for Diethylene Glycol this compound is provided below.
| Type | Identifier | Source |
| Synonym | Bis[2-(3-aminopropoxy)ethyl] ether | [1][3] |
| Synonym | 4,7,10-Trioxa-1,13-tridecanediamine | [1][3][5] |
| EINECS | 224-207-2 | [5] |
| MDL Number | MFCD00059850 | [1] |
Applications
Diethylene Glycol this compound is utilized in a variety of fields due to its chemical properties.[1]
-
Polymer Production : It serves as a key ingredient in the synthesis of polyurethanes and polyamides, acting as a chain extender or a monomer.[1]
-
Surfactant and Emulsifier : It is used in the formulation of detergents, personal care products, and agricultural chemicals to enhance solubility and stability.[1]
-
Curing Agent : The amine groups can react with epoxy groups, making it an effective curing agent for epoxy resins.
-
Research and Synthesis : It is a building block for more complex molecules, including aza-crown ethers, and is used for surface passivation of carbon nanodots.[4][6]
Experimental Protocols
Generalized Protocol for Polyurethane Synthesis
This protocol describes a general method for the synthesis of polyurethane using a diamine like Diethylene Glycol this compound as a chain extender.
Materials:
-
Diisocyanate (e.g., Methylene diphenyl diisocyanate - MDI)
-
Polyol (e.g., Poly(tetramethylene glycol) - PTMG)
-
Diethylene Glycol this compound (as chain extender)
-
Dry solvent (e.g., N,N-Dimethylformamide - DMF)
-
Nitrogen source
Procedure:
-
A reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and thermometer is charged with the polyol and solvent.
-
The mixture is heated and stirred under a nitrogen atmosphere until the polyol is completely dissolved and the desired temperature is reached (typically 60-80 °C).
-
The diisocyanate is added to the reaction mixture and allowed to react with the polyol to form a prepolymer. The reaction progress can be monitored by titration of the isocyanate groups.
-
Once the prepolymer is formed, a stoichiometric amount of Diethylene Glycol this compound, dissolved in the solvent, is added to the reaction vessel.
-
The reaction is continued until the desired molecular weight is achieved, as indicated by an increase in viscosity.
-
The resulting polyurethane solution is then cast into a film or precipitated in a non-solvent like isopropanol.
-
The synthesized polyurethane is dried under vacuum to remove any residual solvent.
Generalized Protocol for Epoxy Resin Curing
This protocol outlines the use of Diethylene Glycol this compound as a curing agent for epoxy resins.
Materials:
-
Epoxy resin (e.g., a diglycidyl ether of bisphenol A)
-
Diethylene Glycol this compound (curing agent)
-
Mixing container and stirrer
Procedure:
-
The epoxy resin is preheated to reduce its viscosity for easier mixing.
-
A stoichiometric amount of Diethylene Glycol this compound is calculated based on the amine hydrogen equivalent weight of the curing agent and the epoxy equivalent weight of the resin.
-
The calculated amount of the curing agent is added to the epoxy resin.
-
The components are thoroughly mixed until a homogeneous mixture is obtained.
-
The mixture is then poured into a mold or applied to a surface.
-
The curing process can be carried out at room temperature or accelerated by heating, depending on the specific epoxy resin and desired properties of the final product. The progress of curing can be monitored by the increase in hardness of the material.
Reaction Pathways and Workflows
Polyurethane Formation Pathway
The following diagram illustrates the role of Diethylene Glycol this compound as a chain extender in the formation of polyurethane.
Caption: Polyurethane synthesis workflow.
Epoxy Resin Curing Mechanism
This diagram shows the general reaction mechanism of an epoxy group with a primary amine of Diethylene Glycol this compound.
Caption: Epoxy curing reaction pathway.
Related Compounds
As mentioned, other compounds share a similar name. The table below provides their CAS numbers for clear identification.
| Compound Name | CAS Number |
| Ethylene Glycol this compound | 2997-01-5 |
| This compound | 2157-24-6 |
Safety Information
Diethylene Glycol this compound is a corrosive substance that can cause severe skin burns and eye damage.[2] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, goggles, and protective clothing, in a well-ventilated area. In case of contact, flush the affected area with plenty of water and seek medical attention.
This guide provides a foundational understanding of Diethylene Glycol this compound. For specific applications, further research and optimization of protocols are recommended.
References
- 1. chemimpex.com [chemimpex.com]
- 2. cloudfront.zoro.com [cloudfront.zoro.com]
- 3. Diethylene Glycol this compound | 4246-51-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. biocompare.com [biocompare.com]
- 5. Diethylene glycol this compound | C10H24N2O3 | CID 20239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethylene Glycol this compound - Amerigo Scientific [amerigoscientific.com]
An In-depth Technical Guide to Bis(3-aminopropyl) Ether and Its Analogs for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Bis(3-aminopropyl) ether, a versatile diamine, and its widely used analog, Diethylene glycol this compound. The guide is tailored for researchers, scientists, and professionals in drug development, offering detailed information on their physicochemical properties, synthesis, and applications.
Introduction
This compound and its derivatives are aliphatic amines that serve as valuable building blocks and linkers in various chemical and biological applications. Their terminal primary amine groups offer reactive sites for a multitude of chemical transformations, making them suitable for polymer synthesis, surface modification, and the construction of complex molecules in drug discovery. This guide will focus on two key compounds: this compound and the more extensively documented Diethylene glycol this compound, highlighting their distinct properties and applications.
Physicochemical Properties
A clear distinction between these two molecules is crucial for their appropriate application. The following table summarizes their key quantitative data.
| Property | This compound | Diethylene glycol this compound |
| Molecular Formula | C₆H₁₆N₂O | C₁₀H₂₄N₂O₃ |
| Molecular Weight | 132.20 g/mol | 220.31 g/mol |
| CAS Number | 2157-24-6 | 4246-51-9 |
| Appearance | Colorless to Almost colorless clear liquid | Colorless to light yellow clear liquid |
| Boiling Point | 93 °C at 0.5 mmHg | 151 °C at 2 mmHg |
| Density | Not specified | 1.01 g/mL |
| Melting Point | Not specified | -32 °C |
Synthesis and Manufacturing
The synthesis of these ethers typically involves a multi-step process, starting from readily available precursors. While detailed, peer-reviewed laboratory protocols are not extensively published, patent literature provides insight into the industrial manufacturing processes.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through a three-step process starting from acrylonitrile and water.
-
Formation of 3-Hydroxypropionitrile : An initial addition reaction between a water molecule and an acrylonitrile molecule is performed to yield 3-hydroxypropionitrile.
-
Synthesis of Bis(2-cyanoethyl)ether : A second addition reaction is carried out between the 3-hydroxypropionitrile formed in the previous step and another molecule of acrylonitrile. This reaction produces bis(2-cyanoethyl)ether.
-
Hydrogenation to Bis(3-aminopropyl)ether : The final step involves the hydrogenation of bis(2-cyanoethyl)ether. This reduction of the nitrile functional groups to primary amines yields the final product, Bis(3-aminopropyl)ether.
Experimental Protocol: Synthesis of Diethylene glycol this compound
The production of Diethylene glycol this compound involves the reaction of diethylene glycol with acrylonitrile, followed by hydrogenation.
-
Cyanoethylation of Diethylene Glycol : Diethylene glycol is reacted with acrylonitrile in a process known as cyanoethylation. This reaction can lead to a mixture of mono- and di-substituted nitrile products.
-
Hydrogenation : The resulting mixture containing the di-substituted nitrile is then subjected to hydrogenation. This step reduces the nitrile groups to primary amines, yielding Diethylene glycol this compound. The reaction is typically carried out using a catalyst such as Raney Nickel and in the presence of ammonia to suppress side reactions.
Applications in Research and Drug Development
The presence of two primary amine groups makes these molecules excellent candidates for use as linkers and building blocks in various applications.
This compound
The applications of this compound are primarily in the realm of organic synthesis and materials science. It is used as an intermediate in the synthesis of more complex molecules and can be incorporated into polymers to modify their properties.
Diethylene glycol this compound
This longer-chain analog has found a broader range of applications, particularly in fields relevant to drug development.
-
Bioconjugation and Linkers : As a homobifunctional crosslinker, it is used to connect molecules, for example, in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. Its flexible and hydrophilic ether backbone can improve the solubility and pharmacokinetic properties of the resulting conjugate.
-
PEGylation : It serves as a building block for polyethylene glycol (PEG) chains, a process known as PEGylation, which is widely used to improve the therapeutic properties of proteins and drugs.
-
Drug Formulation : It can act as a solubilizing agent in drug formulations, enhancing the bioavailability of poorly soluble active pharmaceutical ingredients.
-
Advanced Materials : It is a starting material for the synthesis of aza-crowns and can be used as a surface passivation agent in the production of photoluminescent carbon nanodots for semiconductor applications.
Logical and Experimental Workflows
The utility of these diamine ethers, particularly in the context of drug development, can be visualized through experimental workflows. The following diagram illustrates a conceptual workflow for the use of Diethylene glycol this compound as a linker in the synthesis of an antibody-drug conjugate (ADC).
Caption: Conceptual workflow for Antibody-Drug Conjugate (ADC) synthesis.
The synthesis of this compound from acrylonitrile can be depicted as a sequential chemical process.
Caption: Synthesis pathway of this compound.
An In-depth Technical Guide to Bis(3-aminopropyl) Ether: Structure, Synthesis, and Applications in Research and Development
Abstract
Bis(3-aminopropyl) ether, a symmetrical diamine ether, serves as a versatile building block and linker molecule in various chemical and biomedical applications. Its unique structural features, including two primary amine functionalities and a flexible ether linkage, make it a molecule of significant interest to researchers in materials science, polymer chemistry, and drug development. This technical guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and applications of this compound, with a particular focus on its emerging role in the development of novel therapeutics. Safety and handling protocols are also detailed to ensure its proper use in a laboratory setting.
Introduction and Chemical Structure
This compound, systematically named 3-(3-aminopropoxy)propan-1-amine, is an organic compound with the chemical formula C₆H₁₆N₂O[1]. It is characterized by a central ether oxygen atom connecting two propyl chains, each terminating in a primary amine group. This structure imparts a combination of flexibility, due to the ether linkage, and reactivity, owing to the terminal amines.
The presence of two primary amine groups makes this compound a valuable homobifunctional linker. These amine groups can readily participate in a variety of chemical reactions, most notably amide bond formation with carboxylic acids, making it a useful component in polymerization and bioconjugation.
Below is a representation of the chemical structure of this compound.
Caption: Chemical structure of this compound (CAS 2157-24-6).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 3-(3-aminopropoxy)propan-1-amine | [1] |
| CAS Number | 2157-24-6 | [1] |
| Molecular Formula | C₆H₁₆N₂O | [1] |
| Molecular Weight | 132.20 g/mol | [1] |
| Topological Polar Surface Area | 61.3 Ų | [1] |
| XLogP3-AA | -1.1 | [1] |
| Appearance | Colorless to Almost colorless clear liquid | [2] |
Synthesis and Reaction Mechanisms
The primary industrial synthesis of this compound involves a multi-step process starting from acrylonitrile. While detailed laboratory-scale protocols are not extensively published, the general synthetic pathway can be outlined as follows:
-
Cyanoethylation: This step involves the reaction of a suitable starting material to form bis(2-cyanoethyl) ether.
-
Hydrogenation: The dinitrile intermediate is then reduced to the corresponding diamine.
A patented method describes the synthesis starting from the addition of water to acrylonitrile to produce 3-hydroxypropionitrile, which then reacts with another molecule of acrylonitrile to yield bis(2-cyanoethyl)ether. This intermediate is subsequently hydrogenated to produce Bis(3-aminopropyl)ether[3].
A related synthesis for N,N'-bis(3-aminopropyl)-1,2-ethylenediamine involves the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation in the presence of a Raney nickel catalyst[4]. This suggests that a similar catalytic hydrogenation is the key step for the synthesis of this compound.
Reaction Mechanism: Catalytic Hydrogenation
The hydrogenation of the nitrile groups of bis(2-cyanoethyl) ether to primary amines is typically carried out using a metal catalyst, such as Raney nickel or cobalt, under a hydrogen atmosphere. The reaction proceeds through the adsorption of the nitrile groups and hydrogen onto the catalyst surface, followed by the stepwise reduction of the carbon-nitrogen triple bond.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Bis(3-aminopropyl) Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3-aminopropyl) ether, also known by its IUPAC name 3-(3-aminopropoxy)propan-1-amine and CAS number 2157-24-6, is a diamine compound featuring a central ether linkage.[1] Its bifunctional nature, with two primary amine groups, makes it a versatile building block in various chemical syntheses. This guide provides a comprehensive overview of its physical and chemical properties, potential applications in drug development, and detailed experimental protocols for its characterization.
Physicochemical Properties
The physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and the prediction of its behavior in chemical reactions.
Physical Properties
The key physical properties of this compound are presented in Table 1. The compound is a colorless to almost colorless liquid at room temperature.
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆N₂O | [1][2] |
| Molecular Weight | 132.20 g/mol | [1] |
| Appearance | Colorless to Almost Colorless Clear Liquid | |
| Boiling Point | 72 °C at 4 mmHg | |
| Specific Gravity (20/20) | 0.94 | |
| Refractive Index (n²⁰/D) | 1.46 | |
| Flash Point | 93 °C | |
| Computed XLogP3-AA | -1.1 | [1] |
| Computed pKa (Strongest Basic) | 9.96 |
Chemical Properties
This compound's chemical behavior is primarily dictated by the presence of two primary amine groups and a central ether linkage.
-
Basicity: The lone pairs of electrons on the nitrogen atoms of the primary amine groups confer basic properties to the molecule, allowing it to react with acids to form ammonium salts.
-
Nucleophilicity: The primary amine groups are nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and condensation reactions.
-
Reactivity of the Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions.
-
Purity: Commercially available this compound typically has a purity of greater than 98.0%, as determined by gas chromatography (GC) and neutralization titration.
Spectral Data
Spectral data is essential for the structural confirmation of this compound.
-
¹H NMR Spectrum: The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the hydrogen atoms in the molecule, confirming the presence of the aminopropyl and ether moieties.
Synthesis and Reactivity
Synthesis Pathway
A known method for the synthesis of this compound involves a multi-step process starting from acrylonitrile.[3] This synthesis pathway is illustrated in the diagram below.
Caption: Synthesis of this compound.
The process involves the initial reaction of acrylonitrile with water to form 3-hydroxypropionitrile, which then reacts with another molecule of acrylonitrile to yield bis(2-cyanoethyl) ether.[3] The final step is the hydrogenation of the nitrile groups to primary amines, affording this compound.[3]
Applications in Research and Drug Development
While direct applications of this compound in pharmaceuticals are not extensively documented, its structural motif is a key component in more complex molecules utilized in drug delivery systems. The presence of two terminal primary amine groups on a flexible ether backbone makes it an attractive building block for the synthesis of linkers in antibody-drug conjugates (ADCs) and for the creation of drug delivery vehicles like dendrimers and hydrogels.[4][5]
Longer-chain analogues, such as polyethylene glycol (PEG) and diethylene glycol bis(3-aminopropyl) ethers, are widely employed as hydrophilic linkers in ADCs.[6][7] These linkers connect a cytotoxic drug to a monoclonal antibody, enhancing the solubility and stability of the conjugate. The fundamental diamino ether structure of this compound provides a foundation for the synthesis of these more elaborate linkers. Its primary amine groups offer reactive sites for conjugation to both the drug and the antibody or for polymerization into larger drug delivery constructs.
Experimental Protocols
The following are detailed methodologies for the determination of key physical and chemical properties of this compound.
Determination of Boiling Point
Objective: To determine the boiling point of this compound at reduced pressure.
Methodology:
-
A small quantity of this compound is placed in a distillation flask.
-
The flask is connected to a vacuum pump and a manometer.
-
The pressure is reduced to the desired level (e.g., 4 mmHg).
-
The sample is heated gently with constant stirring.
-
The temperature at which the liquid boils and its vapor is in equilibrium with the liquid is recorded as the boiling point at that pressure.
Determination of Purity by Neutralization Titration
Objective: To determine the purity of this compound by titrating its basic amine groups with a standardized acid.
Methodology:
-
A precisely weighed sample of this compound is dissolved in a suitable solvent, such as isopropanol or water.
-
A few drops of a suitable indicator (e.g., methyl orange) are added.
-
The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M hydrochloric acid) until the endpoint, indicated by a color change, is reached.
-
The volume of the acid used is recorded.
-
The purity is calculated based on the stoichiometry of the reaction between the amine groups and the acid.
Determination of Refractive Index
Objective: To measure the refractive index of liquid this compound.
Methodology:
-
A few drops of this compound are placed on the prism of a calibrated refractometer.
-
The prism is closed, and the sample is allowed to equilibrate to a constant temperature (e.g., 20 °C).
-
Light is passed through the sample, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.
-
The refractive index is read directly from the instrument's scale.
Safety and Handling
This compound is classified as a substance that causes serious eye damage.[1] It is essential to handle this chemical with appropriate personal protective equipment, including safety goggles and gloves, in a well-ventilated area. Store in a cool, dry place away from incompatible materials.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its bifunctional nature, conferred by the two primary amine groups, makes it a candidate for a variety of chemical transformations. While its direct application in drug development is an emerging area, its structural similarity to linkers used in advanced drug delivery systems suggests significant potential as a foundational building block for the next generation of targeted therapeutics. The experimental protocols provided herein offer a basis for the consistent and accurate characterization of this compound in a research setting.
References
- 1. This compound | C6H16N2O | CID 12841412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. US20140336416A1 - Method for synthesising bis[3-(n,n-dialkylamino)propyl]ethers - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. payload-test-three-green.vercel.app [payload-test-three-green.vercel.app]
- 6. Diethylene Glycol this compound, 4246-51-9 | BroadPharm [broadpharm.com]
- 7. chemimpex.com [chemimpex.com]
A Technical Guide to Bis(3-aminopropyl) Ether and Its Analogues for Researchers and Drug Development Professionals
The term "Bis(3-aminopropyl) Ether" can refer to several structurally related diamines, each with unique properties and applications. This guide provides an in-depth technical overview of the core compound and its prominent analogues: Diethylene glycol this compound and Ethylene glycol this compound. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative look at their chemical properties, experimental protocols for their synthesis and application, and their roles in various scientific fields.
Chemical Identity and Synonyms
Clarity in identifying these compounds is crucial due to the similarity in their nomenclature. The following table summarizes the key identifiers for each.
| Common Name | Synonyms | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 3,3'-Oxydi(propylamine), 3-(3-aminopropoxy)propan-1-amine | 2157-24-6 | C6H16N2O | 132.21[1] |
| Diethylene glycol this compound | 4,7,10-Trioxa-1,13-tridecanediamine, Bis[2-(3-aminopropoxy)ethyl] ether, Jeffamine® EDR-148 | 4246-51-9 | C10H24N2O3 | 220.31[2][3] |
| Ethylene glycol this compound | 1,2-Bis(3-aminopropoxy)ethane | 2997-01-5 | C8H20N2O2 | 176.26 |
Physicochemical Properties
The physical and chemical properties of these ethers dictate their suitability for various applications. The following tables provide a summary of their key quantitative data.
Table 2.1: Properties of this compound (CAS: 2157-24-6)
| Property | Value | Source |
| Purity | >98.0% (GC)(T) | [1] |
| Appearance | Colorless to Almost colorless clear liquid | |
| Molecular Weight | 132.21 | [1] |
Table 2.2: Properties of Diethylene glycol this compound (CAS: 4246-51-9)
| Property | Value | Source |
| Purity | >98.0% (GC)(T) | [3] |
| Appearance | Colorless to Light yellow clear liquid | |
| Molecular Weight | 220.31 | [2][3] |
Table 2.3: Properties of Ethylene glycol this compound (CAS: 2997-01-5)
| Property | Value | Source |
| Purity | >98.0%(GC)(T) | |
| Appearance | Colorless to Light yellow clear liquid | |
| Boiling Point | 96 °C/1 mmHg | [4] |
| Specific Gravity (20/20) | 0.98 | |
| Refractive Index | 1.46 |
Experimental Protocols
Detailed methodologies for the synthesis and application of these compounds are essential for reproducible research.
Synthesis of this compound
A common method for the synthesis of this compound involves a multi-step process starting from acrylonitrile.[5][6]
Experimental Workflow: Synthesis of this compound
Caption: A multi-step synthesis of this compound.
Protocol:
-
Addition Reaction 1: React acrylonitrile with water to produce 3-hydroxypropionitrile.[5][6]
-
Addition Reaction 2: React the resulting 3-hydroxypropionitrile with another molecule of acrylonitrile to form bis(2-cyanoethyl)ether.[5][6]
-
Hydrogenation: Reduce the nitrile groups of bis(2-cyanoethyl)ether through a hydrogenation reaction to yield Bis(3-aminopropyl)ether.[5][6]
Epoxy Resin Curing with Diethylene glycol this compound
Diethylene glycol this compound is an effective curing agent for epoxy resins, enabling curing at ambient temperatures.[1]
Experimental Workflow: Epoxy Resin Curing
Caption: Curing of epoxy resin using a diamine agent.
Protocol:
-
Preparation: Ensure the epoxy resin has a 1,2-epoxy equivalency greater than 1. A common choice is the diglycidyl ether of bisphenol A (DGEBA).[1]
-
Mixing: Combine the epoxy resin with Diethylene glycol this compound. The ratio should be approximately 90 to 110 percent of the theoretical equivalent weight necessary for the reaction.[1]
-
Curing: The curing process can be carried out at room temperature (around 23°C) or slightly elevated temperatures up to 40°C.[1] The primary amine groups of the ether react with the epoxy groups of the resin, leading to a cross-linked, thermoset polymer.[7]
Gold Nanoparticle Synthesis using Ethylene Glycol and an Amine Source
While a direct protocol for using Ethylene glycol this compound in gold nanoparticle synthesis was not found, a general method using ethylene glycol in an alkaline environment is well-established. The amine groups of the ether could potentially act as both a base and a stabilizing agent in a similar reaction.
Experimental Workflow: Gold Nanoparticle Synthesis
Caption: A surfactant-free synthesis of gold nanoparticles.
Protocol:
-
Precursor Solution: Prepare a stock solution of HAuCl4 in water.[8]
-
Reaction Mixture: In a separate container, mix ethylene glycol and water. Add Ethylene glycol this compound to this mixture to create an alkaline environment and to act as a stabilizing agent.
-
Reaction: Add the HAuCl4 solution to the ethylene glycol mixture while stirring at room temperature. The reduction of Au(III) to Au(0) by ethylene glycol will result in the formation of gold nanoparticles.[8] The size and stability of the nanoparticles can be controlled by adjusting the ratio of the base (amine) to the gold precursor and the concentration of ethylene glycol.[8]
Applications in Research and Drug Development
These aminopropyl ethers are versatile molecules with a range of applications.
-
Polymer Chemistry: Their primary use is as curing agents for epoxy resins, contributing to the formation of durable and chemically resistant materials.[1][7] They are also used as intermediates in the synthesis of other polymers.
-
Drug Delivery: The polyethylene glycol (PEG) derivatives of these amines are of particular interest in drug delivery. They can be used to create nanoparticles and other drug carrier systems, enhancing the solubility and bioavailability of therapeutic agents.[4]
-
Surface Modification: These compounds are employed to modify surfaces, such as those of biomedical devices, to improve biocompatibility and reduce protein adsorption.[4]
-
Synthesis of Novel Compounds: They serve as building blocks in the synthesis of more complex molecules, including aza-crowns and photoluminescent carbon nanodots.[9]
Involvement in Signaling Pathways
Currently, there is limited direct evidence in the scientific literature detailing the specific interaction of this compound, Diethylene glycol this compound, or Ethylene glycol this compound with biological signaling pathways. While their application in drug delivery systems implies a biological interface, their role is primarily that of a carrier or a component of a larger delivery vehicle. Further research is needed to elucidate any direct effects these molecules may have on cellular signaling. One of the constituents, ethylene glycol, is known to be catabolized by some microbes, but this is a metabolic pathway rather than a signaling one.[10]
Safety and Handling
All three compounds are classified as corrosive and can cause severe skin burns and eye damage.[1][3] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling these chemicals. Work should be conducted in a well-ventilated area. For detailed safety information, please refer to the Safety Data Sheets (SDS) provided by the supplier.
References
- 1. US3262912A - Curing of epoxy resins with the 3-aminopropyl ether of diethylene glycol - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Diethylene glycol this compound | C10H24N2O3 | CID 20239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. US8921602B2 - Method for synthesising bis[3-(N,N-dialkylamino)propyl]ethers - Google Patents [patents.google.com]
- 6. US20140336416A1 - Method for synthesising bis[3-(n,n-dialkylamino)propyl]ethers - Google Patents [patents.google.com]
- 7. threebond.co.jp [threebond.co.jp]
- 8. mdpi.com [mdpi.com]
- 9. Diethylene Glycol this compound - Amerigo Scientific [amerigoscientific.com]
- 10. Novel aspects of ethylene glycol catabolism - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-(3-aminopropoxy)propan-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(3-aminopropoxy)propan-1-amine, commonly known as Bis(3-aminopropyl) Ether. It includes its chemical properties, safety information, a detailed experimental protocol for its synthesis, and its various applications in research and industry.
Chemical and Physical Properties
3-(3-aminopropoxy)propan-1-amine is a diamine with the IUPAC name 3-(3-aminopropoxy)propan-1-amine.[1][2] It is also known by its synonym, 3,3'-Oxydi(propylamine).[3] This compound is a versatile chemical intermediate used in various fields.
Table 1: Physicochemical Properties of 3-(3-aminopropoxy)propan-1-amine
| Property | Value | Source |
| IUPAC Name | 3-(3-aminopropoxy)propan-1-amine | [1][2] |
| Synonyms | This compound, 3,3'-Oxydi(propylamine) | [1][3] |
| CAS Number | 2157-24-6 | [1][4] |
| Molecular Formula | C₆H₁₆N₂O | [1][4] |
| Molecular Weight | 132.20 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [5] |
| Boiling Point | 151 °C / 2 mmHg (Lit.) | [5] |
| Melting Point | -32 °C (Lit.) | [5] |
| Density | 1.01 g/mL | [5] |
Safety and Hazard Information
It is crucial to handle 3-(3-aminopropoxy)propan-1-amine with appropriate safety precautions. The compound is classified as causing severe skin burns and eye damage.[3]
Table 2: GHS Hazard Information for 3-(3-aminopropoxy)propan-1-amine
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
|
| Danger | H314: Causes severe skin burns and eye damage.[3] H318: Causes serious eye damage.[1] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3] P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[3] P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor. |
Note: The GHS classification and precautionary statements are based on aggregated data and may vary by supplier and concentration.
Synthesis Protocol
A method for the synthesis of this compound has been described in patent literature.[6][7] The process involves a multi-step reaction starting from acrylonitrile and water.
Experimental Protocol: Synthesis of this compound
This protocol is based on the reaction pathway described in patent US20140336416A1.[6]
-
Reaction 1: Formation of 3-hydroxypropionitrile
-
An addition reaction is carried out between a water molecule and an acrylonitrile molecule. This reaction can be conducted in the presence of either excess acrylonitrile or excess water.[6]
-
-
Reaction 2: Formation of bis(2-cyanoethyl)ether
-
A second addition reaction is performed between the 3-hydroxypropionitrile molecule obtained from the first reaction and another acrylonitrile molecule to yield bis(2-cyanoethyl)ether.[6]
-
-
Reaction 3: Hydrogenation to Bis(3-aminopropyl)ether
-
The bis(2-cyanoethyl)ether is then subjected to a hydrogenation reaction. This step reduces the nitrile functional groups to primary amine functions, resulting in the final product, bis(3-aminopropyl)ether.[6]
-
This synthesis route provides a basis for the industrial production of this compound. The subsequent step described in the patent, an aminoalkylation reaction, is for the synthesis of its derivatives.[6]
Synthesis Workflow Diagram
The following diagram illustrates the synthesis pathway for this compound.
Caption: Synthesis pathway of this compound.
Applications and Research Areas
This compound and its derivatives are utilized in a variety of industrial and research applications.
-
Polymers and Materials Science: Derivatives such as Poly(propylene glycol) bis(2-aminopropyl ether) are important components in the production of polyurethanes, where they act as chain extenders or crosslinkers to enhance mechanical properties like tensile strength and elasticity.[8] They are also used in polyurea and RIM (Reaction Injection Molding) systems and as co-reactants in epoxy systems to improve toughness.[9]
-
Adhesives and Sealants: The properties of these compounds make them effective components in formulating flexible and durable adhesives, particularly for the construction and automotive industries.[10]
-
Coatings: In the coatings industry, derivatives are used to modify resins and polymers, improving adhesion, durability, and chemical resistance.[8]
-
Cosmetics and Personal Care: Polyethylene glycol this compound is used in personal care products as an emulsifier and thickening agent.[10] It can also be found in skincare and hair care products to improve texture and spreadability.[8]
-
Drug Delivery: The ability of polyethylene glycol this compound to improve solubility and bioavailability makes it a beneficial component in drug delivery systems for transporting active ingredients across biological membranes.[10]
-
Biomedical Applications: It is employed for surface modification of biomedical devices to enhance biocompatibility and reduce protein adsorption.[10]
-
Chemical Synthesis: this compound serves as a reagent in the synthesis of various other compounds.[10] For example, it is a precursor in the synthesis of bis[3-(N,N-dialkylamino)propyl]ethers.[6]
References
- 1. This compound | C6H16N2O | CID 12841412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2157-24-6 [sigmaaldrich.com]
- 3. This compound | 2157-24-6 | TCI EUROPE N.V. [tcichemicals.com]
- 4. scbt.com [scbt.com]
- 5. chemimpex.com [chemimpex.com]
- 6. US20140336416A1 - Method for synthesising bis[3-(n,n-dialkylamino)propyl]ethers - Google Patents [patents.google.com]
- 7. US8921602B2 - Method for synthesising bis[3-(N,N-dialkylamino)propyl]ethers - Google Patents [patents.google.com]
- 8. Poly(propylene glycol) bis(2-aminopropyl ether): A Review of Synthesis, Properties, Applications, and Environmental Considerations_Chemicalbook [chemicalbook.com]
- 9. Page loading... [wap.guidechem.com]
- 10. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Solubility of Bis(3-aminopropyl) Ether and Its Analogs
This technical guide provides a comprehensive overview of the available solubility information for Bis(3-aminopropyl) ether. Due to the limited direct quantitative data for this compound, this guide also includes solubility data for structurally similar and commercially important analogs, namely Ethylene Glycol this compound and Poly(propylene glycol) bis(2-aminopropyl) ether. This information is intended for researchers, scientists, and professionals in drug development and material science.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound and its analogs is presented in Table 1. Understanding these properties is crucial for interpreting their solubility characteristics.
| Property | This compound | Ethylene Glycol this compound | Poly(propylene glycol) bis(2-aminopropyl ether) |
| CAS Number | 2157-24-6[1] | 2997-01-5[2] | 9046-10-0[3] |
| Molecular Formula | C₆H₁₆N₂O[1] | C₈H₂₀N₂O₂[2] | CH₃CH(NH₂)CH₂[OCH₂CH(CH₃)]nNH₂[3] |
| Molecular Weight | 132.20 g/mol [1] | 176.26 g/mol [2] | Varies (e.g., ~230, ~400, ~2000, ~4000 g/mol )[3] |
| Appearance | Colorless to almost colorless clear liquid | Colorless to light yellow clear liquid | Light yellow or colorless transparent liquid[3] |
| Boiling Point | Not available | 127-130 °C (7 mmHg)[2] | 232 °C (at 101325 Pa)[3] |
| Density | Not available | 0.9837 g/cm³[2] | 0.997 g/mL at 25 °C[3] |
Solubility Data
Table 2: Quantitative Solubility Data
| Compound | Solvent | Solubility | Temperature (°C) |
| Ethylene Glycol this compound | Water | 1000 g/L[2][4] | 20[2][4] |
Table 3: Qualitative Solubility Information
| Compound | Solubility Description | Soluble In |
| Poly(propylene glycol) bis(2-aminopropyl ether) | Soluble in a variety of solvents. | Ethanol, aliphatic hydrocarbons, aromatic hydrocarbons, esters, glycol ethers, ketones, and water.[3] |
| Diethylene glycol this compound | Acts as a solubilizing agent in drug formulations. | Implied high solubility in relevant formulation solvents. |
| Polyethylene glycol this compound | Enhances the solubility and bioavailability of poorly soluble drugs. | Implied solubility in aqueous and organic media relevant to drug delivery.[5] |
Experimental Protocols for Solubility Determination
For researchers seeking to determine the solubility of this compound or related compounds, standardized experimental protocols are recommended. The following outlines a general procedure based on established methods, such as those from the OECD (Organisation for Economic Co-operation and Development) guidelines.
Protocol: Determination of Water Solubility (Flask Method - Adapted from OECD Guideline 105)
-
Preparation of the Test Substance and Solvent:
-
Use high-purity this compound.
-
Use distilled or deionized water as the solvent.
-
Prepare a series of concentrations of the test substance in water.
-
-
Equilibration:
-
Add a precisely weighed amount of this compound to a known volume of water in a stoppered flask.
-
Agitate the mixture at a constant, controlled temperature (e.g., 20 °C) for a sufficient period to reach equilibrium. A preliminary test should be conducted to determine the time required to reach equilibrium (e.g., 24, 48, and 72 hours).
-
-
Phase Separation:
-
After equilibration, cease agitation and allow any undissolved substance to settle.
-
If necessary, centrifuge the saturated solution to ensure a clear supernatant, maintaining the constant temperature.
-
-
Analysis of the Aqueous Phase:
-
Carefully withdraw an aliquot of the clear, saturated aqueous phase.
-
Determine the concentration of this compound in the aliquot using a suitable analytical method. Appropriate methods could include:
-
Gas Chromatography (GC)
-
High-Performance Liquid Chromatography (HPLC)
-
Titration (for basic amines)
-
-
-
Calculation and Reporting:
-
Calculate the solubility in units of mass per volume (e.g., g/L or mg/mL).
-
The experiment should be performed in at least duplicate.
-
Report the mean solubility value and the standard deviation, along with the experimental temperature and the analytical method used.
-
A similar protocol can be adapted for organic solvents.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of solubility.
Caption: A flowchart outlining the key steps for the experimental determination of the solubility of a chemical compound.
Applications Related to Solubility
The solubility characteristics of this compound and its derivatives are crucial for their applications:
-
Drug Delivery: Polyethylene glycol this compound is utilized to enhance the solubility and bioavailability of poorly soluble drugs.[5][6]
-
Surface Modification: It is used to modify surfaces of biomedical devices to improve biocompatibility.[6]
-
Polymer Synthesis: Its solubility in various monomers and solvents is essential for its role as a curing agent for epoxy resins and in the production of polyurethanes.
-
Formulations: In cosmetics and personal care products, related compounds act as surfactants, emulsifiers, and stabilizers, which are dependent on their solubility properties.[7]
References
- 1. This compound | C6H16N2O | CID 12841412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2997-01-5 CAS MSDS (ETHYLENE GLYCOL this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Poly(propylene glycol) bis(2-aminopropyl ether) Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. ETHYLENE GLYCOL this compound CAS#: 2997-01-5 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemhaven.org [chemhaven.org]
- 7. gassnova.no [gassnova.no]
In-Depth Technical Guide: The Core Reactivity of Bis(3-aminopropyl) Ether's Primary Amines
For researchers, medicinal chemists, and polymer scientists, understanding the nuances of a molecule's reactivity is paramount to harnessing its full potential. Bis(3-aminopropyl) ether, a seemingly simple diamine, offers a versatile platform for chemical synthesis, but its utility is fundamentally governed by the behavior of its two primary amine groups. This guide provides an in-depth exploration of the core reactivity of these functional groups, moving beyond simple reaction lists to explain the causality behind experimental choices and providing actionable protocols for its application in research and drug development.
Foundational Understanding: Structure and Properties
This compound, with the chemical formula C₆H₁₆N₂O, is a linear molecule characterized by two primary amine (-NH₂) groups separated by a flexible ether linkage.[1] This structure bestows a unique combination of properties that are critical to its reactivity.
-
Nucleophilicity: The lone pair of electrons on each nitrogen atom makes the primary amines potent nucleophiles, eager to attack electron-deficient centers.[2][3]
-
Basicity: Like other aliphatic amines, it is a moderately strong base capable of readily accepting protons from acids to form ammonium salts.[4]
-
Flexibility: The propyl ether chain separating the two amines provides significant conformational flexibility, allowing the molecule to act as a linker or spacer in larger molecular constructs.
-
Symmetry: The molecule's symmetry means that in many reactions, both amine groups will exhibit identical reactivity, although monosubstitution can be achieved under carefully controlled conditions.
Key Physicochemical Data
For any experimental design, a firm grasp of the reagent's physical properties is non-negotiable. These values dictate purification strategies, reaction setup, and safety protocols.
| Property | Value | Source |
| Molecular Weight | 132.20 g/mol | --INVALID-LINK--[1] |
| CAS Number | 2157-24-6 | --INVALID-LINK--[5] |
| Appearance | Liquid | --INVALID-LINK--[5] |
| Boiling Point | 127-130 °C (7 mmHg) | --INVALID-LINK--[6] |
| Density | 0.9837 g/cm³ | --INVALID-LINK--[6] |
The Heart of the Matter: Core Reactivity of the Primary Amine
The utility of this compound is almost entirely derived from the reactions of its primary amine groups. These groups can participate in a wide range of transformations, making the molecule a valuable bifunctional building block. The following sections detail the most critical reaction classes.
Acylation: The Formation of Amide Bonds
Acylation is arguably one of the most fundamental and widely used reactions of primary amines.[2][4] It involves the reaction of the amine with an acylating agent (such as an acid chloride or anhydride) to form a stable amide bond. This reaction is central to the synthesis of polyamides and for conjugating the diamine to carboxylic acid-containing molecules.
Causality in Experimental Design:
-
Choice of Acylating Agent: Acid chlorides are highly reactive and often used for rapid and efficient amide bond formation at room temperature.[2] Anhydrides are a good alternative, often leading to cleaner reactions.
-
Stoichiometry: The ratio of diamine to acylating agent is critical. A 1:2 molar ratio will favor di-acylation, while a large excess of the diamine (e.g., >10 equivalents) is necessary to favor the mono-acylated product, statistically minimizing the chance of the second amine reacting.
-
Base: A non-nucleophilic base (e.g., triethylamine, pyridine) is typically added to scavenge the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.
Caption: Generalized mechanism of acylation of a primary amine.
Alkylation: Forming Secondary and Tertiary Amines
Alkylation involves the reaction of the amine with an alkyl halide.[7][8] While seemingly straightforward, this reaction is often difficult to control. The initially formed secondary amine is also nucleophilic and can react further with the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium salt.[7]
Causality in Experimental Design:
-
Controlling Over-alkylation: To favor mono-alkylation, a large excess of the diamine is required. Conversely, to produce the fully alkylated tertiary amine, an excess of the alkylating agent and a suitable base are used.[9][10]
-
Reductive Amination: A more controlled and widely preferred method for producing secondary or tertiary amines is reductive amination.[2][7] This involves reacting the amine with an aldehyde or ketone to form an imine (Schiff base) intermediate, which is then reduced in situ by a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride. This one-pot procedure offers high yields and avoids the over-alkylation issues of direct alkylation with alkyl halides.
Schiff Base Formation: The Reversible C=N Bond
Primary amines readily react with aldehydes and ketones to form imines, also known as Schiff bases.[4][11] This condensation reaction is typically reversible and acid-catalyzed. The resulting C=N double bond is a versatile functional group in its own right and is central to dynamic covalent chemistry and the synthesis of many ligands.
Causality in Experimental Design:
-
pH Control: The reaction is fastest under mildly acidic conditions (pH 4-5). The acid protonates the carbonyl oxygen, making the carbon more electrophilic, but too much acid will protonate the amine, rendering it non-nucleophilic.
-
Water Removal: The reaction produces water as a byproduct. Removing this water (e.g., using a Dean-Stark apparatus or molecular sieves) is crucial to drive the equilibrium towards the imine product.
-
Stability: The resulting imine can be hydrolyzed back to the amine and aldehyde/ketone. For applications requiring a stable bond, the imine is often reduced to a secondary amine as described in reductive amination.[12]
Caption: Formation of a bis-imine from a diamine and an aldehyde.
Aza-Michael Addition: Conjugate Addition
The primary amines of this compound can act as nucleophiles in a conjugate or Michael addition reaction.[13][14] This involves the 1,4-addition of the amine to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an acrylate or acrylamide. This reaction is highly efficient for forming C-N bonds under mild conditions and is a cornerstone of bioconjugation and polymer synthesis.
Causality in Experimental Design:
-
Michael Acceptor: The reactivity of the Michael acceptor is key. Electron-withdrawing groups (ketone, ester, nitrile) activate the double bond for nucleophilic attack.
-
Solvent: Protic solvents like alcohols can facilitate the reaction by stabilizing intermediates. The reaction is often performed neat or in polar aprotic solvents like DMF or DMSO.
-
Catalysis: While often proceeding without a catalyst, the reaction can be accelerated by mild bases.
Applications in Drug Development & Research
The versatile reactivity of this compound and its derivatives makes it a valuable tool in several advanced applications:
-
Drug Delivery: Poly(propylene glycol) bis(2-aminopropyl ether), a related compound, is used in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs.[15][16] The amine groups provide handles for attaching drugs, targeting ligands, or for creating pH-responsive release systems.
-
Bioconjugation: As a homobifunctional crosslinker, it can be used to link biomolecules.[17] For example, after modification, it can bridge two proteins or link a payload to an antibody.
-
Polymer Chemistry: It serves as a monomer or chain extender in the synthesis of polyurethanes, polyamides, and other polymers.[18][19] The resulting polymers often have enhanced properties due to the flexible ether linkage and the reactive amine groups.
Key Experimental Protocols
The following protocols are illustrative and should be adapted based on the specific substrate and desired outcome. All work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of a Bis-Amide
This protocol describes the di-acylation of this compound with an acid chloride.
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (2.2 eq)
-
Triethylamine (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve this compound and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of acetyl chloride in anhydrous DCM dropwise to the stirred amine solution over 30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
-
Workup & Purification:
-
Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Validation:
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: Aza-Michael Addition to an Acrylate
This protocol details the conjugate addition to form a bis-adduct.
-
Materials:
-
This compound (1.0 eq)
-
Methyl acrylate (2.5 eq)
-
Methanol
-
-
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Add methyl acrylate to the solution at room temperature. A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
-
Workup & Purification:
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, remove the solvent and excess methyl acrylate under reduced pressure.
-
The resulting product is often pure enough for many applications. If necessary, purify by column chromatography.
-
-
Validation:
-
Characterize the product by ¹H NMR and mass spectrometry to confirm the formation of the 1,4-addition product.
-
Safety and Handling
This compound and its longer-chain analogs are corrosive and can cause severe skin burns and serious eye damage.[1][20][21][22]
-
Handling: Always handle this chemical in a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[21][22]
-
Exposure: In case of skin contact, immediately remove contaminated clothing and rinse the skin with plenty of water.[21][22] For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[21][22] If inhaled, move the person to fresh air.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[20][22] It may be air-sensitive and should be stored under an inert atmosphere.[5]
This guide provides a framework for understanding and utilizing the reactivity of this compound. By appreciating the principles that govern its chemical behavior, researchers can more effectively design experiments, synthesize novel molecules, and develop innovative materials.
References
- 1. This compound | C6H16N2O | CID 12841412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 5. This compound | 2157-24-6 | TCI EUROPE N.V. [tcichemicals.com]
- 6. Cas 2997-01-5,ETHYLENE GLYCOL this compound | lookchem [lookchem.com]
- 7. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 8. Amine Reactivity [www2.chemistry.msu.edu]
- 9. US20140336416A1 - Method for synthesising bis[3-(n,n-dialkylamino)propyl]ethers - Google Patents [patents.google.com]
- 10. US8921602B2 - Method for synthesising bis[3-(N,N-dialkylamino)propyl]ethers - Google Patents [patents.google.com]
- 11. Different Schiff Bases—Structure, Importance and Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 14. Enantioselective Michael Addition - Buchler GmbH [buchler-gmbh.com]
- 15. chemimpex.com [chemimpex.com]
- 16. nbinno.com [nbinno.com]
- 17. Diethylene Glycol this compound | 4246-51-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 18. chemimpex.com [chemimpex.com]
- 19. Poly(propylene glycol) bis(2-aminopropyl ether): A Review of Synthesis, Properties, Applications, and Environmental Considerations_Chemicalbook [chemicalbook.com]
- 20. cloudfront.zoro.com [cloudfront.zoro.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. tcichemicals.com [tcichemicals.com]
The Versatility of Bis(3-aminopropyl) Ether in Scientific Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Bis(3-aminopropyl) ether and its derivatives, particularly its poly(ethylene glycol) (PEG) and poly(propylene glycol) (PPG) terminated analogues, are emerging as highly versatile molecules in a multitude of research and development fields. Their unique structure, featuring a flexible ether linkage and terminal primary amine groups, allows them to act as critical building blocks and functionalizing agents in materials science, polymer chemistry, and biomedicine. This technical guide provides an in-depth exploration of the core research applications of these compounds, presenting key quantitative data, detailed experimental protocols, and visual workflows to support researchers in their practical applications.
Polymer Chemistry: A Flexible Crosslinker and Monomer
The bifunctional nature of this compound and its polymeric derivatives makes them excellent candidates for the synthesis and modification of polymers. The terminal amine groups readily react with a variety of functional groups, enabling their use as both crosslinking agents to form hydrogels and as monomers in the synthesis of polymers like polyurethanes.
Hydrogel Formation
In hydrogel synthesis, the diamine structure of this compound derivatives allows for the crosslinking of polymer chains, forming three-dimensional networks capable of absorbing large amounts of water. The properties of these hydrogels can be tuned by varying the concentration of the crosslinker and the molecular weight of the polymer backbone.
| Crosslinker Type | Crosslinker Concentration (g) | Swelling Ratio (%) | Reference |
| Methylene bisacrylamide (MBA) | 0.01 | 615 | [1] |
| Glutaraldehyde (GA) | - | 164 | [1] |
Note: Data for MBA and GA are provided as comparative examples of common crosslinkers, as specific swelling ratio data for this compound crosslinked hydrogels was not available in the reviewed literature. The principle of concentration-dependent swelling applies.
This protocol describes the formation of a hydrogel using a 4-arm PEG terminating in maleimide groups (4-arm-PEG-Mal) and a diamine crosslinker like Poly(ethylene glycol) this compound.
Materials:
-
4-arm-PEG-Mal
-
Poly(ethylene glycol) this compound
-
Phosphate-buffered saline (PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of 4-arm-PEG-Mal in PBS.
-
Prepare a stock solution of Poly(ethylene glycol) this compound in PBS.
-
To form the hydrogel, mix the 4-arm-PEG-Mal solution with the diamine crosslinker solution in a desired molar ratio.
-
Gently vortex the mixture to ensure homogeneity.
-
Allow the mixture to stand at room temperature for the crosslinking reaction to proceed, resulting in the formation of the hydrogel.
-
The gelation time and final mechanical properties can be characterized using rheometry.[2][3]
Polyurethane Synthesis
Poly(propylene glycol) bis(2-aminopropyl ether) serves as a flexible diamine monomer in the synthesis of polyurethanes. The reaction with diisocyanates proceeds via a prepolymer method to form segmented block copolymers with alternating soft and hard segments.[4][5]
This protocol outlines the synthesis of polyurethane via a prepolymer method.[4][6]
Materials:
-
Poly(propylene glycol) bis(2-aminopropyl ether) (as the polyol/diamine component)
-
Diisocyanate (e.g., 4,4'-diphenylmethane diisocyanate - MDI)
-
Chain extender (e.g., 1,4-butanediol)
-
Solvent (e.g., dimethyl sulfoxide - DMSO)
-
Catalyst (e.g., dibutyltin dilaurate)
Procedure:
-
Prepolymer Synthesis: In a reaction vessel, react an excess of the diisocyanate with the Poly(propylene glycol) bis(2-aminopropyl ether) at an elevated temperature (e.g., 80-90°C) with stirring to form an isocyanate-terminated prepolymer.
-
Chain Extension: To the prepolymer, add the chain extender and a catalyst. Continue the reaction with heating and stirring until the desired molecular weight is achieved.
-
Isolation: Precipitate the resulting polyurethane by pouring the reaction mixture into a non-solvent like water.
-
Drying: Collect and dry the polymer in a vacuum oven.
-
Characterization: Characterize the synthesized polyurethane using techniques such as Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of urethane linkages, and gel permeation chromatography (GPC) to determine the molecular weight.[6]
Drug Delivery and Nanoparticle Functionalization
The PEGylated derivatives of this compound are extensively used for the surface modification of nanoparticles in drug delivery applications. The PEG chains provide a hydrophilic shell that enhances biocompatibility, reduces protein adsorption, and prolongs circulation time in the bloodstream. The terminal amine groups serve as anchor points for conjugating targeting ligands or for electrostatic interactions with therapeutic payloads.[7][8]
| Nanoparticle Type | Functionalizing Agent | Application | Reference |
| Mesoporous Silica Nanoparticles (MSNs) | Poly(ethylene glycol) | Enhanced circulating half-life | [7] |
| Colloidal Mesoporous Silica (CMS) | Poly(ethylene glycol) | Increased biostability in simulated body fluid | [9] |
This protocol describes the covalent attachment of a PEGylated this compound derivative to the surface of MSNs.
Materials:
-
Mesoporous Silica Nanoparticles (MSNs)
-
3-Aminopropyltriethoxysilane (APTES) for initial amination
-
Poly(ethylene glycol) this compound derivative with a reactive group (e.g., N-hydroxysuccinimide ester) for conjugation
-
Ethanol, Toluene
-
Reaction buffers (e.g., PBS)
Procedure:
-
Amine Functionalization of MSNs:
-
Disperse MSNs in toluene.
-
Add APTES and reflux the mixture to introduce primary amine groups onto the MSN surface.
-
Wash the amine-functionalized MSNs thoroughly with toluene and ethanol to remove unreacted silane.
-
-
Conjugation of PEG-Amine:
-
Disperse the amine-functionalized MSNs in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the activated PEG-amine derivative to the MSN suspension.
-
Allow the reaction to proceed at room temperature with gentle stirring for several hours.
-
Purify the PEGylated MSNs by centrifugation and repeated washing to remove unconjugated PEG-amine.
-
-
Characterization:
-
Confirm the successful functionalization using techniques such as FTIR spectroscopy and thermogravimetric analysis (TGA).
-
Measure the hydrodynamic size and zeta potential of the nanoparticles before and after modification using dynamic light scattering (DLS).
-
CO2 Capture and Environmental Applications
Amine-functionalized materials are extensively researched for their potential in carbon dioxide capture due to the chemical reaction between the amine groups and CO2. While specific data for this compound derivatives in this application is limited, the general principles and experimental approaches for amine-functionalized adsorbents are well-established. Materials like silica gel are often functionalized with amine-containing polymers to enhance their CO2 adsorption capacity.[10]
| Adsorbent | Amine Type | CO2 Adsorption Capacity (mg/g) | Reference |
| Silica Gel-PEI | Poly(ethyleneimine) | 206 | |
| Bimodal Porous Silica-PEI | Poly(ethyleneimine) | 122.6 | [10] |
| Bimodal Porous Silica-DETA | Diethylenetriamine | 176.6 | [10] |
| Bimodal Porous Silica-TEPA | Tetraethylenepentamine | ~1.25-1.59 times higher than DETA | [10] |
This protocol describes a general method for impregnating silica gel with an amine-containing polymer, which can be adapted for Poly(propylene glycol) bis(2-aminopropyl ether).
Materials:
-
Mesoporous silica gel
-
Poly(propylene glycol) bis(2-aminopropyl ether)
-
Methanol or other suitable solvent
Procedure:
-
Preparation of Amine Solution: Dissolve a known amount of Poly(propylene glycol) bis(2-aminopropyl ether) in methanol to create a solution of a specific concentration.
-
Impregnation: Add the silica gel to the amine solution. Allow the mixture to stir for several hours to ensure complete impregnation of the amine into the pores of the silica.
-
Solvent Evaporation: Remove the solvent by rotary evaporation under reduced pressure, leaving the amine-functionalized silica gel.
-
Drying: Dry the material in a vacuum oven at a moderate temperature to remove any residual solvent.
-
Adsorption Testing: Evaluate the CO2 adsorption capacity of the functionalized material using a thermogravimetric analyzer (TGA) or a packed-bed adsorption setup with a controlled flow of a CO2-containing gas mixture.
References
- 1. ikm.org.my [ikm.org.my]
- 2. mdpi.com [mdpi.com]
- 3. Poly(Ethylene Glycol)-Crosslinked Gelatin Hydrogel Substrates with Conjugated Bioactive Peptides Influence Endothelial Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aidic.it [aidic.it]
- 5. bhu.ac.in [bhu.ac.in]
- 6. One-Shot Synthesis of Thermoplastic Polyurethane Based on Bio-Polyol (Polytrimethylene Ether Glycol) and Characterization of Micro-Phase Separation [mdpi.com]
- 7. Engineering mesoporous silica nanoparticles for drug delivery: where are we after two decades? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of the Surface Functionalization on the Fate and Performance of Mesoporous Silica Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Role of Amine Structures in CO2 Adsorption Performance and Stability of Amine-Modified Bimodal Porous Silica - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bis(3-aminopropyl) Ether: Properties, Synthesis, and Applications
This technical guide provides a comprehensive overview of Bis(3-aminopropyl) ether, a versatile diamine with significant applications in research and development, particularly in the fields of polymer chemistry, materials science, and drug delivery. This document is intended for researchers, scientists, and professionals in drug development seeking detailed technical information on this compound.
Core Functional Groups and Chemical Properties
This compound, also known as 3,3'-oxybis(propan-1-amine), is an organic compound characterized by a central ether linkage and two terminal primary amine groups. This unique structure imparts a combination of flexibility from the ether bond and reactivity from the amino groups, making it a valuable building block in various chemical syntheses.
The presence of the primary amine functionalities allows this compound to undergo a variety of chemical reactions, including but not limited to:
-
Amidation: Reaction with carboxylic acids, acid chlorides, or anhydrides to form amides.
-
Alkylation and Arylation: Reaction with alkyl or aryl halides.
-
Michael Addition: Reaction with α,β-unsaturated carbonyl compounds.
-
Epoxy Curing: Acting as a curing agent for epoxy resins through the reaction of the amine groups with the epoxide rings.
The ether group contributes to the molecule's flexibility and can influence its solubility characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its common derivatives is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental conditions.
| Property | This compound | Ethylene Glycol this compound | Diethylene Glycol this compound | Poly(propylene glycol) bis(2-aminopropyl ether) |
| CAS Number | 2157-24-6[1] | 2997-01-5 | 4246-51-9[2] | 9046-10-0 |
| Molecular Formula | C₆H₁₆N₂O[1] | C₈H₂₀N₂O₂ | C₁₀H₂₄N₂O₃ | Varies |
| Molecular Weight ( g/mol ) | 132.20[1] | 176.26 | 220.31 | Varies |
| Boiling Point (°C) | 93 at 0.5 mmHg[3] | 127-130 at 7 mmHg | 151 at 2 mmHg | >230 |
| Density (g/mL) | Not available | 0.9837 | 1.01 | 0.997 at 25°C |
| Refractive Index | Not available | 1.4610-1.4640 | Not available | 1.452 at 20°C |
| pKa | Not available | Not available | Not available | 9.3 at 20°C[4] |
| Solubility | Not available | Soluble in water, ethanol, aliphatic and aromatic hydrocarbons, esters, and ketones.[5] | Not available | Soluble in water, ethanol, aliphatic and aromatic hydrocarbons, esters, and ketones.[4][5] |
Synthesis and Purification
The synthesis of this compound and its derivatives typically involves a multi-step process. A general synthetic pathway is outlined below.
General Synthesis Pathway
A common method for synthesizing this compound involves the cyanoethylation of a diol followed by the hydrogenation of the resulting dinitrile.[6][7]
Caption: General synthesis pathway for this compound.
Experimental Protocol: Synthesis of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine (a related diamine)
Materials:
-
Ethylenediamine
-
Acrylonitrile
-
Methanol (or other monohydric alcohol)
-
Raney Nickel catalyst
-
Solid alkali (e.g., NaOH, KOH)
-
Hydrogen gas
Procedure:
-
Cyanoethylation:
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, charge the reactor with a monohydric alcohol (e.g., methanol).
-
Add ethylenediamine to the solvent with stirring.
-
Slowly add acrylonitrile dropwise to the mixture, maintaining a molar ratio of ethylenediamine to acrylonitrile of 1:2.0-2.5.
-
Control the reaction temperature between 30-70°C during the addition.
-
After the addition is complete, maintain the temperature and continue stirring for an additional 2-6 hours.
-
Monitor the reaction progress by gas chromatography (GC) until the ethylenediamine is consumed. The resulting mixture contains N,N'-bis(cyanoethyl)-1,2-ethylenediamine.
-
-
Hydrogenation:
-
In a high-pressure hydrogenation reactor, charge the Raney nickel catalyst, solid alkali, and the same monohydric alcohol used in the first step.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen to 0.5-5.0 MPa.
-
Heat the reactor to 55-65°C with stirring.
-
Introduce the N,N'-bis(cyanoethyl)-1,2-ethylenediamine mixture from the first step into the reactor.
-
Maintain the reaction temperature between 50-100°C.
-
Monitor the reaction by GC until the starting material is consumed.
-
After the reaction is complete, cool the reactor, release the pressure, and filter the mixture to remove the catalyst.
-
-
Purification:
-
The crude product can be purified by distillation under reduced pressure to obtain the final N,N'-bis(3-aminopropyl)-1,2-ethylenediamine product.
-
Applications in Research and Drug Development
The bifunctional nature of this compound and its derivatives makes them highly valuable in various applications, particularly in polymer chemistry and the development of drug delivery systems.
Polymer Chemistry
These diamines are extensively used as:
-
Epoxy Curing Agents: The primary amine groups react with epoxy resins, leading to cross-linked, durable thermosetting polymers.
-
Monomers for Polyamides and Polyimides: They can be polymerized with dicarboxylic acids or dianhydrides to produce high-performance polymers.
-
Chain Extenders in Polyurethanes: They react with isocyanates to extend the polymer chains, modifying the mechanical properties of the final material.[9]
Drug Delivery and Bioconjugation
Longer-chain derivatives, such as those based on polyethylene glycol (PEG), are of particular interest in drug delivery and bioconjugation.[10] The PEG component enhances water solubility and biocompatibility, while the terminal amine groups provide reactive sites for attaching therapeutic agents, targeting ligands, or for surface modification of nanoparticles.
Workflow for Nanoparticle Surface Modification:
The following diagram illustrates a typical workflow for modifying the surface of a carboxylated nanoparticle using an amino-terminated ether linker for subsequent bioconjugation.
Caption: Workflow for nanoparticle surface modification and bioconjugation.
This surface modification can improve the nanoparticle's stability in biological fluids, reduce non-specific protein binding, and enable targeted delivery to specific cells or tissues.[11][12] Such systems are being explored for the delivery of small molecule drugs, proteins, and nucleic acids. For instance, polymers synthesized from diamines and diglycidyl ethers have shown promise in gene delivery applications.[13]
Safety and Handling
This compound and its derivatives are classified as corrosive and can cause severe skin burns and eye damage.[1] It is crucial to handle these compounds with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Spectroscopic Data
The structural features of this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals corresponding to the protons on the carbons adjacent to the nitrogen atoms (shifted downfield), the protons on the carbons adjacent to the ether oxygen (also downfield), and the protons on the central carbon of the propyl chains.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons bonded to the nitrogen and oxygen atoms, which will be deshielded and appear at higher chemical shifts compared to the other aliphatic carbons.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic N-H stretching vibrations for the primary amine groups (typically in the region of 3300-3500 cm⁻¹) and a C-O-C stretching vibration for the ether linkage (around 1100 cm⁻¹).
Conclusion
This compound and its analogues are versatile chemical building blocks with a growing number of applications in materials science and biomedicine. Their unique combination of primary amine and ether functional groups allows for a wide range of chemical modifications and polymerizations. While their direct role in biological signaling pathways has not been established, their use as linkers and components of drug delivery systems highlights their importance in the development of advanced therapeutics. As research in these areas continues to expand, the demand for well-characterized and functionalized diamino ethers is likely to increase.
References
- 1. This compound | C6H16N2O | CID 12841412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diethylene Glycol this compound, 4246-51-9 | BroadPharm [broadpharm.com]
- 3. Bis(3-aminopropyl)ether - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]
- 4. chembk.com [chembk.com]
- 5. Poly(propylene glycol) bis(2-aminopropyl ether) Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. US20140336416A1 - Method for synthesising bis[3-(n,n-dialkylamino)propyl]ethers - Google Patents [patents.google.com]
- 7. US8921602B2 - Method for synthesising bis[3-(N,N-dialkylamino)propyl]ethers - Google Patents [patents.google.com]
- 8. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. Surface Modifications of Nanoparticles for Stability in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of a Focused Poly(amino ether) Library: Polymer-mediated Transgene Delivery and Gold-Nanorod based Theranostic Systems - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Theoretical Molecular Modeling of Bis(3-aminopropyl) Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical molecular modeling of Bis(3-aminopropyl) ether. It is intended for researchers, scientists, and professionals in drug development who are interested in the computational study of this and similar molecules. This document outlines the key computational methodologies, presents expected quantitative data in a structured format, and provides detailed protocols for performing these theoretical investigations.
Introduction to this compound and the Role of Molecular Modeling
This compound is a diamine molecule featuring a flexible ether linkage. Its primary amine groups make it a versatile building block in various chemical applications, including as a curing agent for epoxies, in the synthesis of polyamides and polyimides, and as a ligand in coordination chemistry. In the context of drug development, molecules with similar structural motifs can serve as linkers in drug conjugates or as scaffolds for new therapeutic agents.
Theoretical molecular modeling is an indispensable tool for understanding the three-dimensional structure, conformational flexibility, and electronic properties of molecules like this compound at the atomic level. By employing quantum mechanics (QM) and molecular mechanics (MM) methods, researchers can predict a wide range of properties, thereby guiding experimental design and accelerating the development process. This guide focuses on the application of Density Functional Theory (DFT) for accurate electronic structure calculations and Molecular Dynamics (MD) simulations for exploring conformational landscapes.
Quantum Mechanical Modeling: A DFT Approach
Density Functional Theory is a robust method for investigating the electronic structure of molecules, offering a favorable balance between computational cost and accuracy. It is particularly well-suited for determining optimized geometries, vibrational frequencies, and various electronic properties.
Predicted Molecular Geometry
The optimized molecular geometry of this compound, calculated using DFT, provides precise information on bond lengths, bond angles, and dihedral angles. This data is fundamental for understanding the molecule's shape and steric properties.
| Bond | Calculated Bond Length (Å) | Angle | Calculated Bond Angle (°) | Dihedral Angle | Calculated Dihedral Angle (°) |
| C-O | 1.425 | C-O-C | 112.1 | C-O-C-C | 179.8 |
| C-C (propyl) | 1.530 | O-C-C | 109.5 | O-C-C-C | 65.2 |
| C-N | 1.470 | C-C-C | 113.5 | C-C-C-N | 178.5 |
| N-H | 1.015 | C-C-N | 111.0 | H-N-C-C | 60.5 |
| C-H | 1.090 | H-N-H | 106.5 |
Note: The data presented in this table is illustrative and represents typical values expected from a DFT calculation at the B3LYP/6-311++G(d,p) level of theory. Actual results may vary based on the specific computational setup.
Calculated Vibrational Frequencies
Vibrational frequency analysis can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, offering insights into the molecule's dynamic behavior and serving as a means of experimental validation.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Intensity |
| N-H stretch (symmetric) | 3350 | Medium |
| N-H stretch (asymmetric) | 3430 | Medium |
| C-H stretch | 2850-2960 | Strong |
| N-H bend (scissoring) | 1610 | Medium |
| C-H bend | 1450-1470 | Medium |
| C-O-C stretch | 1115 | Strong |
| C-N stretch | 1050 | Medium |
Note: This is a selection of characteristic vibrational modes. A full calculation will yield 3N-6 modes, where N is the number of atoms. Calculated frequencies are often systematically overestimated and may require scaling for direct comparison with experimental spectra.
Electronic Properties
The electronic properties of this compound, such as the HOMO-LUMO gap and Mulliken atomic charges, are crucial for understanding its reactivity and intermolecular interactions.
| Property | Calculated Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | 1.5 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 Debye |
| Atom | Mulliken Atomic Charge (e) |
| O | -0.55 |
| N | -0.90 |
| C (adjacent to O) | +0.15 |
| C (adjacent to N) | -0.20 |
| H (on N) | +0.35 |
Note: These values are illustrative and depend on the level of theory and basis set used.
Molecular Mechanics and Dynamics Simulations
While QM methods provide high accuracy for static properties, molecular mechanics (MM) and molecular dynamics (MD) are better suited for exploring the conformational space of flexible molecules like this compound over time.
Force Field Parameters
A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of particles. For accurate MD simulations, a well-parameterized force field is essential. While general-purpose force fields like GAFF (General Amber Force Field) can be used, for high-accuracy studies, it is often necessary to derive specific parameters for key dihedral angles.
| Atom Type | Description | van der Waals Radius (Å) | van der Waals Well Depth (kcal/mol) |
| c3 | Alkane sp3 C | 1.9080 | 0.1094 |
| os | Ether Oxygen | 1.6837 | 0.1700 |
| n3 | Amine sp3 N | 1.8240 | 0.1700 |
| h1 | H on C with 1 neighbor | 1.4870 | 0.0157 |
| hn | H on N | 1.0690 | 0.0157 |
Note: The above parameters are representative examples from a common force field. The crucial component for a flexible molecule like this compound is the accurate parameterization of the dihedral terms, especially around the C-O and C-C bonds.
Experimental Protocols
This section provides detailed methodologies for the key computational experiments discussed in this guide.
Protocol for DFT Geometry Optimization and Vibrational Frequency Calculation
-
Molecule Building : Construct the 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView). Perform an initial rough geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94).
-
Input File Preparation : Prepare an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Level of Theory and Basis Set Selection : Specify the DFT functional and basis set. A common and reliable choice is the B3LYP functional with the 6-311++G(d,p) basis set.[1] This combination provides a good balance of accuracy and computational cost for organic molecules.
-
Geometry Optimization : Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is an iterative process where the forces on each atom are minimized.
-
Frequency Calculation : Following successful geometry optimization, perform a vibrational frequency calculation at the same level of theory.[1][2] The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
Analysis : Analyze the output to extract optimized coordinates, bond lengths, bond angles, dihedral angles, vibrational frequencies, and electronic properties.
Protocol for Deriving Dihedral Force Field Parameters
-
Quantum Mechanical Potential Energy Surface Scan :
-
Select the dihedral angle of interest (e.g., C-O-C-C).
-
Using a QM software package, perform a constrained geometry optimization at multiple fixed values of the dihedral angle (e.g., in 15-degree increments from 0 to 360 degrees). At each step, the dihedral angle is held constant while the rest of the molecule's geometry is allowed to relax.
-
Extract the relative energy at each angle to generate a potential energy profile for the rotation around that bond.
-
-
Force Field Parameter Fitting :
-
The QM energy profile is then used as a target for fitting the parameters of the dihedral term in the molecular mechanics force field. The dihedral energy in many force fields is expressed as a Fourier series.
-
Use a fitting utility to determine the force constants, periodicities, and phase angles of the Fourier series that best reproduce the QM potential energy surface.
-
Protocol for Molecular Dynamics Simulation
-
System Setup :
-
Place the optimized and parameterized this compound molecule in a simulation box.
-
For a simulation in solution, solvate the molecule with a chosen solvent model (e.g., TIP3P water).
-
Add counter-ions if necessary to neutralize the system.
-
-
Energy Minimization : Perform an energy minimization of the entire system to remove any unfavorable steric clashes.
-
Equilibration :
-
Perform a short MD simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to bring the system to the desired temperature.
-
Follow this with a longer MD simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to allow the system density to equilibrate.
-
-
Production Run : Run the main MD simulation for the desired length of time (typically nanoseconds to microseconds) in the NPT or NVT ensemble, saving the coordinates (trajectory) at regular intervals.
-
Analysis : Analyze the trajectory to study the conformational dynamics, intermolecular interactions (e.g., hydrogen bonding with solvent), and other dynamic properties.
Visualizations
The following diagrams illustrate the workflows and relationships described in this guide.
Caption: Workflow for DFT Geometry Optimization and Property Calculation.
Caption: General Workflow for a Molecular Dynamics Simulation Study.
References
An In-depth Technical Guide to the ¹H NMR Spectrum of Bis(3-aminopropyl) Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of Bis(3-aminopropyl) ether. Due to the limited availability of public experimental spectra, this document presents a predicted ¹H NMR data set based on established principles of NMR spectroscopy and data from analogous compounds. It also includes a comprehensive experimental protocol for acquiring such a spectrum and visual diagrams to aid in understanding the molecular structure and analytical workflow.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit three distinct signals in a deuterated solvent such as chloroform-d (CDCl₃) or deuterium oxide (D₂O). The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂-N | 2.7 - 2.9 | Triplet (t) | 4H |
| -CH₂-CH₂-CH₂- | 1.7 - 1.9 | Quintet (quin) | 4H |
| -O-CH₂- | 3.4 - 3.6 | Triplet (t) | 4H |
| -NH₂ | 1.0 - 2.5 (variable) | Broad Singlet (br s) | 4H |
Note: The chemical shift of the amine (-NH₂) protons is highly variable and depends on factors such as solvent, concentration, and temperature. This signal may exchange with D₂O, leading to its disappearance from the spectrum.
Experimental Protocol for ¹H NMR Spectroscopy
This section outlines a standard procedure for obtaining a ¹H NMR spectrum of a liquid amine sample like this compound.
1. Sample Preparation:
-
Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For studying exchangeable protons, deuterium oxide (D₂O) can be used.
-
Sample Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Spectrometer Setup:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is required.
-
Locking: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. This step ensures the stability of the magnetic field.
-
Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. This process minimizes peak broadening and distortion.
-
Tuning and Matching: Tune and match the probe to the appropriate frequency for protons.
3. Data Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for a routine ¹H NMR spectrum.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to allow for full relaxation of the protons.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phasing: Correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Correct the baseline of the spectrum to be flat.
-
Integration: Integrate the area under each peak to determine the relative number of protons giving rise to each signal.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Visualizations
Molecular Structure and Proton Environments
The following diagram illustrates the chemical structure of this compound, with the chemically non-equivalent protons labeled, corresponding to the signals in the predicted ¹H NMR spectrum.
Workflow for ¹H NMR Analysis
The diagram below outlines the logical steps involved in the ¹H NMR analysis of a chemical sample.
Bis(3-aminopropyl) Ether material safety data sheet overview
An In-depth Technical Guide to the Material Safety Data Sheet for Bis(3-aminopropyl) Ether
Introduction: Understanding this compound
This compound (CAS No. 2157-24-6), a member of the amine chemical class, is a molecule characterized by a central ether linkage flanked by two aminopropyl groups.[1][2] Its chemical structure, with two primary amine functionalities, makes it a valuable building block and reagent in various chemical syntheses. However, the same properties that make it useful also impart significant health and safety hazards. This guide, intended for laboratory and drug development professionals, provides a comprehensive overview of the safety information detailed in the Material Safety Data Sheet (MSDS). It aims to move beyond mere compliance, fostering a deeper understanding of the causality behind safety protocols to ensure a self-validating system of laboratory safety.
Section 1: Hazard Identification and GHS Classification
The Global Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating hazards. This compound is classified as a hazardous substance, primarily due to its corrosive nature.[3]
Core Hazards:
-
H314: Causes severe skin burns and eye damage. [3][4][5] This is the most critical hazard. As an amine, the compound is alkaline and can cause rapid, deep, and painful tissue damage upon contact. The destruction of tissue can be severe, leading to permanent scarring or, in the case of eye contact, blindness.[6]
-
H318: Causes serious eye damage. [1][4] This is often listed in conjunction with H314 and emphasizes the extreme danger posed to the eyes.[1]
-
H312: Harmful in contact with skin. [4] While the primary danger is corrosive burns, the substance can also be absorbed through the skin in harmful amounts.[4]
These classifications necessitate the use of specific GHS pictograms on all containers and in safety literature, acting as an immediate visual warning to all personnel.
| GHS Pictogram | Hazard Class | Hazard Statement |
|
| Skin Corrosion / Eye Damage | H314: Causes severe skin burns and eye damage |
|
| Acute Toxicity (Dermal) | H312: Harmful in contact with skin |
Section 2: Toxicological Profile
While specific toxicological data for this compound is limited in readily available literature, data from closely related structures, such as Ethylene Glycol this compound, provides valuable insight into its potential toxicity. The primary route of occupational hazard is through direct contact, leading to corrosive injuries.
| Toxicological Data for Related Compound: Ethylene Glycol this compound | | :--- | :--- | | Acute Oral Toxicity | LD50 (Rat): 2,830 mg/kg (Minimally toxic after single ingestion)[4] | | Acute Dermal Toxicity | LD50 (Rabbit): 1,250 mg/kg (Moderately toxic after single contact with skin)[4][7] |
Mechanistic Insight: The toxicity profile is dominated by the compound's corrosivity. Inhalation of vapors or mists can cause severe irritation and damage to the respiratory tract.[6] Ingestion can lead to perforation of the stomach or esophagus.[8] There is insufficient data available to assess its carcinogenic, mutagenic, or reproductive toxicity.[4][6]
Section 3: Proactive Safety: Handling, Storage, and Exposure Controls
A proactive approach to safety involves minimizing exposure through a combination of engineering controls, administrative procedures, and Personal Protective Equipment (PPE). This is often visualized as the "Hierarchy of Controls."
Caption: The Hierarchy of Controls prioritizes safety measures.
Engineering Controls
The primary method for controlling exposure is to handle the material in a well-ventilated area.[9][10]
-
Fume Hood: All work that may generate vapors or aerosols must be conducted in a certified chemical fume hood.[10]
-
Closed Systems: For larger scale operations, handling the product within a closed system is recommended.[4][10]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[6]
Handling and Administrative Controls
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[5]
Storage Protocols
Proper storage is crucial to maintain chemical integrity and prevent hazardous situations.
-
Atmosphere: This material can be air-sensitive. Store under an inert gas atmosphere (e.g., nitrogen or argon).[3][4]
-
Conditions: Store in a cool, dry, and well-ventilated place, away from excessive heat and light.[6][10] A designated corrosives area is appropriate.[12]
-
Incompatibilities: Store away from strong oxidizing agents and acids.[6][10]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully.
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[6][9][10]
-
Skin Protection:
-
Respiratory Protection: If ventilation is inadequate or if vapors/mists are generated, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and ammonia derivatives.[4][11][12]
Section 4: Emergency Procedures: A Self-Validating Response
In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.
First-Aid Measures
Immediate action is paramount. The goal is to remove the chemical from the victim and seek immediate, professional medical attention.
Caption: First aid response based on exposure route.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[4] Immediately call a poison center or doctor.[4]
-
Skin Contact: Immediately take off all contaminated clothing.[4] Rinse the skin with plenty of water, using a safety shower if available.[4] Call a physician immediately.
-
Eye Contact: Immediately rinse cautiously with water for at least 15 minutes.[6][9] Remove contact lenses if present and easy to do so.[4] Continue rinsing.[4] It is critical to seek immediate attention from an ophthalmologist.
-
Ingestion: Rinse mouth thoroughly with water.[4][9] Do NOT induce vomiting due to the risk of perforating the esophagus.[4][8] Call a physician or poison control center immediately.[9]
Fire-Fighting Measures
While this compound is a combustible liquid, it is not highly flammable.[14]
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[9][10][13]
-
Unsuitable Media: Do not use a solid stream of water, as it may scatter and spread the fire.[10]
-
Specific Hazards: In a fire, poisonous gases are produced, including toxic carbon oxides (CO, CO2) and nitrogen oxides (NOx).[6][12][14] Containers may explode if heated.[14]
-
Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9][10] Use water spray to keep fire-exposed containers cool.[14]
Accidental Release Measures (Spill Response)
A spill requires a controlled and systematic cleanup process to protect personnel and the environment.
Caption: Step-by-step workflow for a chemical spill.
-
Personal Precautions: Evacuate unnecessary personnel and ensure adequate ventilation.[4][9] Wear suitable protective equipment as detailed in the PPE section.[4][10]
-
Environmental Precautions: Prevent the product from entering drains or waterways.[4][10]
-
Containment and Cleaning: Stop the leak if it can be done without risk.[6] Absorb the spill with a suitable non-combustible absorbent material like dry sand, earth, or vermiculite.[6][10] Do not use combustible materials like sawdust. Collect the absorbed material and place it into a suitable, labeled container for disposal.[9]
Section 5: Chemical and Physical Properties
Understanding the physical properties of a substance is essential for its safe handling and for predicting its behavior under various conditions.
| Property | Value | Source |
| Chemical Formula | C₆H₁₆N₂O | PubChem[1] |
| Molecular Weight | 132.20 g/mol | PubChem[1] |
| Physical State | Liquid (at 20°C) | TCI[3] |
| Appearance | Colorless to Light Yellow Clear Liquid | Chem-Impex[15] |
| Boiling Point | 127-130 °C (at 7 mmHg) (for related compound) | lookchem[16] |
| Density | ~0.98 g/mL (for related compound) | lookchem[16] |
| Solubility in Water | Soluble (for related compound) | lookchem[16] |
| Vapor Pressure | 10 Pa at 20°C (for related compound) | lookchem[16] |
Conclusion
The safe handling of this compound is predicated on a thorough understanding of its hazards, particularly its severe corrosivity. For researchers and drug development professionals, this knowledge is not a barrier to its use but a framework for innovation. By integrating the principles of the Hierarchy of Controls—prioritizing engineering solutions like fume hoods, adhering to strict handling protocols, and consistently using appropriate PPE—this valuable chemical can be utilized effectively and safely. The Material Safety Data Sheet is a foundational document, and this guide serves to translate its critical data into a practical, self-validating system of safety in the laboratory.
References
- 1. This compound | C6H16N2O | CID 12841412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2157-24-6 [sigmaaldrich.com]
- 3. This compound | 2157-24-6 | TCI EUROPE N.V. [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Diethylene Glycol this compound | 4246-51-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 6. cloudfront.zoro.com [cloudfront.zoro.com]
- 7. 2997-01-5 CAS MSDS (ETHYLENE GLYCOL this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. echemi.com [echemi.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. nj.gov [nj.gov]
- 15. chemimpex.com [chemimpex.com]
- 16. Cas 2997-01-5,ETHYLENE GLYCOL this compound | lookchem [lookchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Bis(3-aminopropyl) Ether from Acrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of bis(3-aminopropyl) ether, a valuable diamine intermediate, starting from acrylonitrile. The synthesis is a three-step process involving the formation of 3-hydroxypropionitrile, its subsequent conversion to bis(2-cyanoethyl) ether, and the final hydrogenation to the target product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science, providing a comprehensive resource for the laboratory-scale preparation of this compound.
Introduction
This compound is a versatile chemical intermediate used in a variety of applications, including the synthesis of polymers, epoxy curing agents, and as a building block in the development of novel pharmaceutical compounds. The synthesis from the readily available and inexpensive starting material, acrylonitrile, offers an economical route to this important diamine. The overall synthetic pathway is outlined below.[1][2]
Reaction Pathway
The synthesis proceeds through the following key steps:
-
Formation of 3-Hydroxypropionitrile: Acrylonitrile reacts with water in a base-catalyzed addition to yield 3-hydroxypropionitrile.[1]
-
Synthesis of Bis(2-cyanoethyl) Ether: 3-Hydroxypropionitrile undergoes a Michael addition with a second molecule of acrylonitrile to form bis(2-cyanoethyl) ether.[1]
-
Hydrogenation to this compound: The dinitrile, bis(2-cyanoethyl) ether, is reduced via catalytic hydrogenation to the final product, this compound.[1]
Caption: Overall reaction pathway for the synthesis of this compound.
Experimental Protocols
Safety Precautions: Acrylonitrile is a toxic and flammable compound. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Step 1: Synthesis of 3-Hydroxypropionitrile
This protocol is adapted from a continuous process and may be modified for batch synthesis. The reaction involves the hydration of acrylonitrile, which can also lead to the formation of bis(2-cyanoethyl) ether as a byproduct. In some processes, this mixture is used directly in the next step, followed by a fragmentation step to increase the yield of 3-hydroxypropionitrile.
| Parameter | Value |
| Reactants | Acrylonitrile, Water |
| Molar Ratio (Acrylonitrile:Water) | 1:2 |
| Catalyst | Sodium Carbonate and Sodium Bicarbonate mixture (65:35) |
| Catalyst Loading | 0.15 mol-% based on water |
| Temperature | 110 °C |
| Pressure | 0.4 MPa |
| Reaction Time | 75 minutes (for continuous flow) |
Protocol:
-
In a pressure reactor, combine water and the sodium carbonate/sodium bicarbonate catalyst mixture.
-
Add acrylonitrile to the aqueous solution.
-
Heat the mixture to 110 °C and pressurize the reactor to 0.4 MPa.
-
Maintain the reaction under stirring for the specified time.
-
After cooling, the reaction mixture can be carried forward to the next step. It will contain a mixture of 3-hydroxypropionitrile, bis(2-cyanoethyl) ether, and unreacted acrylonitrile.
Step 2: Synthesis of Bis(2-cyanoethyl) Ether
This protocol details the reaction of 3-hydroxypropionitrile (ethylene cyanohydrin) with acrylonitrile.
| Parameter | Value |
| Reactants | 3-Hydroxypropionitrile, Acrylonitrile |
| Molar Ratio | 1:1 |
| Catalyst | 50% Sodium Hydroxide solution |
| Temperature | 15-25 °C initially, then warming to 45 °C |
| Solvent | None (neat) or Dioxane/Benzene |
Protocol:
-
In a round-bottom flask equipped with a stirrer and a cooling bath, mix 71 g (1 mol) of 3-hydroxypropionitrile and 53 g (1 mol) of acrylonitrile.
-
Cool the mixture to 10 °C.
-
While stirring, add 1 g of 50% sodium hydroxide solution.
-
Maintain the reaction temperature between 15-20 °C for 5 hours using external cooling.
-
Allow the reaction to warm to 45 °C, then cool again and hold at 20-25 °C for 2 hours.
-
Neutralize the reaction mixture with dilute hydrochloric acid.
-
The product, bis(2-cyanoethyl) ether, can be isolated by distillation under reduced pressure (boiling point 161-163 °C at 5.5 mm Hg). The yield is reported to be around 83%.[3]
Step 3: Hydrogenation of Bis(2-cyanoethyl) Ether to this compound
This protocol is based on general procedures for the hydrogenation of aliphatic dinitriles to primary amines using a Raney cobalt or Raney nickel catalyst.
| Parameter | Value |
| Reactant | Bis(2-cyanoethyl) Ether |
| Catalyst | Raney Cobalt or Raney Nickel |
| Catalyst Loading | ~8% by weight of nitrile |
| Solvent | Methanolic Ammonia (7 N) or other suitable solvent |
| Hydrogen Pressure | 4.1 MPa (600 psi) for Raney Cobalt / 0.34 MPa (50 psi) for Raney Nickel |
| Temperature | ~80 °C for Raney Cobalt / Room temperature to 50 °C for Raney Nickel |
| Reaction Time | 2.5 hours or until hydrogen uptake ceases |
Protocol:
-
In a high-pressure autoclave, charge the bis(2-cyanoethyl) ether and the solvent (e.g., methanolic ammonia).
-
Carefully add the Raney cobalt or Raney nickel catalyst under an inert atmosphere.
-
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure.
-
Heat the reaction mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction by observing the hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
Process Workflow
Caption: Experimental workflow for the synthesis of this compound.
Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis.
| Step | Reactants | Molar Ratio | Catalyst | Temperature (°C) | Pressure (MPa) | Solvent | Reported Yield |
| 1 | Acrylonitrile, Water | 1:2 | Na₂CO₃/NaHCO₃ | 110 | 0.4 | Water | - |
| 2 | 3-Hydroxypropionitrile, Acrylonitrile | 1:1 | NaOH | 15-45 | Atmospheric | Neat | ~83% |
| 3 | Bis(2-cyanoethyl) Ether, H₂ | - | Raney Co/Ni | 25-80 | 0.34-4.1 | Methanolic NH₃ | High |
Conclusion
The synthesis of this compound from acrylonitrile is a robust and scalable process. The protocols provided herein, compiled from various sources, offer a detailed guide for the laboratory preparation of this important diamine. Careful control of reaction conditions, particularly during the hydrogenation step, is crucial for achieving high yields and purity. Researchers are encouraged to optimize these conditions for their specific laboratory setup and scale.
References
Application Notes and Protocols for Bis(3-aminopropyl) Ether in Epoxy Resin Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bis(3-aminopropyl) ether and its close structural analogs, such as Jeffamine® EDR-148, as curing agents for epoxy resin systems. This document details the chemistry, physical properties, and experimental protocols relevant to the formulation and characterization of epoxy thermosets cured with this class of aliphatic amines.
Introduction
This compound is an aliphatic diamine used as a curing agent (hardener) for epoxy resins. Its chemical structure, characterized by two primary amine groups separated by a flexible ether linkage, imparts unique properties to the cured epoxy network. This curing agent is known for enhancing flexibility, toughness, and impact resistance in epoxy formulations. The primary amine groups react with the epoxide groups of the epoxy resin through a nucleophilic addition mechanism, leading to the formation of a cross-linked thermoset polymer.[1]
The general reaction involves the opening of the epoxy ring by the amine hydrogen, forming a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxy group, creating a tertiary amine and further cross-linking.[1] This process results in a durable, three-dimensional network.
Key Properties and Applications
Epoxy systems cured with this compound or its analogs exhibit a desirable combination of mechanical and thermal properties, making them suitable for a variety of applications.
Key Features:
-
Enhanced Flexibility and Toughness: The ether linkage in the backbone of the curing agent provides rotational freedom, which translates to improved flexibility and toughness in the cured resin.[2][3]
-
Good Adhesion: Like many amine-cured epoxies, formulations with this compound exhibit excellent adhesion to a wide range of substrates.
-
Room and Elevated Temperature Curing: These systems can be formulated to cure at ambient temperatures or can undergo accelerated curing at elevated temperatures.[3]
-
Good Thermal Shock Resistance: The flexibility imparted by the curing agent contributes to excellent resistance to cracking and failure under rapid temperature changes.[4][5]
Typical Applications:
-
Adhesives: The combination of good adhesion and flexibility makes these systems ideal for structural adhesives that require high peel strength.[3]
-
Coatings: Used in protective coatings where durability and impact resistance are critical.
-
Composites and Laminates: Employed as a matrix resin for fiber-reinforced composites, particularly where toughness is a key requirement.[6]
-
Electrical Potting and Encapsulation: The good electrical insulating properties and thermal shock resistance are advantageous for protecting electronic components.[7]
Quantitative Data Summary
The following tables summarize typical quantitative data for epoxy resin systems cured with aliphatic ether amines like this compound. The data presented is based on a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin with an epoxy equivalent weight (EEW) of 182-192 g/eq.
Table 1: Curing Agent Properties and Formulation
| Property | Value | Unit | Notes |
| Chemical Name | This compound | - | Also known as 3,3'-Oxydi(propylamine) |
| CAS Number | 2157-24-6 | - | |
| Molecular Weight | 132.21 | g/mol | [8] |
| Amine Hydrogen Equivalent Weight (AHEW) | 37 | g/eq | For Jeffamine® EDR-148[3] |
| Typical Loading (phr) | 29 | parts per hundred resin | Based on AHEW for a DGEBA resin with EEW ~190[9] |
| Appearance | Colorless to light yellow liquid | - | [10] |
Table 2: Typical Physical and Mechanical Properties of Cured Epoxy Resin
| Property | Typical Value | ASTM Standard |
| Tensile Strength | 40 - 60 | MPa |
| Tensile Modulus | 2.0 - 3.0 | GPa |
| Elongation at Break | 5 - 15 | % |
| Flexural Strength | 70 - 100 | MPa |
| Flexural Modulus | 2.5 - 3.5 | GPa |
| Compressive Strength | 80 - 120 | MPa |
| Hardness, Shore D | 80 - 90 | - |
| Impact Strength, Izod Notched | 0.4 - 0.8 | J/cm |
Note: These are representative values for aliphatic amine-cured DGEBA resins and can vary based on the specific formulation, cure schedule, and testing conditions.
Table 3: Typical Thermal and Electrical Properties of Cured Epoxy Resin
| Property | Typical Value | ASTM Standard |
| Glass Transition Temperature (Tg) by DSC | 80 - 120 | °C |
| Heat Deflection Temperature (HDT) | 70 - 110 | °C |
| Coefficient of Thermal Expansion (CTE) | 50 - 70 | µm/(m·°C) |
| Dielectric Constant (1 MHz) | 3.5 - 4.5 | - |
| Dissipation Factor (1 MHz) | 0.01 - 0.03 | - |
| Volume Resistivity | 10¹³ - 10¹⁵ | ohm·cm |
Note: These are representative values and can be influenced by the specific epoxy resin and curing conditions.
Experimental Protocols
Protocol for Preparation of Cured Epoxy Resin Samples
This protocol describes the preparation of test specimens for mechanical and thermal analysis.
Materials and Equipment:
-
Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resin (EEW 182-192 g/eq)
-
This compound (or analog like Jeffamine® EDR-148)
-
Disposable mixing cups and stirring rods
-
Vacuum desiccator or vacuum oven
-
Silicone molds for test specimens (e.g., dog-bone shape for tensile testing)
-
Laboratory oven with temperature control
-
Analytical balance
Procedure:
-
Determine Stoichiometric Ratio: Calculate the required amount of curing agent using the following formula: Parts by weight of curing agent per 100 parts of resin (phr) = (AHEW of curing agent × 100) / EEW of epoxy resin For this compound (AHEW ≈ 37) and a standard DGEBA resin (EEW ≈ 190), the phr is approximately 19.5. However, commercial data for similar products often suggests higher loadings (e.g., 29 phr for Jeffamine EDR-148), which may be optimized for specific properties. It is recommended to start with the calculated stoichiometric ratio and optimize as needed.[9]
-
Weighing and Mixing: a. Accurately weigh the desired amount of epoxy resin into a clean, dry mixing cup. b. Weigh the calculated amount of this compound into the same cup. c. Thoroughly mix the two components for 3-5 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.
-
Degassing: a. Place the mixed resin in a vacuum desiccator or vacuum oven. b. Apply a vacuum of 25-29 inHg (85-98 kPa) for 10-15 minutes or until the bubbles have been removed.
-
Casting: a. Carefully pour the degassed epoxy mixture into the pre-heated silicone molds. b. Avoid entrapping air during the pouring process.
-
Curing: a. Room Temperature Cure: Allow the cast samples to cure at ambient temperature (23-25°C) for 24 hours. b. Elevated Temperature Cure: For optimal properties, a post-cure is recommended. A typical cure schedule is 2 hours at 80°C followed by 3 hours at 125°C.[6] The exact schedule should be optimized for the specific application.
-
Demolding and Conditioning: a. Once the curing cycle is complete and the samples have cooled to room temperature, carefully remove them from the molds. b. Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.
Protocol for Characterization of Cured Epoxy Resin
1. Mechanical Testing:
-
Tensile Properties (ASTM D638): Use a universal testing machine to determine tensile strength, modulus, and elongation at break of dog-bone shaped specimens.
-
Flexural Properties (ASTM D790): Use a three-point bending setup to measure flexural strength and modulus on rectangular bar specimens.
-
Compressive Properties (ASTM D695): Determine the compressive strength and modulus on cylindrical or rectangular block specimens.
-
Impact Strength (ASTM D256): Measure the Izod impact resistance of notched specimens.
2. Thermal Analysis:
-
Differential Scanning Calorimetry (DSC) (ASTM E1356): a. Use a DSC instrument to determine the glass transition temperature (Tg) of the cured material. b. A typical procedure involves heating a small sample (5-10 mg) from room temperature to approximately 200°C at a heating rate of 10°C/min. The Tg is determined from the midpoint of the transition in the heat flow curve. c. DSC can also be used to study the cure kinetics by analyzing the exothermic reaction peak.
-
Thermogravimetric Analysis (TGA) (ASTM E1131): a. Use a TGA instrument to evaluate the thermal stability and decomposition temperature of the cured resin. b. Heat a small sample (10-20 mg) in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) and record the weight loss as a function of temperature.
3. Chemical Resistance (ASTM D543):
-
Immerse pre-weighed cured specimens in various chemical agents (e.g., solvents, acids, bases) for a specified period (e.g., 7 days).
-
After immersion, remove the specimens, dry them, and measure the change in weight, dimensions, and mechanical properties to assess the chemical resistance.
Visualizations
References
- 1. threebond.co.jp [threebond.co.jp]
- 2. explore.azelis.com [explore.azelis.com]
- 3. files.mutualcdn.com [files.mutualcdn.com]
- 4. specialchem.com [specialchem.com]
- 5. ulprospector.com [ulprospector.com]
- 6. crosslinkers-web.panpage.de [crosslinkers-web.panpage.de]
- 7. products.evonik.com [products.evonik.com]
- 8. scbt.com [scbt.com]
- 9. biesterfeld.com [biesterfeld.com]
- 10. researchgate.net [researchgate.net]
Application Notes: Surface Modification of Biomaterials using Bis(3-aminopropyl) Ether
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The performance of biomaterials in biological environments is largely dictated by their surface properties. Unmodified biomaterials can elicit undesirable responses such as protein fouling, immune reactions, and poor cellular integration. Surface modification is a critical strategy to control these interactions and impart specific biological functionality without altering the bulk properties of the material.[1] One of the most versatile approaches is the introduction of primary amine groups (–NH₂) onto the surface. These groups serve as reactive handles for the covalent attachment of a wide array of bioactive molecules, including peptides, proteins, and drugs.[2]
Bis(3-aminopropyl) ether is a flexible, hydrophilic, and bifunctional linker ideal for this purpose. Its structure, featuring a central ether linkage and two terminal primary amine groups, allows it to act as a spacer that extends away from the biomaterial surface. This presentation can improve the accessibility of the terminal amine for subsequent conjugation reactions and enhance the biological activity of immobilized molecules. This document provides detailed protocols for the use of this compound in surface modification, subsequent biomolecule immobilization, and quantitative analysis of the functionalized surface.
2. Key Applications
-
Enhanced Biocompatibility: The hydrophilic ether backbone can help reduce non-specific protein adsorption, a primary cause of bio-fouling and foreign body response.[3]
-
Covalent Immobilization of Bioactive Molecules: The terminal amine groups are ideal for covalently linking molecules like cell-adhesive peptides (e.g., RGD), antibodies for targeted binding, or enzymes for biocatalytic surfaces.[4]
-
Drug Delivery: Biomaterials and nanoparticles functionalized with this compound can be conjugated with therapeutic agents for controlled, localized drug delivery.
-
Tissue Engineering: By immobilizing specific ligands, such as the RGD peptide, surfaces can be engineered to promote specific cell adhesion, proliferation, and differentiation, which is crucial for the development of tissue scaffolds.[5]
Experimental Protocols
Protocol 1: Preparation of a Carboxylated Biomaterial Surface
To immobilize this compound, the biomaterial surface must possess carboxyl groups. If the native material is not carboxylated (e.g., inert polymers like PEEK or glass), a pre-treatment step is required.
Materials:
-
Biomaterial substrate (e.g., polymer film, glass slide)
-
Plasma cleaner or UV/Ozone cleaner
-
Acrylic acid
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate by sonicating in ethanol for 15 minutes, followed by rinsing with DI water and drying under a stream of nitrogen.
-
Surface Activation: Treat the cleaned substrate with an oxygen plasma or UV/Ozone cleaner for 5-10 minutes to generate reactive hydroxyl groups on the surface.
-
Graft Polymerization: Immediately immerse the activated substrate in a 10% (v/v) aqueous solution of acrylic acid.
-
Initiation: Initiate the graft polymerization by UV irradiation (254 nm) for 30-60 minutes or by heating at 60-70°C for 2 hours.
-
Washing: Remove the substrate and wash it extensively with DI water to remove any non-grafted poly(acrylic acid).
-
Drying: Dry the now carboxyl-functionalized substrate under a nitrogen stream and store it in a desiccator until use.
Protocol 2: Surface Functionalization with this compound via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to a carboxylated surface. The reaction uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a stable amine-reactive intermediate.[4][6]
Materials:
-
Carboxylated biomaterial substrate (from Protocol 1)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS for aqueous solutions
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4
-
Wash Buffer: PBS
Procedure:
-
Reagent Preparation: Prepare fresh solutions of EDC (e.g., 400 mM) and NHS (e.g., 100 mM) in Activation Buffer immediately before use. EDC is moisture-sensitive and hydrolyzes rapidly in water.[7]
-
Surface Activation: Immerse the carboxylated substrate in the Activation Buffer. Add the EDC and NHS solutions to the buffer to achieve a final concentration of 50 mM EDC and 25 mM NHS.
-
Activation Reaction: Allow the surface to activate for 15-30 minutes at room temperature with gentle agitation. This step converts surface carboxyl groups to amine-reactive NHS esters.[8]
-
Rinsing: Quickly rinse the substrate with Coupling Buffer (PBS, pH 7.4) to remove excess EDC and unreacted NHS.
-
Amine Coupling: Immediately immerse the activated substrate in a solution of 10-50 mM this compound in Coupling Buffer.
-
Coupling Reaction: Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. One amine of the this compound will form a stable amide bond with the surface, leaving the other amine free.
-
Washing: Remove the substrate and wash it thoroughly with PBS to remove any non-covalently bound reagents.
-
Drying and Storage: Dry the amine-functionalized substrate under a nitrogen stream. The surface is now ready for further conjugation or characterization.
Protocol 3: Covalent Immobilization of an RGD Peptide
This protocol provides an example of conjugating a bioactive molecule (an NHS-activated RGD peptide) to the amine-functionalized surface.
Materials:
-
Amine-functionalized substrate (from Protocol 2)
-
NHS-RGD peptide (or RGD peptide to be activated with EDC/NHS)
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching/Blocking Buffer: 100 mM ethanolamine or 1 M Tris-HCl, pH 8.0
Procedure:
-
Peptide Solution: Prepare a 0.1-1 mg/mL solution of the NHS-activated RGD peptide in PBS (pH 7.4).
-
Conjugation: Immerse the amine-functionalized substrate in the peptide solution. Ensure the entire surface is covered.
-
Incubation: Incubate for 2-4 hours at room temperature with gentle agitation.
-
Quenching: Transfer the substrate to the Quenching/Blocking Buffer for 30 minutes to deactivate any remaining unreacted sites on the surface.
-
Final Wash: Wash the substrate thoroughly with PBS to remove non-covalently bound peptide and quenching buffer.
-
Drying and Storage: Dry the RGD-functionalized substrate under a nitrogen stream and store at 4°C.
Protocol 4: Quantification of Surface Amine Density (Ninhydrin Assay)
The ninhydrin assay is a colorimetric method to quantify primary amine groups. It reacts with primary amines to produce a deep purple product (Ruhemann's purple), which can be measured spectrophotometrically at ~570 nm.[3][9]
Materials:
-
Amine-functionalized substrate (from Protocol 2)
-
Non-functionalized substrate (as a blank/control)
-
Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol.[9]
-
Primary amine standard solution (e.g., a known concentration of this compound or glycine)
-
Spectrophotometer
Procedure:
-
Standard Curve: Prepare a series of standard solutions with known concentrations of the primary amine.
-
Sample Preparation: Place the amine-functionalized substrate and a control substrate into separate, clean reaction vessels (e.g., wells of a microplate).
-
Reaction: Add a defined volume of the ninhydrin reagent to each vessel, ensuring the surfaces are fully covered. Do the same for the standard solutions.
-
Heating: Heat the vessels at 100°C for 10-15 minutes in a water bath or oven. A deep purple color will develop.[3][10]
-
Elution: After cooling, add a known volume of a suitable solvent (e.g., 50% ethanol/water) to each vessel and agitate to elute the colored product from the surface into the solution.
-
Measurement: Transfer the colored solutions to a cuvette or microplate and measure the absorbance at 570 nm.[3]
-
Calculation: Subtract the absorbance of the control blank from the sample absorbance. Determine the concentration of amine groups on the surface by comparing the corrected absorbance to the standard curve.
Data Presentation
Table 1: Summary of Materials and Reagents
| Protocol | Key Material/Reagent | Supplier | Purpose |
|---|---|---|---|
| 1 | Acrylic Acid | Sigma-Aldrich | Source of carboxyl groups for grafting |
| 2 | This compound | TCI, Sigma-Aldrich | Diamine functional linker |
| 2 | EDC (Carbodiimide) | Thermo Fisher, Sigma-Aldrich | Activates carboxyl groups |
| 2 | NHS / Sulfo-NHS | Thermo Fisher, Sigma-Aldrich | Stabilizes activated carboxyl groups |
| 3 | RGD Peptide | Bachem, GenScript | Bioactive ligand for cell adhesion |
| 4 | Ninhydrin | Sigma-Aldrich | Colorimetric reagent for amine quantification |
Table 2: Typical Reaction Parameters for EDC/NHS Coupling
| Parameter | Typical Range | Notes |
|---|---|---|
| Activation pH | 5.5 - 6.5 (MES Buffer) | Optimal for EDC/NHS chemistry, minimizes hydrolysis.[8] |
| Coupling pH | 7.2 - 8.0 (PBS or Borate Buffer) | Efficiently deprotonates primary amines for nucleophilic attack. |
| EDC Concentration | 10 - 100 mM | A molar excess over surface carboxyl groups is required. |
| NHS Concentration | 0.4 - 0.5x EDC Concentration | Molar ratio of EDC:NHS is typically 2:1 to 2.5:1.[11] |
| Diamine Concentration | 10 - 100 mM | High concentration drives the reaction and ensures surface coverage. |
| Reaction Time | 2 - 4 hours (Room Temp) | Can be extended overnight at 4°C for sensitive biomolecules. |
Visualizations
Caption: General workflow for biomaterial functionalization.
Caption: Reaction scheme for coupling this compound.
Caption: Simplified RGD-Integrin "outside-in" signaling pathway.[12][13]
References
- 1. Surface modifications of biomaterials in different applied fields - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. microbenotes.com [microbenotes.com]
- 10. benchchem.com [benchchem.com]
- 11. agilent.com [agilent.com]
- 12. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A small-molecule RGD-integrin antagonist inhibits cell adhesion, cell migration and induces anoikis in glioblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PEGylation with Bis(3-aminopropyl) Ether Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a leading strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biologics.[1][2][3][4] This modification can increase the hydrodynamic size of the molecule, leading to a longer circulatory half-life, improved stability, reduced immunogenicity, and enhanced solubility.[1][2][3] Bifunctional PEG linkers, possessing reactive groups at both ends of the PEG chain, are particularly useful for crosslinking applications or for creating well-defined molecular architectures.[1]
This document provides detailed application notes and protocols for the use of bis(3-aminopropyl) ether PEG derivatives in protein PEGylation. These linkers feature a central PEG core flanked by two aminopropyl ether groups. For protein conjugation, these terminal primary amines are typically derivatized into more reactive functional groups, such as N-hydroxysuccinimide (NHS) esters, which readily react with primary amines on proteins (e.g., the ε-amine of lysine residues and the N-terminus) to form stable amide bonds.[5][6]
Data Presentation: Quantitative Parameters for Amine-Reactive PEGylation
The efficiency of the PEGylation reaction is influenced by several key parameters. The following tables summarize typical starting ranges for the PEGylation of proteins using amine-reactive this compound PEG derivatives (e.g., bis-NHS esters). Optimization is often necessary for each specific protein and desired outcome.[1][6]
Table 1: Reaction Conditions for Protein PEGylation with Bis-NHS Ester PEG Derivatives
| Parameter | Typical Range | Notes |
| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | Higher ratios favor a higher degree of PEGylation but may also increase the risk of protein inactivation and aggregation.[1] |
| Protein Concentration | 1-10 mg/mL | Higher protein concentrations can favor intermolecular crosslinking over intramolecular modification.[1] |
| Reaction pH | 7.0 - 8.5 | A compromise between having a sufficient concentration of deprotonated, nucleophilic amines and minimizing the hydrolysis of the NHS ester.[5][6][7] |
| Reaction Temperature | 4°C to 25°C (Room Temp.) | Lower temperatures can help to maintain protein stability and slow the rate of NHS ester hydrolysis, especially for longer reaction times.[1][6] |
| Reaction Time | 30 minutes to 2 hours | The optimal time depends on the reactivity of the protein and the desired degree of PEGylation. The reaction can be monitored over time.[1][6] |
| Quenching Agent | 20-100 mM Tris or Glycine | Added to stop the reaction by consuming unreacted NHS esters.[6] |
Table 2: Characterization of PEGylated Proteins
| Technique | Purpose | Information Obtained |
| SDS-PAGE | Qualitative assessment of PEGylation | Increase in apparent molecular weight of the PEGylated protein compared to the unmodified protein.[6][8] |
| Size-Exclusion Chromatography (SEC) | Purification and analysis of hydrodynamic size | Separation of PEGylated protein from unreacted PEG and protein; detection of aggregates.[2][8] |
| Mass Spectrometry (MALDI-TOF or ESI-MS) | Determination of molecular weight and degree of PEGylation | Precise measurement of the mass of the conjugate to determine the number of attached PEG chains.[6][8] |
| Ion-Exchange Chromatography (IEX) | Separation of PEGylated species | Separation of mono-, di-, and multi-PEGylated species from the un-PEGylated protein based on charge differences. |
| Peptide Mapping | Identification of PEGylation sites | Digestion of the PEGylated protein followed by LC-MS/MS to identify the specific amino acid residues where PEG is attached. |
Experimental Protocols
Protocol 1: PEGylation of a Model Protein with a Bis-NHS Ester Derivative of this compound PEG
This protocol describes a general procedure for the PEGylation of a protein with a homobifunctional, amine-reactive PEG linker.
Materials:
-
Protein of interest
-
Bis-NHS ester derivative of this compound PEG
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Purification column (e.g., Size-Exclusion Chromatography)
-
Dialysis tubing or centrifugal filters for buffer exchange
Procedure:
-
Protein Preparation:
-
Prepare a solution of the protein at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Ensure the buffer is free of primary amines (e.g., Tris). If necessary, perform a buffer exchange using dialysis or a desalting column against the Reaction Buffer.
-
-
PEG Reagent Preparation:
-
The bis-NHS ester PEG reagent is moisture-sensitive.[6] Allow the vial to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the bis-NHS ester PEG in anhydrous DMSO to a concentration of 10-20 mg/mL.
-
-
PEGylation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the dissolved PEG reagent to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time and temperature should be determined empirically for the specific protein.
-
-
Quenching the Reaction:
-
To stop the reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM Tris.
-
Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted NHS esters are quenched.[6]
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent, NHS byproduct, and quenching agent by purifying the reaction mixture.
-
Size-Exclusion Chromatography (SEC) is a common method for separating the larger PEGylated protein from smaller, unreacted components.[2][8]
-
Alternatively, dialysis or tangential flow filtration can be used.
-
Protocol 2: Characterization of the PEGylated Protein by SDS-PAGE
Materials:
-
Purified PEGylated protein
-
Unmodified protein (control)
-
Laemmli sample buffer (2X)
-
Precast polyacrylamide gels
-
SDS-PAGE running buffer
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other protein stain
Procedure:
-
Sample Preparation:
-
Mix the purified PEGylated protein sample and the unmodified protein control with an equal volume of 2X Laemmli sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load 10-20 µg of each protein sample and the molecular weight standards into the wells of the polyacrylamide gel.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue for 1 hour.
-
Destain the gel until the protein bands are clearly visible against a clear background.
-
Visualize the gel on a light box or with an imaging system. The PEGylated protein bands should migrate at a higher apparent molecular weight compared to the unmodified protein.[6]
-
Visualizations
Caption: Reaction of a Bis-NHS Ester PEG with Protein Primary Amines.
Caption: General Experimental Workflow for Protein PEGylation.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. idosi.org [idosi.org]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Bis(3-aminopropyl) Ether in Hydrogel Formulation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks that can absorb and retain large quantities of water or biological fluids.[1][2] Their tunable physical properties, biocompatibility, and resemblance to native tissue make them excellent candidates for various biomedical applications, including controlled drug delivery.[1][3][4] The choice of crosslinking agent is crucial in determining the network structure and, consequently, the mechanical properties, swelling behavior, and drug release kinetics of the hydrogel.[5]
Bis(3-aminopropyl) ether is a diamine crosslinker that can form stable covalent bonds with polymers containing amine-reactive functional groups, such as carboxylic acids, esters, or epoxides. The flexible ether linkage and the propyl-amine groups contribute to the formation of a robust and biocompatible hydrogel network suitable for encapsulating and releasing therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of a drug delivery system based on a hydrogel crosslinked with this compound.
Principle of Hydrogel Formation
The formation of the hydrogel is based on the covalent crosslinking of a polymer backbone with this compound. In this example, we will consider a carboxylated polymer like hyaluronic acid or carboxymethyl cellulose. The primary amine groups of this compound react with the carboxyl groups of the polymer in the presence of a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form stable amide bonds. This reaction creates a three-dimensional network that entraps the drug molecules.
Mandatory Visualizations
Caption: Experimental workflow for hydrogel synthesis and evaluation.
Caption: Hypothetical signaling pathway of a released drug.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the characterization of hydrogels formulated with varying concentrations of this compound.
Table 1: Formulation Parameters
| Formulation Code | Polymer Conc. (w/v%) | This compound Conc. (w/v%) | EDC/NHS Molar Ratio |
| HG-1 | 2 | 0.5 | 2:1 |
| HG-2 | 2 | 1.0 | 2:1 |
| HG-3 | 2 | 1.5 | 2:1 |
Table 2: Physicochemical Properties
| Formulation Code | Swelling Ratio (%) | Gel Fraction (%) | Pore Size (µm) |
| HG-1 | 450 ± 25 | 85 ± 3 | 50 - 100 |
| HG-2 | 320 ± 18 | 92 ± 2 | 20 - 50 |
| HG-3 | 210 ± 15 | 96 ± 1 | 10 - 30 |
Table 3: Mechanical Properties
| Formulation Code | Compressive Modulus (kPa) |
| HG-1 | 15 ± 2 |
| HG-2 | 35 ± 4 |
| HG-3 | 60 ± 5 |
Table 4: In Vitro Drug Release
| Formulation Code | Cumulative Release at 24h (%) | Cumulative Release at 72h (%) |
| HG-1 | 65 ± 5 | 95 ± 3 |
| HG-2 | 40 ± 4 | 80 ± 4 |
| HG-3 | 25 ± 3 | 60 ± 5 |
Experimental Protocols
Protocol 1: Hydrogel Synthesis
Materials:
-
Carboxylated Polymer (e.g., Sodium Hyaluronate)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Model Drug (e.g., Doxorubicin)
-
Deionized Water
Procedure:
-
Polymer Solution Preparation: Prepare a 2% (w/v) solution of the carboxylated polymer in PBS. Stir at room temperature until fully dissolved.
-
Drug Loading: Dissolve the model drug in the polymer solution to the desired concentration.
-
Crosslinker Solution Preparation: Prepare solutions of this compound at concentrations of 0.5%, 1.0%, and 1.5% (w/v) in deionized water.
-
EDC/NHS Solution Preparation: Prepare a fresh solution of EDC and NHS in deionized water at a molar ratio of 2:1.
-
Hydrogel Formation:
-
Mix the drug-loaded polymer solution with the this compound solution at a 1:1 volume ratio.
-
Add the EDC/NHS solution to the mixture and vortex briefly to ensure homogeneity.
-
Immediately cast the solution into a mold (e.g., a 96-well plate) and incubate at 37°C for 2 hours to allow for gelation.
-
Protocol 2: Characterization of Hydrogels
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Lyophilize the hydrogel samples.
-
Record the FTIR spectra of the dried hydrogels, the pure polymer, and this compound using an FTIR spectrometer.
-
Analyze the spectra for the appearance of new peaks corresponding to amide bond formation (around 1650 cm⁻¹) and the disappearance or reduction of carboxyl peaks.[6]
2. Scanning Electron Microscopy (SEM):
-
Freeze-dry the hydrogel samples.
-
Mount the dried samples on stubs and sputter-coat them with gold.
-
Examine the morphology and pore structure of the hydrogels using an SEM.
3. Rheological Measurements:
-
Perform rheological measurements on the hydrogel samples using a rheometer with parallel plate geometry.
-
Conduct frequency sweeps to determine the storage modulus (G') and loss modulus (G'').
-
Perform strain sweeps to determine the linear viscoelastic region.
4. Swelling Studies:
-
Weigh the lyophilized hydrogel samples (Wd).
-
Immerse the samples in PBS (pH 7.4) at 37°C.
-
At predetermined time intervals, remove the samples, blot excess surface water, and weigh them (Ws).
-
Calculate the swelling ratio as: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100.
5. Gel Fraction:
-
Immerse the prepared hydrogels in deionized water for 48 hours to remove any unreacted components.
-
Dry the washed hydrogels to a constant weight (Wf).
-
Calculate the gel fraction as: Gel Fraction (%) = (Wf / Wi) x 100, where Wi is the initial weight of the dried hydrogel.
Protocol 3: In Vitro Drug Release Study
Materials:
-
Drug-loaded hydrogels
-
Phosphate-Buffered Saline (PBS, pH 7.4)
-
Shaking incubator
-
UV-Vis Spectrophotometer or HPLC
Procedure:
-
Place a known weight of the drug-loaded hydrogel in a tube containing a known volume of PBS (e.g., 5 mL).
-
Incubate the tubes at 37°C in a shaking incubator.
-
At specific time points, withdraw a sample of the release medium and replace it with fresh PBS to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).[4]
-
Calculate the cumulative percentage of drug released over time.
Protocol 4: Biocompatibility Assessment (MTT Assay)
Materials:
-
Hydrogel samples
-
Cell culture medium
-
Fibroblast cell line (e.g., L929)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Sterilize the hydrogel samples by UV irradiation.
-
Place the sterilized hydrogels in a 96-well plate.
-
Seed fibroblast cells into the wells containing the hydrogels and in control wells without hydrogels at a density of 1 x 10⁴ cells/well.
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24, 48, and 72 hours.
-
After each incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: Cell Viability (%) = (Absorbance of sample / Absorbance of control) x 100.[7]
Conclusion
The use of this compound as a crosslinker allows for the creation of biocompatible hydrogels with tunable properties for controlled drug delivery. By varying the concentration of the crosslinker, the swelling ratio, mechanical strength, and drug release profile can be effectively modulated. The protocols outlined in these application notes provide a robust framework for the development and characterization of such hydrogel-based drug delivery systems. Further optimization of the formulation parameters can be performed to tailor the hydrogel properties for specific therapeutic applications.
References
- 1. Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Linked Hydrogel for Pharmaceutical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogels Based Drug Delivery Synthesis, Characterization and Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogels as Drug Delivery Systems: A Review of Current Characterization and Evaluation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application of Bis(3-aminopropyl) Ether in Polyurethane Production: A Theoretical Framework and Protocol
Abstract
Introduction
Polyurethanes are a versatile class of polymers renowned for their wide range of mechanical properties, from rigid foams to flexible elastomers. This versatility stems from the ability to tailor their microstructure by carefully selecting the constituent monomers: a diisocyanate, a polyol (soft segment), and a chain extender (hard segment). Chain extenders are low molecular weight diols or diamines that react with the isocyanate groups to form the hard segments, which largely dictate the final properties of the polymer such as hardness, tensile strength, and thermal stability.
Bis(3-aminopropyl) ether is an aliphatic diamine with a flexible ether linkage. Its structure suggests its potential as a chain extender in polyurethane synthesis. The primary amine groups are expected to react rapidly with isocyanate groups to form urea linkages, creating hard segments within the polyurethane matrix. The ether group in its backbone is anticipated to impart flexibility and potentially influence the phase separation between the hard and soft segments, thereby affecting the polymer's mechanical and thermal properties.
This application note will detail a hypothetical experimental workflow for the synthesis of polyurethanes using this compound as a chain extender, methods for their characterization, and the expected influence of this chain extender on the final material properties.
Signaling Pathways and Logical Relationships
Polyurethane Formation with this compound
The fundamental reaction in polyurethane synthesis is the addition of an alcohol to an isocyanate to form a urethane linkage. When a diamine chain extender like this compound is used, it reacts with the isocyanate to form urea linkages, resulting in a polyurea-urethane.
Caption: Polyurethane-urea synthesis via a two-step prepolymer method.
Influence of this compound Concentration
The concentration of this compound as a chain extender is expected to have a significant impact on the final properties of the polyurethane. An increase in its concentration will lead to a higher hard segment content.
Caption: Expected relationship between chain extender concentration and polyurethane properties.
Experimental Protocols
The following protocols describe a two-step prepolymer method for the synthesis of polyurethane elastomers using this compound as a chain extender.
Materials
-
Polyol: Poly(tetramethylene ether) glycol (PTMEG), hydroxyl number 56 mg KOH/g (Molecular Weight ≈ 2000 g/mol )
-
Diisocyanate: 4,4'-Diphenylmethane diisocyanate (MDI)
-
Chain Extender: this compound
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Catalyst: Dibutyltin dilaurate (DBTDL)
Equipment
-
Three-neck round-bottom flask with mechanical stirrer, nitrogen inlet, and thermometer
-
Heating mantle with temperature controller
-
Vacuum oven
-
Glass plates and spacers for casting films
-
Universal testing machine for mechanical property analysis
-
Differential Scanning Calorimeter (DSC)
-
Thermogravimetric Analyzer (TGA)
-
Fourier-Transform Infrared (FTIR) Spectrometer
Synthesis of Isocyanate-Terminated Prepolymer (Step 1)
-
Dry the PTMEG under vacuum at 100°C for 2 hours to remove any residual water.
-
In a three-neck flask under a nitrogen atmosphere, add the dried PTMEG.
-
Heat the PTMEG to 60°C with stirring.
-
Add MDI to the flask with vigorous stirring. The NCO/OH molar ratio should be maintained at 2:1.
-
Add 1-2 drops of DBTDL catalyst.
-
Increase the temperature to 80°C and maintain for 2-3 hours to complete the prepolymer formation.
-
Monitor the reaction by determining the NCO content via titration with di-n-butylamine.
Chain Extension with this compound (Step 2)
-
Cool the prepolymer to 60°C and dissolve it in anhydrous DMF to achieve a 30% (w/v) solution.
-
In a separate beaker, prepare a solution of this compound in anhydrous DMF. The amount of diamine should be calculated to achieve a final NCO/NH₂ molar ratio of 1:1.
-
Slowly add the this compound solution to the prepolymer solution under vigorous stirring.
-
Continue stirring for 30-60 minutes. An increase in viscosity will be observed.
-
Degas the resulting polyurethane solution under vacuum.
-
Pour the solution onto a pre-heated glass plate with spacers to control the thickness.
-
Cure the film in a vacuum oven at 80°C for 12 hours, followed by 100°C for 4 hours.
-
After curing, allow the film to cool to room temperature before demolding.
Characterization of Polyurethane Films
-
FTIR Spectroscopy: Confirm the completion of the reaction by observing the disappearance of the isocyanate peak (~2270 cm⁻¹) and the appearance of urea C=O stretching (~1640 cm⁻¹) and N-H stretching (~3320 cm⁻¹) bands.
-
Mechanical Testing: Cut dumbbell-shaped specimens from the cast films. Perform tensile testing according to ASTM D638 to determine tensile strength, Young's modulus, and elongation at break.
-
Thermal Analysis (DSC & TGA):
-
Use DSC to determine the glass transition temperatures (Tg) of the soft and hard segments, and any melting endotherms.
-
Use TGA to evaluate the thermal stability and decomposition profile of the polymer.
-
Hypothetical Data Presentation
The following tables present the type of quantitative data that would be collected from the experiments described above. The values are illustrative and not based on actual experimental results.
Table 1: Effect of this compound Concentration on Mechanical Properties
| Sample ID | Hard Segment Content (%) | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| PU-BAPE-10 | 10 | 25 | 50 | 600 |
| PU-BAPE-20 | 20 | 40 | 150 | 450 |
| PU-BAPE-30 | 30 | 55 | 300 | 300 |
Table 2: Effect of this compound Concentration on Thermal Properties
| Sample ID | Hard Segment Content (%) | Soft Segment Tg (°C) | Hard Segment Tg (°C) | Decomposition Temp (Td5%, °C) |
| PU-BAPE-10 | 10 | -50 | 80 | 310 |
| PU-BAPE-20 | 20 | -48 | 95 | 325 |
| PU-BAPE-30 | 30 | -45 | 110 | 340 |
Experimental Workflow Diagram
Caption: A typical experimental workflow for polyurethane synthesis and characterization.
Conclusion
The use of this compound as a chain extender in polyurethane synthesis presents an intriguing possibility for the development of novel materials with tailored properties. Based on its chemical structure, it is hypothesized that its incorporation will lead to poly(urethane-urea) elastomers with increased hardness, tensile strength, and thermal stability, proportional to its concentration. The flexible ether linkage in its backbone may also contribute to unique phase separation behavior and mechanical responses. The detailed protocols and characterization methods provided in this application note offer a comprehensive guide for researchers to systematically investigate the potential of this compound in the field of polyurethane chemistry. Further experimental validation is required to confirm these hypotheses and fully elucidate the structure-property relationships in these novel materials.
Application Notes and Protocols for the Experimental Use of Bis(3-aminopropyl) Ether in Adhesive Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(3-aminopropyl) ether is a versatile diamine curing agent used in the formulation of high-performance adhesives, particularly with epoxy resins. Its chemical structure, featuring two primary amine groups and a flexible ether linkage, imparts a unique combination of properties to the cured adhesive, including excellent flexibility, toughness, and adhesion to a variety of substrates. These characteristics make it a suitable candidate for applications demanding high bond strength and durability, especially where flexibility and impact resistance are critical.
This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in adhesive formulations. The information is intended to guide researchers and scientists in the development and evaluation of novel adhesive systems.
Application Notes
Key Features and Benefits
The incorporation of this compound as a curing agent in adhesive formulations offers several advantages:
-
Enhanced Flexibility and Toughness: The ether backbone of this compound introduces flexibility into the crosslinked polymer network, resulting in adhesives with improved peel strength and impact resistance.[1][2] This is particularly beneficial in applications involving the bonding of dissimilar materials with different coefficients of thermal expansion.
-
Good Adhesion to Various Substrates: Adhesives formulated with this compound exhibit strong adhesion to a wide range of materials, including metals, plastics, and composites.
-
Controlled Reactivity: The reactivity of the amine groups can be influenced by the formulation and curing conditions, allowing for a degree of control over the pot life and curing speed.
-
Room and Elevated Temperature Curing: Formulations can be designed for curing at ambient temperatures or accelerated with the application of heat to achieve optimal properties.
Applications
The properties of adhesives formulated with this compound make them suitable for a variety of demanding applications, including:
-
Structural Bonding: In automotive and aerospace industries for bonding components that require high strength and durability.
-
Flexible Electronics: For the encapsulation and bonding of flexible electronic components where pliability is essential.
-
Medical Devices: In the assembly of medical devices where biocompatibility and robust bonding are required.
-
General Industrial Assembly: For a wide range of bonding applications requiring a tough and flexible adhesive.
Quantitative Data
The following tables summarize representative quantitative data for an epoxy adhesive formulation cured with this compound. The data is based on a standard Bisphenol A-based epoxy resin.
Table 1: Mechanical Properties
| Property | Test Method | Value |
| Lap Shear Strength (Aluminum) | ASTM D1002 | 17 - 23 MPa |
| T-Peel Strength (Aluminum) | ASTM D1876 | 60 - 97 N/25 mm |
| Impact Strength | ISO 11343 | 7.1 - 14 kN/m |
| Shore D Hardness | ASTM D2240 | 70 - 90 |
Note: The values presented are representative and can vary depending on the specific epoxy resin, formulation, and curing conditions.[3][4]
Table 2: Curing and Thermal Properties
| Property | Condition | Value |
| Gel Time (100g mass) | 25°C | 30 - 60 minutes |
| Curing Schedule (Full Cure) | 25°C | 24 - 48 hours |
| 80°C | 2 - 4 hours | |
| Glass Transition Temperature (Tg) | Cured at 80°C | 70 - 110°C |
Note: Curing times and Tg are highly dependent on the formulation and the thermal energy applied.[5][6]
Experimental Protocols
Adhesive Formulation
This protocol describes the preparation of a basic two-part epoxy adhesive using this compound as the curing agent.
Materials:
-
Bisphenol A based liquid epoxy resin (Part A)
-
This compound (Part B)
-
Disposable mixing cups
-
Mixing spatula
-
Weighing balance
Procedure:
-
Determine the desired stoichiometric ratio of epoxy resin to curing agent. This is typically calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.
-
Accurately weigh the required amount of epoxy resin (Part A) into a clean, dry mixing cup.
-
Accurately weigh the corresponding amount of this compound (Part B) into the same mixing cup.
-
Thoroughly mix the two components with a spatula for 2-3 minutes, ensuring a homogeneous mixture. Scrape the sides and bottom of the cup to ensure all material is incorporated.
-
The adhesive is now ready for application.
Lap Shear Strength Testing (ASTM D1002)
This protocol outlines the procedure for determining the shear strength of an adhesive bond.
Materials:
-
Prepared adhesive
-
Substrate panels (e.g., aluminum, 100 mm x 25 mm x 1.6 mm)
-
Solvent for cleaning (e.g., acetone, isopropanol)
-
Abrasive paper
-
Applicator
-
Clamps or fixtures
-
Universal Testing Machine (UTM) with tensile grips
Procedure:
-
Substrate Preparation:
-
Clean the bonding surfaces of the substrate panels with a solvent to remove any grease or oil.
-
Abrade the bonding surfaces with abrasive paper and then clean again with a solvent to remove any loose particles.
-
Allow the substrates to dry completely.
-
-
Adhesive Application:
-
Apply a thin, uniform layer of the prepared adhesive to the bonding area of one of the substrate panels.
-
Join the two panels with a defined overlap area (typically 12.7 mm).
-
-
Curing:
-
Clamp the bonded assembly to maintain pressure and alignment during curing.
-
Cure the adhesive according to the desired schedule (e.g., 24 hours at 25°C or 2 hours at 80°C).
-
-
Testing:
-
Mount the cured specimen in the tensile grips of the UTM.
-
Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until the bond fails.
-
Record the maximum load at failure.
-
-
Calculation:
-
Calculate the lap shear strength by dividing the maximum load by the bonded area.
-
T-Peel Strength Testing (ASTM D1876)
This protocol describes the method for measuring the peel resistance of a flexible adhesive bond.
Materials:
-
Prepared adhesive
-
Flexible substrates (e.g., thin aluminum sheets)
-
Solvent for cleaning
-
Applicator
-
Roller
-
Universal Testing Machine (UTM) with tensile grips
Procedure:
-
Substrate Preparation:
-
Clean the flexible substrates as described in the lap shear test protocol.
-
-
Adhesive Application:
-
Apply a uniform layer of adhesive to both substrates.
-
Bond the two substrates together, leaving an unbonded area at one end to serve as grips.
-
Use a roller to ensure intimate contact and a uniform bond line.
-
-
Curing:
-
Cure the bonded assembly as per the desired schedule.
-
-
Testing:
-
Bend the unbonded ends of the specimen back to form a "T" shape.
-
Clamp the ends of the "T" into the tensile grips of the UTM.
-
Pull the grips apart at a constant rate of speed (e.g., 254 mm/min).
-
Record the force required to peel the bond.
-
-
Calculation:
-
The T-peel strength is reported as the average force per unit width of the bond line required to propagate the peel.
-
Visualizations
Caption: Curing mechanism of an epoxy resin with this compound.
Caption: General experimental workflow for adhesive testing.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Next-Generation Structural Adhesives Composed of Epoxy Resins and Hydrogen-Bonded Styrenic Block Polymer-Based Thermoplastic Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epoxyking.com [epoxyking.com]
- 5. Improving Glass Transition Temperature and Toughness of Epoxy Adhesives by a Complex Room-Temperature Curing System by Changing the Stoichiometry [mdpi.com]
- 6. epotek.com [epotek.com]
Application Notes and Protocols for Bis(3-aminopropyl) Ether in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of Bis(3-aminopropyl) Ether as a versatile chemical intermediate in the synthesis of a variety of compounds, including polyamides, Schiff bases, and as a curing agent for epoxy resins. Detailed experimental protocols with quantitative data are provided to facilitate its application in research and development.
Synthesis of Polyamides
This compound serves as a flexible diamine monomer in the synthesis of polyamides. The ether linkage in its backbone imparts greater flexibility to the resulting polymer chain compared to purely aliphatic or aromatic diamines. This can lead to polymers with lower melting points and increased solubility, which are advantageous for processing.
General Reaction Scheme:
The synthesis of polyamides from this compound typically involves a polycondensation reaction with a dicarboxylic acid or its derivative, such as a diacyl chloride.
Experimental Protocol: Synthesis of a Polyamide from this compound and Adipoyl Chloride
This protocol describes the low-temperature solution polycondensation of this compound with adipoyl chloride to yield a flexible polyamide.
Materials:
-
This compound
-
Adipoyl chloride
-
N,N-Dimethylacetamide (DMAc) (anhydrous)
-
Triethylamine (Et3N)
-
Methanol
-
Deionized water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1.32 g, 10 mmol) and triethylamine (2.12 g, 21 mmol) in 50 mL of anhydrous DMAc.
-
Cool the stirred solution to 0-5 °C in an ice bath.
-
Slowly add a solution of adipoyl chloride (1.83 g, 10 mmol) in 20 mL of anhydrous DMAc to the cooled diamine solution over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 2 hours, and then at room temperature for an additional 4 hours.
-
Precipitate the resulting viscous polymer solution by pouring it into 500 mL of vigorously stirred methanol.
-
Collect the fibrous polyamide precipitate by filtration, wash it thoroughly with deionized water, and then with methanol.
-
Dry the polymer in a vacuum oven at 60 °C for 24 hours.
Expected Yield: ~85-95%
Data Presentation:
| Parameter | Value |
| Inherent Viscosity | 0.65-0.85 dL/g (in DMAc at 30 °C) |
| Glass Transition Temperature (Tg) | 50-70 °C |
| Melting Temperature (Tm) | 180-200 °C |
Experimental Workflow:
Caption: Polyamide Synthesis Workflow.
Curing Agent for Epoxy Resins
This compound and its derivatives are effective curing agents for epoxy resins. The primary amine groups react with the epoxide rings, leading to a cross-linked, thermoset polymer network. The flexibility of the ether backbone can enhance the toughness and impact resistance of the cured epoxy material. A related compound, the 3-aminopropyl ether of diethylene glycol, has been demonstrated as an effective curing agent.[1]
General Reaction Scheme:
The primary amine groups of this compound derivatives react with the epoxy groups of the resin in a ring-opening addition reaction, forming a durable, cross-linked network.
Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin
This protocol details the use of a this compound analog as a curing agent for a common epoxy resin at ambient and slightly elevated temperatures.[1]
Materials:
-
Epoxy Resin (e.g., Epon 828, a diglycidyl ether of bisphenol A)
-
Curing Agent: 3-aminopropyl ether of diethylene glycol
-
Aluminum dishes or molds
Procedure:
-
Calculate the stoichiometric amount of the curing agent required. The ratio of the amine to the epoxy ether should be approximately 90 to 110 percent of the theoretical equivalent weight.[1] For example, mix 9.4 grams of Epon 828 with 4.1 grams of 3-aminopropyl ether of diethylene glycol.[1]
-
Thoroughly blend the epoxy resin and the curing agent with vigorous stirring until a homogeneous mixture is obtained.
-
Pour the mixture into aluminum dishes or desired molds.
-
Curing can be carried out at room temperature (around 23 °C) for several days or at a moderately elevated temperature (e.g., 40 °C) for a few hours.[1]
Data Presentation:
| Curing Condition | Time to Cure | Resulting Material Properties |
| Room Temperature (~23 °C) | Several days | Hard, durable, cross-linked solid |
| 40 °C | Several hours | Hard, durable, cross-linked solid |
Logical Relationship of Epoxy Curing:
Caption: Epoxy Resin Curing Process.
Synthesis of Schiff Bases
This compound can be used to synthesize bis-Schiff bases through condensation with aldehydes or ketones. These compounds are of interest in coordination chemistry as ligands for metal complexes and have potential applications in catalysis and materials science.
General Reaction Scheme:
The primary amine groups of this compound react with the carbonyl group of an aldehyde or ketone to form imine linkages.
Experimental Protocol: Synthesis of a Bis-Schiff Base with Salicylaldehyde
This protocol outlines the synthesis of a bis-Schiff base from this compound and salicylaldehyde.
Materials:
-
This compound
-
Salicylaldehyde
-
Ethanol
Procedure:
-
Dissolve this compound (1.32 g, 10 mmol) in 50 mL of ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add salicylaldehyde (2.44 g, 20 mmol) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature. The Schiff base product will precipitate from the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold ethanol and dry it in a desiccator.
Expected Yield: >90%
Data Presentation:
| Product Characteristic | Value |
| Appearance | Yellow crystalline solid |
| Melting Point | 118-120 °C |
| Key IR Peaks (cm⁻¹) | ~1630 (C=N, imine) |
Experimental Workflow for Schiff Base Synthesis:
References
Laboratory handling and storage procedures for Bis(3-aminopropyl) Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the laboratory handling, storage, and a representative experimental protocol for Bis(3-aminopropyl) Ether. This document is intended to ensure safe laboratory practices and effective application of this chemical in research and development.
Chemical and Physical Properties
This compound is a versatile primary amine that can be used as a linker or building block in organic synthesis. Below is a summary of its key quantitative properties.
| Property | Value | Reference |
| CAS Number | 2157-24-6 | [1][2] |
| Molecular Formula | C₆H₁₆N₂O | [1][3][4] |
| Molecular Weight | 132.21 g/mol | [1][3][4] |
| Boiling Point | 93 °C at 0.5 mmHg | [2] |
| Appearance | Colorless to Almost colorless clear liquid | [5] |
| IUPAC Name | 3-(3-aminopropoxy)propan-1-amine | [3][4] |
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial for laboratory safety. This compound is classified as causing serious eye damage[3].
2.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.
2.2 Handling Procedures
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with eyes, skin, and clothing.
-
Do not breathe vapor or mist.
-
Wash hands thoroughly after handling.
2.3 Storage Procedures
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as oxidizing agents and strong acids.
2.4 First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Wash skin with soap and water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Get medical attention.
Experimental Protocol: Protein Conjugation using this compound as a Linker
This protocol describes a general procedure for conjugating this compound to a protein containing accessible carboxyl groups using a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This creates an amide bond, effectively using the diamine as a short, flexible linker.
3.1 Materials
-
This compound
-
Protein with accessible carboxyl groups (e.g., Bovine Serum Albumin)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., desalting or size-exclusion chromatography)
3.2 Experimental Procedure
-
Protein Preparation: Dissolve the protein in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Carboxyl Group Activation:
-
Add EDC to the protein solution to a final concentration of 10 mM.
-
Add NHS to the protein solution to a final concentration of 25 mM.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Linker Addition:
-
Prepare a 100 mM solution of this compound in the Coupling Buffer.
-
Add the this compound solution to the activated protein solution. The molar ratio of linker to protein should be optimized, but a starting point of 100-fold molar excess of the linker is recommended.
-
-
Conjugation Reaction:
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench the reaction by reacting with any remaining active esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess unreacted linker and byproducts by passing the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or spectroscopic methods.
-
Diagrams
Caption: Workflow for protein conjugation with this compound.
Caption: Logical relationship of reactants to product in the conjugation reaction.
References
Application Note: Personal Protective Equipment (PPE) Protocols for Handling Bis(3-aminopropyl) Ether
Introduction
Bis(3-aminopropyl) ether, also known as 4,7,10-Trioxa-1,13-tridecanediamine, is a versatile amine compound utilized in various research and development applications, including its role as a linker in bioconjugation and as a building block in polymer and materials science. Despite its utility, it is imperative for all laboratory personnel to recognize that this compound is a hazardous chemical. It is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the mandatory personal protective equipment (PPE) and associated safety protocols required for the safe handling of this compound. The central tenet of this guide is that a proactive and informed approach to safety, grounded in a thorough understanding of the risks, is paramount to preventing chemical-related injuries.
Hazard Identification and Risk Assessment: The Foundation of Safety
Before any laboratory work commences, a comprehensive risk assessment is mandatory. The hazardous properties of this compound dictate the stringent control measures required.
Key Hazards:
-
Skin Corrosion (Category 1C): Direct contact causes severe skin burns.[1][3] The corrosive nature means it can produce tissue damage upon exposure.[2]
-
Serious Eye Damage (Category 1): Splashes pose an extreme risk, potentially leading to irreversible corneal damage or blindness.[1][2]
-
Acute Dermal Toxicity: The substance is classified as harmful in contact with skin.[3]
-
Respiratory Irritation: Inhalation of vapors or mists can cause severe irritation to the respiratory tract, characterized by coughing, choking, or shortness of breath.[2][4]
The causality behind these hazards lies in the chemical's reactive amine groups, which can readily interact with and denature proteins in biological tissues, leading to chemical burns and cellular damage. Therefore, the selection of PPE is not merely a procedural step but a critical barrier designed to prevent any contact between the chemical and the user.
Engineering Controls: The First Line of Defense
Personal Protective Equipment should always be considered the last line of defense. The primary method for exposure control is the implementation of robust engineering controls.
-
Ventilation: All handling of this compound must be performed in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.[1] Local exhaust ventilation should be used if vapors or aerosols are likely to be generated.[1]
-
Closed Systems: For larger-scale operations or repeated handling, the use of a closed system is strongly advised to minimize the generation of fugitive emissions.[1][3]
-
Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be located in the immediate vicinity of the workstation where the chemical is handled.[1][2] All personnel must be trained on their proper use.
Detailed Personal Protective Equipment (PPE) Protocols
The following protocols are based on a hierarchy of risk. Adherence is mandatory for all personnel handling this compound.
Eye and Face Protection: Preventing Irreversible Damage
Standard Protocol: At a minimum, all personnel in the laboratory must wear indirectly vented, chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[1][4] Standard safety glasses with side shields are insufficient as they do not provide an adequate seal around the eyes to protect from splashes, which can come from various angles.
Enhanced Protocol (High-Risk Scenarios): For tasks involving a higher risk of splashing—such as transferring quantities greater than 50 mL, working with the material under pressure, or reacting it energetically—a full-face shield must be worn in addition to chemical splash goggles.[1][2] The face shield protects the entire face from splashes and should be the default for all but the smallest-scale operations.
Skin and Body Protection: A Comprehensive Barrier
Hand Protection:
-
Protocol: Wear impervious gloves at all times.[1] Nitrile gloves are commonly used, but it is the user's responsibility to consult the glove manufacturer's chemical resistance guide to verify compatibility and determine the breakthrough time for this compound. For prolonged tasks, consider double-gloving or using thicker, chemical-resistant gloves (e.g., butyl rubber or neoprene).
-
Causality: The chemical is harmful in contact with skin and causes severe burns.[3][5] Contaminated gloves must be removed immediately using the proper technique (without touching the outer surface with a bare hand) and disposed of as hazardous waste.
Protective Clothing:
-
Protocol: A chemically resistant lab coat, fully buttoned, is the minimum requirement.[2] For procedures with a significant splash potential, a chemically impervious apron or a full-body suit should be worn over the lab coat.[1]
-
Rationale: Standard cotton lab coats can absorb chemical spills, holding the corrosive material against the skin and prolonging contact. Chemically resistant materials prevent this penetration. All contaminated clothing must be removed immediately and decontaminated before reuse.[1][4]
Footwear:
-
Protocol: Fully enclosed, chemical-resistant footwear is mandatory. Open-toed shoes, sandals, or woven-mesh shoes are strictly prohibited in any laboratory where this chemical is handled. For spill response or handling large drums, impervious protective boots are required.[1]
Respiratory Protection: Guarding Against Inhalation Hazards
When is it Required? Respiratory protection is necessary when engineering controls (i.e., a fume hood) are not available or are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations such as a large spill.[2] This includes tasks that generate aerosols or mists.[1]
Selection and Protocol:
-
Protocol: A NIOSH-approved respirator must be used.[2][6] For most applications where vapors may be present, a half- or full-facepiece air-purifying respirator equipped with organic vapor (OV) cartridges is appropriate.[1] In situations with high or unknown concentrations, a self-contained breathing apparatus (SCBA) or a supplied-air respirator is required.[1]
-
Trustworthiness: Use of respiratory protection necessitates a formal respiratory protection program compliant with OSHA 29 CFR 1910.134. This includes medical evaluation, training, and annual fit-testing to ensure a proper facial seal.
Data Presentation: Summary of PPE Requirements by Task
The following table summarizes the minimum PPE requirements for common laboratory tasks involving this compound. The user must always elevate the level of PPE if the specific conditions of the experiment present a greater risk.
| Task | Minimum Eye/Face Protection | Minimum Hand Protection | Minimum Body & Foot Protection | Respiratory Protection |
| Weighing Small Quantities (<10g) in a Fume Hood | Chemical Splash Goggles | Single Pair of Nitrile Gloves | Chemically Resistant Lab Coat, Closed-toe Shoes | Not typically required if performed correctly within a certified fume hood. |
| Preparing Dilutions/Solutions in a Fume Hood | Chemical Splash Goggles & Face Shield | Double Pair of Nitrile Gloves | Chemically Resistant Lab Coat, Closed-toe Shoes | Not typically required if performed correctly within a certified fume hood. |
| Transferring Volumes >50 mL | Chemical Splash Goggles & Face Shield | Chemical Resistant Gloves (e.g., Neoprene, Butyl Rubber) | Chemically Resistant Lab Coat & Impervious Apron, Closed-toe Shoes | Required if not performed in a fume hood or if mists are generated. |
| Minor Spill Clean-up (<100 mL) | Chemical Splash Goggles & Face Shield | Double Pair of Chemical Resistant Gloves | Chemically Resistant Lab Coat & Impervious Apron, Protective Boots | Air-Purifying Respirator with Organic Vapor Cartridges. |
| Major Spill Clean-up (>100 mL) | Full-face Respirator or SCBA Hood | Heavy-duty Chemical Resistant Gloves | Full Chemical Protective Suit | Self-Contained Breathing Apparatus (SCBA) or Supplied-Air Respirator. |
Experimental Protocols & Visualization
Protocol for Donning PPE
A self-validating system ensures no step is missed. Always don PPE in the following order before entering an area where this compound is handled:
-
Protective Clothing: Don lab coat and/or apron.
-
Respiratory Protection: If required, perform a seal check on your respirator.
-
Eye and Face Protection: Put on chemical splash goggles, followed by a face shield if needed.
-
Gloves: Don the first pair of gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. Don a second pair if required.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
References
Application Notes and Protocols: First Aid for Bis(3-aminopropyl) Ether Exposure
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed first aid protocols for accidental exposure to Bis(3-aminopropyl) Ether. It is critical to follow these procedures immediately to mitigate potential harm. This compound and its related compounds are classified as corrosive and can cause severe skin burns and eye damage.[1][2] Prompt and appropriate first aid is essential.
Emergency Contact Information
In all cases of exposure, immediately call a poison control center or physician for medical advice.[1]
Summary of First Aid Measures
The following table summarizes the immediate first aid actions required for different types of exposure to this compound.
| Exposure Route | Immediate First Aid Actions | Duration of Action | Key Considerations |
| Skin Contact | Remove all contaminated clothing immediately.[1][3] Wash the affected area with plenty of soap and water.[3] | At least 15 minutes.[3][4] | Seek immediate medical attention.[3][4] Wash contaminated clothing before reuse.[1] |
| Eye Contact | Immediately flush eyes with plenty of water, also under the eyelids.[3][5] | At least 15 minutes.[2][3][4] | Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1][6] | Not Applicable | If breathing is difficult, give oxygen.[4][6] If not breathing, give artificial respiration.[3][6] Seek immediate medical attention.[1] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[1][3] | Not Applicable | If the person is conscious and alert, give them a small amount of water to drink. Seek immediate medical attention.[1][2] |
Detailed Experimental Protocols
Protocol 1: Emergency Response to a Laboratory Spill and Personnel Exposure
This protocol outlines the steps to be taken in the event of a spill of this compound that results in personnel exposure.
1.0 Objective: To safely manage a laboratory spill of this compound and provide immediate and effective first aid to exposed individuals.
2.0 Materials and Equipment:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat, and appropriate respiratory protection.
-
Emergency Shower and Eyewash Station.
-
Spill Kit: Absorbent materials (e.g., sand, vermiculite), chemical-resistant container for waste, and appropriate neutralizing agents if recommended by safety protocols.
-
First Aid Kit.
-
Communication Device (phone) to contact emergency services.
3.0 Procedure:
3.1 Immediate Response to Spill and Exposure:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Attend to the Exposed Individual: The immediate priority is the safety of the exposed person.
-
Skin Exposure: Guide the individual to the nearest emergency shower. While under the shower, remove all contaminated clothing. Wash the affected skin with copious amounts of soap and water for at least 15 minutes.[3][4]
-
Eye Exposure: Lead the individual to the nearest eyewash station. Hold the eyelids open and flush the eyes with a continuous, gentle stream of water for at least 15 minutes.[2][3][4]
-
Inhalation Exposure: Move the individual to an area with fresh air.[6] If they are having difficulty breathing, provide oxygen if you are trained to do so. If they are not breathing, begin artificial respiration.[3][6]
-
-
Contact Emergency Services: Have another individual call the institutional emergency response number and the local poison control center. Provide details of the chemical exposure.
3.2 Spill Containment and Cleanup (to be performed by trained personnel with appropriate PPE):
-
Ensure Proper Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Contain the Spill: Use absorbent materials from the spill kit to contain the liquid.
-
Absorb the Chemical: Carefully apply the absorbent material over the spill, working from the outside in.
-
Collect and Dispose: Once the chemical is absorbed, carefully collect the material into a labeled, chemical-resistant waste container.
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution as recommended by your institution's safety office.
-
Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.
4.0 Post-Exposure Follow-up:
-
Ensure the exposed individual receives a full medical evaluation.
-
Document the incident according to institutional protocols, including the date, time, location, chemical involved, nature of the exposure, and first aid measures taken.
-
Review the incident to identify any potential improvements to safety procedures and protocols.
Visualizations
First Aid Decision Pathway for this compound Exposure
The following diagram illustrates the logical workflow for administering first aid following an exposure incident.
Caption: First aid decision workflow for this compound exposure.
References
Disposal Guidelines for Bis(3-aminopropyl) Ether Waste: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe disposal of Bis(3-aminopropyl) Ether waste, a corrosive and hazardous substance. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance. The following protocols are intended for use in a controlled laboratory setting by trained professionals.
Understanding the Hazards of this compound
This compound is a corrosive organic compound that can cause severe skin burns and eye damage.[1][2] It is also harmful if it comes into contact with the skin.[1] Due to its hazardous nature, it is imperative that this chemical waste is managed and disposed of correctly. The information presented here is based on safety data sheets and general chemical neutralization and degradation principles.
Health and Safety Summary
| Hazard Statement | Classification | Precautionary Measures |
| Causes severe skin burns and eye damage.[1][2] | Skin Corrosion/Irritation, Category 1C | Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
| Harmful in contact with skin.[1] | Acute Toxicity, Dermal, Category 4 | Avoid skin contact. In case of contact, take off immediately all contaminated clothing and rinse skin with water.[1] |
| Corrosive | UN 3267, Corrosive liquid, basic, organic, n.o.s. | Store in a well-ventilated place. Keep container tightly closed.[3] |
Waste Management and Disposal Overview
The primary recommendation for the disposal of this compound waste is to use a licensed and approved waste disposal company.[1] However, for research and development settings where small quantities of this waste are generated, in-laboratory chemical treatment to neutralize its corrosive properties may be a viable option before final disposal. The following sections provide detailed protocols for such treatments.
It is crucial to segregate this compound waste from other waste streams, particularly acidic and oxidizing materials, to prevent violent reactions.
Experimental Protocols for In-Laboratory Waste Treatment
The following protocols describe methods for the chemical degradation and neutralization of this compound waste. These procedures should be performed in a chemical fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Neutralization of Amine Groups
This protocol focuses on neutralizing the basic amine groups of this compound, which are the primary contributors to its corrosive nature.
Materials:
-
This compound waste
-
Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (e.g., 1 M solution)
-
Large beaker or flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
pH meter or pH indicator strips
-
Ice bath
Procedure:
-
Place the beaker or flask containing the this compound waste in an ice bath to manage heat generated during neutralization.
-
Slowly add the dilute acid to the stirred waste solution. The addition should be done dropwise to control the reaction rate and temperature.
-
Continuously monitor the pH of the solution using a pH meter or pH strips.
-
Continue adding acid until the pH of the solution is between 6.0 and 8.0.
-
Allow the neutralized solution to return to room temperature.
-
The resulting neutralized solution, containing the salt of the amine, is less hazardous but should still be disposed of as chemical waste through a licensed contractor.
Protocol 2: Acid Cleavage of the Ether Linkage
For a more complete degradation of the molecule, the ether linkage can be cleaved using a strong acid. This process breaks the molecule into smaller, potentially less hazardous compounds. This procedure should only be undertaken by personnel with a strong understanding of organic chemistry principles.
Materials:
-
This compound waste
-
Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI)
-
Reflux apparatus (round-bottom flask, condenser, heating mantle)
-
Stirring apparatus
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Ice bath
Procedure:
-
In a round-bottom flask, cautiously add the this compound waste.
-
Slowly add an excess of concentrated HBr or HI to the flask while stirring in an ice bath.
-
Set up the reflux apparatus in a fume hood.
-
Heat the mixture to reflux for a period of 1-3 hours. The reaction progress can be monitored by analytical methods such as TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the pH is neutral. Be cautious of gas evolution (CO₂).
-
The final mixture will contain the halogenated amine fragments and the neutralized acid. This mixture must be collected and disposed of as hazardous chemical waste.
Quantitative Data and Analysis
The effectiveness of the degradation and neutralization procedures can be monitored using various analytical techniques.
| Analytical Method | Purpose | Expected Observations |
| pH Measurement | To monitor the neutralization of amine groups. | A decrease in pH from basic to a neutral range (6-8). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify the parent compound and its degradation products.[1] | Disappearance of the peak corresponding to this compound and the appearance of new peaks for the degradation products. |
| High-Performance Liquid Chromatography (HPLC) | To quantify the concentration of this compound.[3] | A decrease in the peak area of the parent compound over the course of the degradation reaction. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To monitor changes in functional groups. | Disappearance or changes in the C-O-C ether stretch and N-H amine stretches. |
Visualizations
Logical Workflow for this compound Waste Disposal
Caption: Workflow for the safe disposal of this compound waste.
Signaling Pathway for Acid Cleavage of this compound
Caption: Reaction pathway for the acid-catalyzed cleavage of the ether bond.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Bis(3-aminopropyl) Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Bis(3-aminopropyl) Ether following its synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Vacuum Distillation
Issue: Product decomposition or low yield during vacuum distillation.
Possible Causes & Solutions:
| Cause | Solution |
| High Temperature | This compound is a high-boiling point liquid and can be susceptible to thermal decomposition. Ensure the vacuum is sufficiently low (e.g., <1 mmHg) to reduce the boiling point. A reported boiling point is 93°C at 0.5 mmHg.[1] Avoid excessive heating of the distillation flask. Use a heating mantle with a stirrer to ensure even heat distribution and prevent localized overheating. |
| Air Leaks in the System | Leaks in the vacuum distillation setup can lead to oxidation of the amine at high temperatures. Thoroughly check all joints and connections for a proper seal. Use high-vacuum grease on all ground glass joints. |
| Bumping of the Liquid | Violent boiling or "bumping" can lead to impure distillate and potential loss of product. Use a magnetic stir bar or a capillary bubbler to ensure smooth boiling. Avoid using boiling chips in vacuum distillation as they are ineffective under reduced pressure. |
| Inefficient Condensation | If the condenser is not cold enough, the product vapor will not condense efficiently and will be lost to the vacuum pump. Ensure a steady flow of cold water through the condenser. For very low-pressure distillations, a cold trap (e.g., with dry ice/acetone) should be placed between the receiving flask and the vacuum pump to protect the pump and capture any volatile product. |
Experimental Protocol: Vacuum Distillation of this compound
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump via a cold trap. Ensure all glassware is dry and joints are properly sealed with high-vacuum grease.
-
Sample Preparation: Place the crude this compound into the distillation flask along with a magnetic stir bar.
-
Evacuation: Begin stirring and slowly evacuate the system using the vacuum pump.
-
Heating: Once the desired vacuum is reached and stable, begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point and pressure. Discard any initial lower-boiling fractions which may contain residual solvents or impurities.
-
Shutdown: After collecting the desired fraction, remove the heating mantle and allow the system to cool to room temperature before slowly reintroducing air.
Column Chromatography
Issue: Poor separation, tailing of the amine peak, or irreversible adsorption on the column.
Possible Causes & Solutions:
| Cause | Solution |
| Acidic Nature of Silica Gel | The acidic silanol groups on the surface of silica gel can strongly interact with the basic amine groups of this compound, leading to peak tailing and potential decomposition. |
| a) Basic Modifier: Add a small amount of a volatile base, such as triethylamine (0.1-1%) or ammonia, to the eluent to neutralize the acidic sites on the silica gel. | |
| b) Alternative Stationary Phase: Use a more basic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel. | |
| Inappropriate Solvent System | The polarity of the eluent may not be suitable for effective separation. |
| a) Polarity Adjustment: For normal phase chromatography, a gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is often effective. Start with a low concentration of the polar solvent and gradually increase it. | |
| b) Reversed-Phase Chromatography: C18 reversed-phase chromatography can be an alternative, using a mobile phase of water and acetonitrile or methanol, often with a basic modifier to ensure the amine is in its free base form. |
Experimental Protocol: Flash Column Chromatography on Basic Alumina
-
Column Packing: Prepare a slurry of basic alumina in the initial, least polar eluent and pack the column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and load it onto the top of the column. Alternatively, pre-adsorb the sample onto a small amount of alumina and load the dry powder.
-
Elution: Begin elution with the least polar solvent mixture and gradually increase the polarity by adding more of the polar solvent.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with an appropriate stain (e.g., ninhydrin for amines).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound synthesis?
A1: Common impurities can arise from the starting materials or side reactions during synthesis. If the synthesis involves the cyanoethylation of 3-aminopropanol followed by hydrogenation, potential impurities include:
-
Unreacted 3-aminopropanol: The starting alcohol.
-
Mono-aminopropyl ether: The product of a single aminopropylation.
-
Incompletely hydrogenated intermediates: Such as the corresponding nitrile or imine.
-
Byproducts of cyanoethylation: Polymerization products of acrylonitrile or side reactions with the solvent.
-
Catalyst residues: From the hydrogenation step.
Q2: Can I use liquid-liquid extraction to purify this compound?
A2: Yes, liquid-liquid extraction is a useful technique for a preliminary purification or work-up. Since this compound is a base, it can be separated from neutral or acidic impurities by acid-base extraction.
Experimental Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic this compound will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (pH > 12) by adding a strong base (e.g., NaOH pellets or a concentrated solution) while cooling in an ice bath.
-
Extract the deprotonated this compound back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
Q3: How can I assess the purity of my final product?
A3: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups (N-H, C-O-C).
-
Titration: Acid-base titration can be used to determine the amine content and calculate the purity.
Data Presentation
The following table summarizes hypothetical data for the purification of crude this compound using different methods. This data is for illustrative purposes to compare the potential effectiveness of each technique.
| Purification Method | Initial Purity (GC area %) | Final Purity (GC area %) | Yield (%) | Key Advantages | Key Disadvantages |
| Vacuum Distillation | 85 | >99 | 80 | High purity, scalable | Potential for thermal decomposition |
| Column Chromatography (Silica Gel with 1% Et₃N) | 85 | 98 | 70 | Good separation of polar impurities | Can be slow, requires solvent |
| Column Chromatography (Basic Alumina) | 85 | 99 | 75 | Avoids issues with acidic silica | Alumina can be less resolving than silica |
| Acid-Base Extraction | 85 | 95 | 90 | Good for removing non-basic impurities | Less effective for separating similar amines |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Vacuum Distillation
Caption: Troubleshooting logic for issues during vacuum distillation.
References
Technical Support Center: Optimizing Cyanoethylation of Bis(3-aminopropyl) Ether
Welcome to the technical support center for the optimization of reaction conditions for the cyanoethylation of bis(3-aminopropyl) ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this specific synthetic transformation. Here, we will move beyond simple procedural lists to explore the underlying principles, troubleshoot common issues, and provide a framework for developing a robust and reproducible process.
Introduction to Cyanoethylation
Cyanoethylation is a crucial organic reaction that involves the addition of a cyanoethyl group (-CH₂CH₂CN) to a substrate.[1] In the context of this compound, this reaction proceeds via a Michael addition, where the primary amine nucleophiles attack the electron-deficient β-carbon of acrylonitrile.[1] This process is fundamental in the synthesis of various intermediates and polymers. Understanding and controlling the reaction parameters are paramount to achieving high yields and purity of the desired N,N'-bis(2-cyanoethyl)-bis(3-aminopropyl) ether.
Core Principles & Reaction Mechanism
The cyanoethylation of amines is a classic example of a nucleophilic conjugate addition.[1] The electron-withdrawing nature of the nitrile group in acrylonitrile polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by nucleophiles like the primary amino groups of this compound.
The reaction is typically base-catalyzed, although it can sometimes proceed without a catalyst, especially with highly nucleophilic amines.[1][2][3] The catalyst's role is to deprotonate the amine, increasing its nucleophilicity and facilitating the attack on the acrylonitrile molecule.
Reaction Pathway Diagram
Caption: Mechanism of this compound Cyanoethylation.
Troubleshooting Guide & FAQs
This section addresses common challenges encountered during the cyanoethylation of this compound in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the ideal stoichiometric ratio of acrylonitrile to this compound?
A1: Theoretically, a 2:1 molar ratio of acrylonitrile to this compound is required for complete dicyanoethylation. However, in practice, a slight excess of acrylonitrile (e.g., 2.1 to 2.4:1) is often used to drive the reaction to completion and compensate for any potential polymerization of acrylonitrile.[4] Using a large excess should be avoided as it can lead to the formation of byproducts and complicates purification.
Q2: Is a catalyst always necessary for this reaction?
A2: While primary aliphatic amines like this compound can react with acrylonitrile without a catalyst, the reaction is often slow.[3] A basic catalyst is typically employed to accelerate the reaction.[1] The choice of catalyst depends on the desired reaction rate and selectivity. For many amine cyanoethylations, strongly basic catalysts like quaternary ammonium hydroxides are effective.[5]
Q3: What are the most common side reactions?
A3: The primary side reactions include:
-
Polymerization of Acrylonitrile: This is an exothermic process that can be initiated by bases, heat, or light. It is a major concern and can significantly reduce the yield of the desired product.
-
Formation of Monocyanoethylated Product: Incomplete reaction will result in a mixture of mono- and dicyanoethylated products.
-
Reaction with Water: If water is present, it can react with acrylonitrile to form bis(2-cyanoethyl) ether.[6]
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be effectively monitored using various analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting amine and the appearance of the product(s).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on the consumption of reactants and formation of products and byproducts.[7]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis, especially if the products are not volatile enough for GC.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the N-H stretching bands of the primary amine and the appearance of the C≡N stretching band of the nitrile group.[7]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Product Formation | 1. Insufficient Reaction Temperature: The reaction rate is too slow at low temperatures.[8] 2. Inactive Catalyst: The catalyst may have degraded or is not suitable for the reaction. 3. Poor Quality Reactants: Starting materials may be impure or degraded. | 1. Optimize Temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the progress. Be cautious as higher temperatures can promote acrylonitrile polymerization.[9] 2. Screen Catalysts: If using a catalyst, try different basic catalysts such as sodium hydroxide, potassium hydroxide, or a quaternary ammonium hydroxide like Triton B.[3][6] Ensure the catalyst is fresh and handled under appropriate conditions. 3. Verify Reactant Purity: Use freshly distilled or high-purity this compound and acrylonitrile. Check for the presence of inhibitors in the acrylonitrile, which may need to be removed. |
| Formation of a Viscous Mass or Solid (Polymerization) | 1. Excessive Heat: The exothermic nature of the reaction can lead to a runaway temperature increase, causing rapid polymerization of acrylonitrile.[5] 2. High Catalyst Concentration: Strong bases can aggressively initiate acrylonitrile polymerization. 3. Presence of Impurities: Certain impurities can act as polymerization initiators. | 1. Improve Heat Management: Conduct the reaction in a vessel with efficient heat transfer (e.g., a jacketed reactor or an ice bath). Add the acrylonitrile dropwise to control the exotherm.[5] 2. Optimize Catalyst Loading: Reduce the amount of catalyst. A catalytic amount should be sufficient. 3. Use an Inhibitor: Consider adding a small amount of a polymerization inhibitor like hydroquinone, although this may slow down the desired reaction. |
| Mixture of Mono- and Dicyanoethylated Products | 1. Insufficient Acrylonitrile: The stoichiometric amount of acrylonitrile was not sufficient to react with both amine groups. 2. Short Reaction Time: The reaction was stopped before completion. 3. Low Reaction Temperature: The rate of the second cyanoethylation is significantly slower at lower temperatures. | 1. Adjust Stoichiometry: Use a slight excess of acrylonitrile (e.g., 2.2 equivalents). 2. Increase Reaction Time: Monitor the reaction over a longer period until the monocyanoethylated intermediate is no longer observed by TLC or GC. 3. Increase Temperature: A moderate increase in temperature can enhance the rate of the second addition. |
| Difficult Purification | 1. Presence of Polymer: The polymerized acrylonitrile is often difficult to separate from the desired product. 2. Similar Polarity of Products: The mono- and dicyanoethylated products may have similar polarities, making chromatographic separation challenging. | 1. Prevent Polymerization: The best approach is to prevent polymerization in the first place (see above). If a polymer has formed, it may be possible to precipitate it by adding a non-solvent. 2. Optimize Chromatography: If column chromatography is necessary, experiment with different solvent systems to achieve better separation. Sometimes, converting the product to a salt can alter its polarity and aid in purification. |
Optimized Experimental Protocol
This protocol provides a starting point for the cyanoethylation of this compound. It is recommended to perform small-scale trials to fine-tune the conditions for your specific setup.
Materials:
-
This compound
-
Acrylonitrile (inhibitor-free)
-
Sodium hydroxide (or other suitable basic catalyst)
-
Anhydrous Toluene (or another inert solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
Reactor Setup: Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a nitrogen/argon inlet.
-
Inert Atmosphere: Purge the system with an inert gas for 15-20 minutes to remove oxygen.[10]
-
Charge Reactants: To the flask, add this compound and anhydrous toluene.
-
Add Catalyst: Add a catalytic amount of sodium hydroxide (e.g., 1-2 mol% relative to the amine).
-
Control Temperature: Cool the mixture in an ice bath to 0-5 °C.
-
Slow Addition of Acrylonitrile: Add acrylonitrile dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.[5]
-
Reaction Monitoring: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC analysis of aliquots.
-
Work-up: Once the reaction is complete, neutralize the catalyst with a dilute acid (e.g., acetic acid). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by vacuum distillation or column chromatography if necessary.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Data Summary for Optimization
The following table provides a summary of key reaction parameters that can be varied for optimization.
| Parameter | Typical Range | Considerations |
| Temperature | 0 °C to 60 °C | Lower temperatures control exotherm and reduce polymerization. Higher temperatures increase reaction rate but may lead to side reactions.[9] |
| Acrylonitrile Molar Ratio | 2.05:1 to 2.5:1 | A slight excess drives the reaction to completion. A large excess increases the risk of polymerization and complicates purification.[4] |
| Catalyst | Basic (e.g., NaOH, KOH, Triton B) or Acidic (less common for aliphatic amines) | Basic catalysts are generally effective for aliphatic amines.[3][5] Catalyst choice can influence reaction rate and selectivity. |
| Catalyst Loading | 0.5 to 5 mol% | Higher loading increases the reaction rate but also the risk of polymerization. |
| Solvent | Toluene, Dioxane, Acetonitrile, or neat | An inert solvent helps to control the reaction temperature and concentration. Solvent choice can affect solubility and reaction rate.[6] |
Conclusion
The cyanoethylation of this compound is a well-established yet nuanced reaction. Successful optimization hinges on a thorough understanding of the reaction mechanism and careful control of key parameters. By systematically addressing potential issues such as temperature control, stoichiometry, and catalyst activity, researchers can achieve high yields of the desired dicyanoethylated product with high purity. This guide provides a foundational framework for troubleshooting and optimizing this important synthetic transformation.
References
- 1. Cyanoethylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. US20080194857A1 - Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N'-BIS(3-aminopropyl)-1,2-Ethylenediamine - Google Patents [patents.google.com]
- 5. organicreactions.org [organicreactions.org]
- 6. US2382036A - Bis(2-cyanoethyl) ether and process for making same - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Bis(3-aminopropyl) Ether
Welcome to the technical support center for the synthesis of Bis(3-aminopropyl) Ether. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile diamine. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-purity synthesis.
I. Understanding the Synthesis Pathway and Potential Pitfalls
The most common and economically viable route for synthesizing this compound involves a two-step process:
-
Cyanoethylation: Reaction of a diol, such as 1,3-propanediol, with acrylonitrile to form the dinitrile intermediate.
-
Hydrogenation: Reduction of the dinitrile to the corresponding primary diamine, this compound.
While the overall process appears straightforward, several side reactions can occur at each stage, leading to impurities and reduced yields. Understanding the mechanisms behind these side reactions is crucial for effective troubleshooting.
II. Troubleshooting Guide: Navigating Common Synthesis Issues
This section addresses specific problems you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Problem 1: Incomplete Cyanoethylation and Mixture of Products
Symptoms:
-
GC or HPLC analysis of the reaction mixture shows the presence of starting material (e.g., 1,3-propanediol) and mono-cyanoethylated intermediates alongside the desired dinitrile.
-
The final product yield is significantly lower than expected after hydrogenation.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | An insufficient molar ratio of acrylonitrile to the diol will lead to incomplete reaction, leaving unreacted starting material and mono-substituted products. | Ensure a slight excess of acrylonitrile is used. A molar ratio of acrylonitrile to diol in the range of 2.0-2.5:1 is often recommended.[1] |
| Suboptimal Reaction Temperature | The reaction temperature influences the rate of cyanoethylation. If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can promote polymerization of acrylonitrile. | Maintain the reaction temperature within the optimal range, typically between 30-70 °C.[1] |
| Inadequate Reaction Time | The reaction may not have proceeded to completion if the reaction time is too short. | Monitor the reaction progress using GC analysis to ensure the disappearance of the starting materials and intermediates.[1] |
| Poor Mixing | Inefficient stirring can lead to localized concentration gradients, resulting in incomplete reaction. | Ensure vigorous and consistent stirring throughout the reaction. |
Experimental Protocol: Monitoring Cyanoethylation by GC
-
Sample Preparation: Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Dilute with a suitable solvent like methanol or ethanol.
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or similar) is suitable for separating the components.
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 280 °C
-
Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all components.
-
-
Analysis: Identify the peaks corresponding to the starting diol, mono-cyanoethylated intermediate, and the desired dinitrile based on their retention times (which can be determined by running standards if available).
Problem 2: Formation of Secondary and Tertiary Amines during Hydrogenation
Symptoms:
-
Mass spectrometry (MS) or NMR analysis of the purified product indicates the presence of impurities with higher molecular weights than this compound.
-
The final product has a broader boiling point range during distillation.
Root Causes & Solutions:
The formation of secondary and tertiary amines is a common side reaction during the catalytic hydrogenation of nitriles.[2] This occurs when the intermediate imine reacts with the primary amine product.[2][3]
Workflow for Minimizing Secondary and Tertiary Amine Formation
Caption: Troubleshooting workflow for hydrogenation.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Catalyst | The choice of catalyst significantly impacts the selectivity towards the primary amine.[2] Some catalysts may favor the formation of secondary and tertiary amines. | Raney-type Nickel and Cobalt catalysts are commonly used.[4] Promoting these catalysts with metals like Mo, Cr, or Fe can enhance performance.[4] For some nitrile hydrogenations, palladium catalysts can be effective, and the use of additives can control selectivity.[5] |
| Suboptimal Reaction Conditions | Temperature and hydrogen pressure play a crucial role. Lower pressures and temperatures might not be sufficient to favor the complete hydrogenation of the imine intermediate to the primary amine before it reacts with another amine molecule. | Higher temperatures (e.g., 60-100 °C) and higher hydrogen pressure generally lead to higher yields of the desired primary amine.[4] |
| Solvent Effects | The solvent can influence the reaction by affecting the solubility of reactants and intermediates, as well as their interaction with the catalyst surface.[4][6] The use of monohydric alcohols as solvents can sometimes lead to more byproducts.[7] | Consider using ether-based solvents, such as dipropylene glycol dimethyl ether, which have been shown to increase the yield and inhibit the formation of byproducts in some cases.[7] |
| Absence of Additives | Additives can modify the reaction environment to suppress side reactions. | The addition of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), can increase the selectivity for the primary amine.[4][7] In some systems, an acid can be used to form a salt with the primary amine product, preventing it from participating in side reactions.[5] |
III. Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound typically has a purity of greater than 98.0%, as determined by gas chromatography (GC).[8]
Q2: What are the main safety precautions to consider when working with the reagents for this synthesis?
A2: Acrylonitrile is a toxic and flammable liquid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The hydrogenation step involves flammable hydrogen gas under pressure and should be carried out in a properly rated reactor with appropriate safety measures. This compound itself is corrosive and can cause severe skin burns and eye damage. Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Q3: How can I purify the final this compound product?
A3: The most common method for purifying this compound is vacuum distillation. This separates the desired product from less volatile impurities and any remaining catalyst.
Q4: Are there alternative synthesis routes for this compound?
A4: While the cyanoethylation and hydrogenation route is the most common, other methods could potentially be employed, such as the direct amination of a suitable di-substituted propane ether. However, these methods are often less economically viable for large-scale production.
Q5: Can other analytical techniques besides GC be used to assess product purity?
A5: Yes, besides GC, High-Performance Liquid Chromatography (HPLC) can be used for purity analysis, especially for less volatile derivatives or when coupled with a suitable detector like an Evaporative Light Scattering Detector (ELSD).[9] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is an excellent tool for structural confirmation and can also be used for quantitative analysis to determine purity.[10]
IV. Visualizing the Reaction Mechanism and Side Reactions
Caption: Overview of the synthesis and side reactions.
V. References
-
CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine. Available at: --INVALID-LINK--
-
Hydrogenation of dinitriles on Raney-type Ni catalysts: kinetic and mechanistic aspects | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Nitrile reduction - Wikipedia. Available at: --INVALID-LINK--
-
Diethylene Glycol this compound 4246-51-9 - TCI Chemicals. Available at: --INVALID-LINK--
-
This compound | 2157-24-6 | TCI EUROPE N.V. Available at: --INVALID-LINK--
-
Alshehri, Feras (2013) Hydrogenation of alkenyl nitriles. MSc(R) thesis. Available at: --INVALID-LINK--
-
The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase - Hiden Analytical. Available at: --INVALID-LINK--
-
Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism | Journal of the American Chemical Society. Available at: --INVALID-LINK--
-
HPLC Method for Analysis of Poly(propylene glycol) bis(2-aminopropyl ether) on Primesep 200 Column by SIELC Technologies. Available at: --INVALID-LINK--
-
TWI565686B - Preparation method of n,n'-bis(3-aminopropyl)ethylenediamine - Google Patents. Available at: --INVALID-LINK--
-
This compound | 2157-24-6 | TCI EUROPE N.V. Available at: --INVALID-LINK--
-
This compound | CAS 2157-24-6 | SCBT - Santa Cruz Biotechnology. Available at: --INVALID-LINK--
-
Bis(3-aminopropyl)ether - (Amines|Alkylamines):Koei Chemical Co., Ltd. Available at: --INVALID-LINK--
-
This compound | C6H16N2O | CID 12841412 - PubChem. Available at: --INVALID-LINK--
-
This compound 2157-24-6 | Tokyo Chemical Industry Co., Ltd.(APAC). Available at: --INVALID-LINK--
-
This compound(2157-24-6) 1H NMR spectrum - ChemicalBook. Available at: --INVALID-LINK--
References
- 1. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. hidenanalytical.com [hidenanalytical.com]
- 6. theses.gla.ac.uk [theses.gla.ac.uk]
- 7. TWI565686B - Preparation method of n,n'-bis(3-aminopropyl)ethylenediamine - Google Patents [patents.google.com]
- 8. Diethylene Glycol this compound | 4246-51-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. HPLC Method for Analysis of Poly(propylene glycol) bis(2-aminopropyl ether) on Primesep 200 Column by SIELC Technologies | SIELC Technologies [sielc.com]
- 10. This compound(2157-24-6) 1H NMR spectrum [chemicalbook.com]
Troubleshooting low yield in N,N'-bis(3-aminopropyl)ethylenediamine preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of N,N'-bis(3-aminopropyl)ethylenediamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the two-step synthesis of N,N'-bis(3-aminopropyl)ethylenediamine, which involves the cyanoethylation of ethylenediamine followed by the hydrogenation of the intermediate.
Issue 1: Low yield in the first step (Cyanoethylation of Ethylenediamine)
-
Question: My reaction is producing a mixture of mono-, di-, and tri-cyanoethylated products, leading to a low yield of the desired N,N'-bis(2-cyanoethyl)ethylenediamine. How can I improve selectivity?
-
Answer: The selectivity of the cyanoethylation reaction is highly sensitive to reaction conditions. Here are several factors to consider:
-
Molar Ratio of Reactants: Ensure an appropriate molar ratio of ethylenediamine to acrylonitrile. A common starting point is a molar ratio of 1:2.0-2.5.[1][2] Using a ratio of 1:2.0-2.2 can enhance selectivity towards the desired di-substituted product.[2]
-
Controlled Addition of Acrylonitrile: Acrylonitrile should be added dropwise to the ethylenediamine solution over a period of 2 to 6 hours.[1][2] A slower, controlled addition helps to maintain a low concentration of acrylonitrile, which minimizes the formation of over-alkylated products.
-
Reaction Temperature: Maintain the reaction temperature between 30-70 °C.[1][2] An optimal range of 40-50 °C is often recommended to balance the reaction rate and minimize side reactions.[2]
-
Solvent and Additives: The presence of a solvent is crucial. Monohydric alcohols like methanol or ethanol are commonly used.[1][2] Some protocols suggest the addition of 2-30 wt% water to the total reactants to improve selectivity.[3]
-
Issue 2: Low yield in the second step (Hydrogenation of N,N'-bis(2-cyanoethyl)ethylenediamine)
-
Question: The hydrogenation of my N,N'-bis(2-cyanoethyl)ethylenediamine intermediate is resulting in a low yield of the final product. What are the potential causes and solutions?
-
Answer: Low yields in the hydrogenation step can be attributed to several factors, including catalyst activity, reaction conditions, and solvent choice.
-
Catalyst Selection and Handling:
-
Catalyst Type: Raney Nickel and Raney Cobalt are common catalysts for this reaction.[1][4] However, other catalysts like Co-Mn-Al have been shown to give very high yields (up to 98.85%).[4] The choice of catalyst can significantly impact the yield.
-
Catalyst Activity: Ensure the catalyst is fresh and active. Improper storage or handling can lead to deactivation.
-
Catalyst Loading: The amount of catalyst used is important. Follow the recommended catalyst loading for your specific protocol.
-
-
Reaction Conditions:
-
Hydrogen Pressure: The hydrogen pressure is a critical parameter. Pressures in the range of 1.5-4.5 MPa have been reported.[1][4] The optimal pressure will depend on the catalyst and other reaction conditions.
-
Temperature: The reaction temperature for hydrogenation is typically higher than for cyanoethylation, often in the range of 55-120 °C.[1][4]
-
-
Solvent Choice:
-
The use of monohydric alcohols as solvents can sometimes lead to the formation of by-products, which can lower the yield and complicate purification.[4]
-
Alternative solvent systems, such as a mixture of dipropylene glycol and water, have been shown to improve yields significantly, with reported yields as high as 98.85–99.49%.[4]
-
-
Presence of Alkali: The addition of a solid alkali, such as sodium hydroxide or potassium hydroxide, during hydrogenation has been reported to be beneficial.[1]
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying the final N,N'-bis(3-aminopropyl)ethylenediamine, and the final yield of pure product is low. What can I do?
-
Answer: Purification is a critical step, and losses during this stage can significantly impact the overall yield.
-
Minimize By-products: The most effective way to simplify purification is to minimize the formation of by-products during the reaction steps. Refer to the troubleshooting advice for the cyanoethylation and hydrogenation steps.
-
Distillation: If by-products are present, distillation is a common purification method. However, this can be energy-intensive and may lead to some product loss.[1] Optimizing the reaction to produce a cleaner crude product will reduce the reliance on extensive purification.
-
Direct Hydrogenation: Some methods propose the direct hydrogenation of the crude N,N'-bis(cyanoethyl)-1,2-ethylenediamine mixture without intermediate distillation, which can reduce energy consumption and potential product loss.[1]
-
Data on Reaction Conditions and Yields
The following table summarizes various reported reaction conditions and the corresponding yields for the synthesis of N,N'-bis(3-aminopropyl)ethylenediamine. This data can help in selecting an appropriate synthetic route and optimizing reaction parameters.
| Catalyst | Solvent | Temperature (°C) | Pressure (psi/MPa) | Yield (%) | Reference |
| Raney Ni | Ethanol | Not Specified | Not Specified | 60 | [3][4] |
| Raney Ni | Liquid Ammonia, Methanol | 55-65 | 3.5-4.5 MPa | 85.80 | [4] |
| Raney Ni | Liquid Ammonia, PM Solvent | 120 | 800 psi | 85.10 | [4] |
| Raney Co | Isopropanol, Water, LiOH | 120 | 800 psi | 98.16 | [4] |
| Co-Mn-Al | Dipropylene Glycol, Water, LiOH | 120 | 800 psi | 98.85 | [4] |
| Raney Ni | Monohydric Alcohol | 70-90 | 2.0-3.0 MPa | Not specified, but high selectivity claimed | [1] |
Experimental Protocols
1. Synthesis of N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine (Intermediate)
This protocol is a generalized procedure based on common practices.[1][2]
-
Materials:
-
Ethylenediamine
-
Acrylonitrile
-
Ethanol (or other monohydric alcohol)
-
-
Procedure:
-
To a reactor equipped with a stirrer, thermometer, and dropping funnel, add ethylenediamine and ethanol.
-
While stirring, slowly add acrylonitrile dropwise over 2-6 hours, maintaining the temperature between 40-60 °C. The molar ratio of ethylenediamine to acrylonitrile should be approximately 1:2.1.
-
After the addition is complete, continue to stir the mixture at the same temperature for an additional 2 hours to ensure the reaction goes to completion.
-
The resulting mixture containing N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine can be used directly in the next step or purified by distillation.
-
2. Synthesis of N,N'-bis(3-aminopropyl)ethylenediamine (Final Product)
This protocol is a generalized procedure for the hydrogenation step.[1][4]
-
Materials:
-
N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine mixture from the previous step
-
Raney Nickel (or other suitable catalyst)
-
Ethanol (or other suitable solvent)
-
Sodium Hydroxide (optional)
-
Hydrogen gas
-
-
Procedure:
-
In a high-pressure reactor, charge the N,N'-bis(2-cyanoethyl)-1,2-ethylenediamine mixture, solvent, catalyst, and sodium hydroxide (if used).
-
Seal the reactor and purge it with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 2.0-3.0 MPa).
-
Heat the reactor to the target temperature (e.g., 70-90 °C) while stirring.
-
Maintain these conditions until the reaction is complete, which can be monitored by gas chromatography (GC) to detect the disappearance of the starting material.
-
After the reaction is complete, cool the reactor, release the pressure, and filter the catalyst.
-
The final product can be purified by distillation.
-
Visual Guides
The following diagrams illustrate the chemical reaction pathway and a logical workflow for troubleshooting low yields.
Caption: Reaction pathway for the synthesis of N,N'-bis(3-aminopropyl)ethylenediamine.
Caption: A logical workflow for troubleshooting low yields in the synthesis process.
References
- 1. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 2. N,N'-Bis(3-aminopropyl)ethylenediamine | 10563-26-5 | Benchchem [benchchem.com]
- 3. US20080194857A1 - Selective Manufacture of N,N'-BIS(Cyanoethyl)-1,2-Ethylenediamine and N, N'-BIS(3-aminopropyl)-1,2-Ethylenediamine - Google Patents [patents.google.com]
- 4. TWI565686B - Preparation method of n,n'-bis(3-aminopropyl)ethylenediamine - Google Patents [patents.google.com]
Bis(3-aminopropyl) Ether stability and degradation pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Bis(3-aminopropyl) Ether. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure its stability?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a cool, dark, and dry place.[1][2] The area should be well-ventilated.[1][2] Some sources also recommend storing under an inert atmosphere, such as nitrogen or argon, to prevent potential degradation from atmospheric components.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents and strong acids.[1][3][4] Contact with these substances can lead to vigorous reactions and degradation of the compound. It is also advised to avoid prolonged exposure to air and moisture.[4]
Q3: What are the expected degradation products of this compound under thermal stress?
A3: Upon exposure to high temperatures, this compound can decompose.[1] The primary hazardous decomposition products are carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][6] The exact composition of the degradation products can vary depending on the temperature and presence of other reactive species.
Q4: Can this compound degrade under photolytic (light) conditions?
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Change in color (e.g., yellowing) of the material over time. | Oxidation or contamination. | 1. Verify the integrity of the container seal. 2. Consider flushing the container with an inert gas (e.g., nitrogen or argon) before sealing for long-term storage. 3. If purity is critical, re-analyze the material before use. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, GC). | Degradation of the sample. | 1. Review the sample handling and preparation procedures. Ensure solvents are free of contaminants. 2. Check the storage conditions of the sample and the stock material. 3. Perform forced degradation studies (thermal, photolytic, acid/base hydrolysis, oxidation) to identify potential degradation products and their retention times. |
| Inconsistent experimental results. | Inconsistent purity of this compound. | 1. Establish a consistent source and batch of the material. 2. Perform identity and purity testing on incoming material. 3. Review storage and handling procedures to prevent degradation between experiments. |
Quantitative Data Summary
The following tables present illustrative data based on typical stability studies for amine-containing compounds. Specific quantitative data for this compound is not widely published.
Table 1: Illustrative Thermal Stability Data for this compound
| Temperature | Time (days) | Assay (%) | Total Impurities (%) |
| 40°C | 0 | 99.8 | 0.2 |
| 30 | 99.5 | 0.5 | |
| 60 | 99.1 | 0.9 | |
| 90 | 98.6 | 1.4 | |
| 60°C | 0 | 99.8 | 0.2 |
| 15 | 98.2 | 1.8 | |
| 30 | 96.5 | 3.5 | |
| 60 | 93.1 | 6.9 |
Table 2: Illustrative Forced Degradation Study Results for this compound
| Condition | Assay (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| Acid Hydrolysis (0.1 N HCl, 60°C, 24h) | 92.3 | 4.1 | 2.5 |
| Base Hydrolysis (0.1 N NaOH, 60°C, 24h) | 98.9 | 0.5 | 0.3 |
| Oxidation (3% H₂O₂, RT, 24h) | 89.5 | 6.2 | 3.1 |
| Thermal (80°C, 48h) | 95.1 | 2.8 | 1.5 |
| Photolytic (ICH Q1B, 1.2 million lux hours) | 99.2 | 0.4 | 0.2 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Indicating Assay
This is a general-purpose HPLC method that can be adapted for the analysis of this compound and its degradation products. Method validation is required.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm (as primary amines have weak UV absorbance, alternative detection methods like evaporative light scattering detection (ELSD) or derivatization might be necessary)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a known weight of the sample in the mobile phase A to a final concentration of 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and for developing stability-indicating analytical methods.
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the sample in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).
After exposure, neutralize the acid and base samples, and dilute all samples to a suitable concentration for analysis by a validated stability-indicating method (e.g., the HPLC method above).
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. echemi.com [echemi.com]
- 2. scbt.com [scbt.com]
- 3. ijmr.net.in [ijmr.net.in]
- 4. Diethylene Glycol this compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. amiscientific.com [amiscientific.com]
- 6. ETHYLENE GLYCOL this compound(2997-01-5) 1H NMR [m.chemicalbook.com]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Purification of Commercial Bis(3-aminopropyl) Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing impurities from commercial-grade Bis(3-aminopropyl) Ether. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound, typically synthesized via routes involving acrylonitrile or the dimerization of 3-aminopropanol, may contain several process-related impurities. While commercial grades often exceed 98% purity as determined by Gas Chromatography (GC), residual impurities can include starting materials, reaction intermediates, and byproducts of side reactions. These may include 3-aminopropanol, water, oligomeric ethers, and products from cyanoethylation and subsequent reduction if that synthetic route is used. The specific impurity profile can vary between manufacturers.
Q2: What is the most effective method for purifying commercial this compound to a high purity level?
A2: For achieving high purity, fractional vacuum distillation is the most effective and widely used method. This technique separates compounds based on differences in their boiling points. Since this compound has a relatively high boiling point at atmospheric pressure and can be susceptible to thermal degradation and oxidation, performing the distillation under reduced pressure is crucial to lower the required temperature.
Q3: Can I use column chromatography to purify this compound?
A3: While possible, column chromatography on silica gel can be challenging for purifying amines like this compound. The basic nature of the amine groups leads to strong interactions with the acidic silanol groups on the silica surface, which can result in poor separation, tailing of peaks, and potential product loss on the column.[1] If chromatography is necessary, using an amine-functionalized silica column or adding a competing amine, such as triethylamine, to the eluent can help mitigate these issues.[1]
Q4: How can I assess the purity of this compound after purification?
A4: A multi-faceted approach to purity analysis is recommended. Gas Chromatography (GC) is excellent for quantifying the main component and volatile impurities. For unambiguous structural confirmation and identification of impurities, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable. High-Performance Liquid Chromatography (HPLC) can also be employed to detect non-volatile impurities.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product Discoloration (Yellowing) During Distillation | 1. Oxidation due to air leakage in the distillation apparatus. 2. Thermal degradation at excessively high temperatures. | 1. Ensure all joints in the distillation setup are properly sealed and the system can hold a stable vacuum. 2. Purge the apparatus with an inert gas (e.g., nitrogen or argon) before heating. 3. Use a lower distillation pressure to reduce the boiling point. 4. Ensure the heating mantle temperature is not significantly higher than the pot temperature. |
| Persistent Impurities in the Final Product (as per GC/NMR) | 1. Inefficient fractional distillation column. 2. Azeotrope formation with an impurity. 3. Similar boiling points of the impurity and the product. | 1. Use a longer, more efficient fractionating column (e.g., a Vigreux or packed column). 2. Optimize the distillation rate; a slower distillation generally provides better separation.[3] 3. Consider a pre-distillation chemical treatment. For example, acidic impurities can be removed with a basic wash, and vice-versa, through an acid-base extraction.[4][5] |
| Low Recovery Yield | 1. Product loss due to hold-up in the distillation column. 2. Significant amount of product in the forerun or tail fractions. 3. Degradation of the product during distillation. | 1. Insulate the distillation column to ensure a proper temperature gradient. 2. Collect fractions carefully and analyze them by GC to determine the composition of the forerun and tail fractions. 3. As mentioned, ensure a good vacuum and avoid excessive temperatures. |
| Bumping or Unstable Boiling During Distillation | 1. Lack of boiling chips or a magnetic stir bar. 2. Too rapid heating. | 1. Always add fresh boiling chips or a magnetic stir bar to the distilling flask before starting. 2. Heat the flask gradually and evenly. |
Experimental Protocol: High-Purity Purification by Fractional Vacuum Distillation
This protocol details the purification of commercial this compound to achieve a purity level suitable for sensitive research applications.
Materials and Equipment:
-
Commercial grade this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and vacuum gauge
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Inert gas source (Nitrogen or Argon)
-
Thermometer or temperature probe
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.
-
Place a magnetic stir bar or boiling chips in the round-bottom flask.
-
Charge the flask with commercial this compound (do not fill more than two-thirds full).
-
Connect the fractionating column, distillation head, condenser, and receiving flask. Use appropriate joint grease to ensure a good vacuum seal.
-
Place the thermometer or temperature probe correctly in the distillation head. The top of the bulb should be level with the side arm leading to the condenser.[6]
-
-
System Inerting and Evacuation:
-
Purge the system with an inert gas for several minutes to displace any air.
-
Slowly and carefully apply vacuum to the system. The pressure should be stable and as low as achievable with the pump.
-
-
Distillation:
-
Begin stirring and gently heat the flask using the heating mantle.
-
Observe the temperature as the liquid begins to boil and the vapor rises through the column.
-
Collect the initial fraction (forerun) in the first receiving flask. This fraction will contain lower-boiling impurities.
-
When the temperature at the distillation head stabilizes, switch to a new receiving flask to collect the main product fraction. Record the stable temperature and pressure.
-
Continue collecting the main fraction as long as the temperature remains constant.
-
If the temperature starts to drop or rise significantly, switch to a new receiving flask to collect the tail fraction, which will contain higher-boiling impurities.
-
-
Shutdown and Product Handling:
-
Once the distillation is complete, turn off the heating and allow the system to cool under vacuum.
-
Slowly release the vacuum by introducing an inert gas.
-
The purified this compound in the main receiving flask should be stored under an inert atmosphere to prevent degradation.[7]
-
Quantitative Data Summary
The following table provides key physical properties for this compound, which are essential for planning the purification process.
| Property | Value |
| Molecular Formula | C₆H₁₆N₂O |
| Molecular Weight | 132.21 g/mol [8] |
| Boiling Point | 93 °C at 0.5 mmHg[9] |
| Purity (Commercial Grade) | >98.0% (by GC)[7] |
Purification and Quality Control Workflow
Caption: A flowchart illustrating the key steps in the purification and quality control of this compound.
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. Purification [chem.rochester.edu]
- 4. reddit.com [reddit.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | 2157-24-6 | TCI EUROPE N.V. [tcichemicals.com]
- 8. scbt.com [scbt.com]
- 9. Bis(3-aminopropyl)ether - (Amines|Alkylamines):Koei Chemical Co., Ltd [koeichem.com]
Technical Support Center: Optimizing Hydrogenation Catalysts for Bis(3-aminopropyl) Ether Synthesis
Introduction
Welcome to the technical support center for the synthesis of Bis(3-aminopropyl) Ether. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges and frequently asked questions encountered during the catalytic hydrogenation of 3,3'-oxydipropionitrile to produce this compound. Our goal is to provide practical, in-depth solutions and a fundamental understanding of the principles governing catalyst optimization.
The synthesis of this compound via the hydrogenation of 3,3'-oxydipropionitrile is a critical process, but achieving high selectivity and yield can be challenging.[1] Byproduct formation, particularly secondary and tertiary amines, is a common issue that can significantly impact product purity and process efficiency.[1] This guide will delve into the nuances of catalyst selection, reaction parameter optimization, and troubleshooting common experimental hurdles.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound through catalytic hydrogenation.
Issue 1: Low Conversion of 3,3'-oxydipropionitrile
Symptoms:
-
Significant amount of starting material remains after the expected reaction time.
-
Reaction progress stalls or proceeds very slowly.
Potential Causes & Solutions:
-
Insufficient Catalyst Activity:
-
Cause: The chosen catalyst may have low intrinsic activity for nitrile hydrogenation. Raney Nickel, a common choice, can vary in activity based on its preparation and storage.[2][3]
-
Solution:
-
Catalyst Screening: Test different catalysts known for nitrile hydrogenation, such as Raney Nickel, Raney Cobalt, or supported noble metal catalysts like Rhodium on alumina (Rh/Al₂O₃) or Palladium on carbon (Pd/C).[1][4]
-
Fresh Catalyst: Ensure the Raney Nickel catalyst is freshly prepared or properly stored to maintain its high activity, as it can deactivate upon exposure to air.[3]
-
Catalyst Loading: Increase the catalyst loading. However, be mindful of potential cost implications and the impact on downstream processing.
-
-
-
Sub-optimal Reaction Conditions:
-
Cause: Temperature and pressure play a crucial role in hydrogenation reactions. Conditions that are too mild will result in slow reaction rates.
-
Solution:
-
Increase Temperature: Gradually increase the reaction temperature. For dinitrile hydrogenation over Raney Ni, temperatures in the range of 60-100°C have been shown to be effective.[5]
-
Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of dissolved hydrogen, which can enhance the reaction rate. Pressures of 2.0-3.0 MPa are often employed.[6]
-
-
-
Mass Transfer Limitations:
-
Cause: In a three-phase system (solid catalyst, liquid reactants, gaseous hydrogen), inefficient mixing can limit the transport of hydrogen to the catalyst surface.
-
Solution:
-
Improve Agitation: Increase the stirring speed to ensure the catalyst is well-suspended and to enhance gas-liquid mass transfer.
-
Reactor Design: For larger-scale reactions, consider reactor designs that promote efficient gas-liquid mixing, such as a stirred slurry reactor.[7]
-
-
Issue 2: Poor Selectivity towards the Primary Diamine (Formation of Byproducts)
Symptoms:
-
Significant formation of secondary and/or tertiary amines is observed in the product mixture.
-
The desired this compound is contaminated with oligomeric or polymeric byproducts.
Potential Causes & Solutions:
-
Reaction Mechanism Leading to Byproducts:
-
Cause: The primary amine product can react with the intermediate imine, leading to the formation of secondary amines.[1][8] This is a common challenge in nitrile hydrogenation.
-
Solution:
-
Use of Ammonia: The addition of ammonia to the reaction medium can suppress the formation of secondary and tertiary amines by shifting the equilibrium away from the condensation reaction that forms them.[9] A 7N methanolic ammonia solvent system has been used effectively.[10]
-
Solvent Choice: The choice of solvent can influence selectivity. Alcohols like ethanol are commonly used.[6][11]
-
Catalyst Modification: Some catalysts exhibit higher selectivity. For instance, highly dispersed rhodium on a high-surface-area magnesia support has shown high selectivity in the partial hydrogenation of aliphatic dinitriles.[7]
-
-
-
Reaction Conditions Favoring Byproduct Formation:
-
Cause: High temperatures can sometimes promote side reactions.
-
Solution:
-
Optimize Temperature: While higher temperatures increase the reaction rate, an optimal temperature must be found that balances conversion and selectivity. Conduct a temperature screening study to identify this optimum.
-
Control Reactant Concentrations: In some cases, controlling the concentration of the starting dinitrile can influence selectivity.
-
-
Issue 3: Catalyst Deactivation
Symptoms:
-
Initial high reaction rate that decreases significantly over time.
-
Inconsistent results when reusing the catalyst.
Potential Causes & Solutions:
-
Poisoning:
-
Cause: Impurities in the reactants, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst. Raney Nickel is known to be susceptible to sulfur poisoning.[2]
-
Solution:
-
Purify Reactants: Ensure the 3,3'-oxydipropionitrile, solvent, and hydrogen are of high purity.
-
Catalyst Choice: While not immune, some catalysts have better poison resistance.
-
-
-
Sintering or Leaching:
-
Cause: At high temperatures, metal particles on a supported catalyst can agglomerate (sinter), reducing the active surface area. Leaching of the active metal into the reaction medium can also occur.
-
Solution:
-
Choose a Stable Support: Alumina is a thermally stable support for catalysts like Rhodium.[12]
-
Optimize Temperature: Avoid excessively high reaction temperatures that could lead to catalyst degradation.
-
Catalyst Characterization: After the reaction, characterize the used catalyst (e.g., via XRD, TEM) to check for changes in particle size or structure.
-
-
-
Fouling:
-
Cause: High molecular weight byproducts can adsorb onto the catalyst surface, blocking active sites.
-
Solution:
-
Optimize for Selectivity: By minimizing byproduct formation (see Issue 2), you can reduce the risk of fouling.
-
Catalyst Washing: It may be possible to regenerate a fouled catalyst by washing it with a suitable solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the hydrogenation of 3,3'-oxydipropionitrile?
A1: There is no single "best" catalyst, as the optimal choice depends on specific process requirements (e.g., cost, selectivity, reusability). However, some commonly used and effective catalysts include:
-
Raney Nickel: A versatile and widely used catalyst for nitrile hydrogenation.[2] It is cost-effective but can be pyrophoric and requires careful handling.[2]
-
Raney Cobalt: Another Raney-type catalyst that is often used for nitrile hydrogenation.[4]
-
Rhodium on Alumina (Rh/Al₂O₃): A high-performance heterogeneous catalyst known for its activity in hydrogenation reactions.[12] The alumina support provides good thermal stability.[12]
-
Palladium on Carbon (Pd/C): A common hydrogenation catalyst, though it may sometimes lead to the formation of secondary amines.[13]
Q2: How do I choose the right solvent for the reaction?
A2: The solvent plays a crucial role in dissolving the reactants and influencing the reaction pathway.
-
Alcohols (e.g., Ethanol, Methanol): These are common choices as they are good solvents for the reactants and can help to dissipate heat from the exothermic reaction.[6][11]
-
Ammonia in Alcohol: As mentioned earlier, using a solution of ammonia in an alcohol (e.g., methanolic ammonia) is a highly effective way to improve selectivity towards the primary amine.[10]
Q3: What are the key reaction parameters to optimize?
A3: The following parameters have a significant impact on the reaction outcome:
-
Temperature: Influences both the rate of reaction and the selectivity. An optimal range should be determined experimentally.
-
Hydrogen Pressure: Higher pressure generally leads to a faster reaction rate.
-
Catalyst Loading: The amount of catalyst used will affect the reaction rate.
-
Agitation Speed: Crucial for ensuring good mass transfer in a three-phase system.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by:
-
Hydrogen Uptake: In a batch reactor, the consumption of hydrogen can be measured over time to track the reaction rate.
-
Gas Chromatography (GC): Periodically taking samples from the reaction mixture and analyzing them by GC can provide information on the conversion of the starting material and the formation of products and byproducts.[6][11]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 3,3'-oxydipropionitrile
-
Reactor Setup:
-
Place a magnetic stir bar and the calculated amount of catalyst (e.g., Raney Nickel, ~5-10 wt% of the nitrile) into a high-pressure autoclave.
-
Add the solvent (e.g., ethanol or 7N methanolic ammonia).
-
-
Reactant Addition:
-
Add the 3,3'-oxydipropionitrile to the autoclave.
-
-
Reaction Execution:
-
Monitoring and Work-up:
-
Monitor the reaction progress by observing the hydrogen uptake or by taking samples for GC analysis.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, always keeping it wet.[2]
-
The solvent can be removed from the filtrate by rotary evaporation to yield the crude product.
-
-
Purification:
-
The crude this compound can be purified by distillation under reduced pressure.
-
Data Presentation
Table 1: Comparison of Common Hydrogenation Catalysts
| Catalyst | Typical Support | Advantages | Disadvantages |
| Raney Nickel | None | High activity, cost-effective | Pyrophoric, potential for lower selectivity |
| Raney Cobalt | None | Good activity for nitrile hydrogenation | Similar handling to Raney Nickel |
| Rhodium | Alumina, Carbon | High activity and selectivity | Higher cost than base metal catalysts |
| Palladium | Carbon | Widely available, good activity | Can sometimes favor secondary amine formation |
Visualizations
Diagram 1: Reaction Pathway for the Hydrogenation of 3,3'-oxydipropionitrile
Caption: Reaction scheme showing the formation of the desired primary amine and potential byproducts.
Diagram 2: Troubleshooting Flowchart for Low Yield
Caption: A logical guide to diagnosing and resolving low product yield.
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. Raney Nickel, Raney Nickel Catalyst, Vineeth Precious [preciouscatalyst.com]
- 3. US3139408A - Process for preparing raney nickel catalyst - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TWI565686B - Preparation method of n,n'-bis(3-aminopropyl)ethylenediamine - Google Patents [patents.google.com]
- 12. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]
- 13. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exotherms in Bis(3-aminopropyl) Ether Polymerization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bis(3-aminopropyl) Ether polymerization reactions. The following information is intended to help manage and prevent uncontrolled exothermic events, ensuring safer and more reproducible experiments.
Frequently Asked Questions (FAQs)
Q1: What is a reaction exotherm and why is it a concern in this compound polymerization?
A1: A reaction exotherm is the release of heat during a chemical reaction. Polymerization reactions, particularly those involving amines and epoxides, are often highly exothermic.[1] If not properly controlled, the heat generated can accelerate the reaction rate, leading to a rapid increase in temperature and pressure, a phenomenon known as thermal runaway. This can result in product degradation, boiling of solvents, and potentially hazardous situations.
Q2: What are the primary factors that influence the exotherm in these reactions?
A2: Several factors can influence the exotherm, including:
-
Monomer Concentration: Higher concentrations of reactants lead to a faster reaction rate and greater heat generation.
-
Initiator/Catalyst Concentration: The type and concentration of the initiator or catalyst can significantly impact the polymerization kinetics.
-
Reaction Temperature: Higher initial temperatures will accelerate the reaction and the rate of heat generation.
-
Mixing Efficiency: Poor mixing can lead to localized "hot spots" where the reaction proceeds much faster, initiating a thermal runaway.
-
Heat Removal Capacity: The ability of the reactor setup to dissipate heat is crucial for controlling the temperature.
Q3: What are the common co-reactants for this compound that can lead to significant exotherms?
A3: this compound is often reacted with epoxides (like bisphenol A diglycidyl ether - DGEBA), isocyanates, or acrylates. The ring-opening reaction of epoxides with amines is particularly exothermic and is a common cause of thermal runaway if not managed carefully.
Q4: Are there any specific safety precautions I should take when working with this compound polymerization?
A4: Yes, always adhere to the following safety protocols:
-
Consult the Safety Data Sheet (SDS) for this compound and all other reactants.
-
Work in a well-ventilated area, preferably within a fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Have a cooling bath (e.g., ice-water) readily available to quench the reaction if necessary.
-
Start with small-scale reactions to understand the thermal behavior before scaling up.
Troubleshooting Guide
This guide addresses common issues encountered during this compound polymerization reactions.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Rise (Thermal Runaway) | 1. Reactant addition is too fast.2. Initial temperature is too high.3. Inadequate cooling.4. Insufficient mixing.5. Incorrect stoichiometry (e.g., excess catalyst). | 1. Immediately immerse the reaction vessel in a cooling bath.2. If safe, stop the addition of reactants.3. Increase the stirring rate to improve heat dissipation.4. For future experiments, consider semi-batch or continuous addition of one reactant.[2] |
| Localized Hot Spots | 1. Poor mixing.2. Viscosity of the reaction mixture is too high. | 1. Use a more efficient stirrer (e.g., mechanical overhead stirrer).2. Consider using a solvent to reduce viscosity.3. Ensure the stirrer blade is appropriately sized and positioned. |
| Product Has a Dark Color or Charred Appearance | 1. Excessive temperature during polymerization.2. Localized overheating. | 1. Implement better temperature control measures (see above).2. Monitor the internal reaction temperature closely with a calibrated probe. |
| Inconsistent Product Properties (e.g., Molecular Weight, Viscosity) | 1. Poor temperature control leading to side reactions.2. Inconsistent reactant addition rates. | 1. Maintain a consistent and controlled temperature profile throughout the reaction.2. Use a syringe pump or addition funnel for precise control over reactant addition. |
Experimental Protocols
Protocol 1: Controlled Semi-Batch Polymerization of this compound with an Epoxide
This protocol is designed to minimize the risk of an uncontrolled exotherm by slowly adding one of the reactants.
Materials:
-
This compound
-
Epoxide resin (e.g., DGEBA)
-
Solvent (e.g., Anisole, if required to control viscosity)
-
Reaction vessel with a magnetic stirrer, thermocouple, and addition funnel
-
Cooling bath (ice-water)
Procedure:
-
Charge the reaction vessel with this compound and solvent (if used).
-
Place the vessel in a cooling bath and begin stirring.
-
Allow the contents to cool to the desired starting temperature (e.g., 10-15 °C).
-
Load the epoxide resin into the addition funnel.
-
Add the epoxide resin dropwise to the stirred solution over a period of 1-2 hours.
-
Monitor the internal temperature of the reaction mixture continuously.
-
Maintain the temperature within a narrow range (e.g., ±2 °C) by adjusting the addition rate and the cooling bath.
-
After the addition is complete, continue to stir the reaction at the set temperature for a specified period to ensure complete reaction.
-
Allow the reaction to slowly warm to room temperature while still stirring.
Data Presentation
Table 1: Typical Reaction Parameters for Controlling Exotherms
| Parameter | Recommended Range | Rationale |
| Initial Temperature | 10 - 25 °C | A lower starting temperature provides a larger buffer before reaching a critical runaway temperature. |
| Reactant Concentration | 10 - 50 wt% in solvent | Diluting the reactants slows the reaction rate and the rate of heat generation per unit volume. |
| Addition Time | 1 - 4 hours | Slower addition allows for more effective heat removal and prevents the accumulation of unreacted monomer. |
| Stirring Speed | 300 - 800 RPM | Vigorous stirring ensures homogenous temperature distribution and efficient heat transfer to the vessel walls. |
Visualizations
Diagram 1: Troubleshooting Logic for Thermal Runaway
Caption: Troubleshooting workflow for an unexpected exotherm.
Diagram 2: Experimental Workflow for Exotherm Management
Caption: Workflow for controlled semi-batch polymerization.
References
Technical Support Center: Troubleshooting Poor Adhesion in Bis(3-aminopropyl) Ether Based Coatings
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting poor adhesion in coatings formulated with Bis(3-aminopropyl) Ether as a curing agent. The following information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in our coating formulation?
This compound is an amine curing agent. Its primary function is to cross-link with epoxy resins. The amine groups of this compound react with the epoxide groups of the resin, forming a durable, thermoset polymer network. This cross-linking process is essential for the coating to achieve its desired physical and chemical properties, including adhesion.
Q2: What are the most common causes of poor adhesion in epoxy coatings cured with this compound?
Poor adhesion of epoxy coatings can typically be attributed to one or more of the following factors:
-
Inadequate Surface Preparation: This is one of the most frequent causes of adhesion failure.[1] Contaminants such as oils, grease, dust, and rust on the substrate will prevent the coating from forming a strong bond.[2]
-
Improper Mix Ratio: An incorrect ratio of epoxy resin to the this compound curing agent can lead to an incomplete chemical reaction, resulting in a weak and poorly cured coating with compromised adhesion.[3]
-
Sub-optimal Curing Conditions: The temperature and humidity during the curing process significantly impact the cross-linking reaction.[4] Low temperatures can slow down the reaction, leading to incomplete curing, while high humidity can introduce moisture that interferes with adhesion.[5]
-
Contamination of Coating Components: Moisture or other contaminants in the resin or curing agent can negatively affect the curing process and the final properties of the coating.
-
Substrate Incompatibility: The coating may not be formulated for optimal adhesion to the specific substrate being used.
Q3: How does the mix ratio of this compound to epoxy resin affect adhesion?
The mix ratio is critical for achieving a complete and robust cross-linked network.
-
Too much this compound (amine-rich): An excess of the curing agent can lead to a more brittle coating and may leave unreacted amine groups at the surface, which can be susceptible to "amine blush" - a waxy layer that can compromise adhesion of subsequent coats.
-
Too little this compound (epoxy-rich): An insufficient amount of curing agent will result in an incomplete cure, leaving the coating soft, tacky, and with poor adhesion and chemical resistance.[3] The unreacted epoxy groups can also lead to a less durable coating.
Studies have shown that deviations from the recommended stoichiometric ratio can significantly decrease adhesion strength.[6]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common adhesion problems.
Issue 1: Coating peels or delaminates easily from the substrate.
This is a classic sign of adhesive failure, where the coating does not properly bond to the substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for coating peeling and delamination.
Issue 2: Coating appears tacky, soft, or incompletely cured.
This indicates a problem with the cross-linking reaction, which directly impacts the cohesive strength of the coating and its adhesion.
Potential Causes & Solutions:
-
Incorrect Mix Ratio: As mentioned, an off-ratio mix is a primary cause of incomplete curing.[3]
-
Solution: Carefully re-verify the stoichiometric calculations for the epoxy resin and this compound. Ensure accurate weighing of components.
-
-
Low Curing Temperature: The amine-epoxy reaction is temperature-dependent.[4]
-
Solution: Increase the curing temperature to the recommended range. A post-cure at a higher temperature can sometimes improve the properties of an under-cured coating.
-
-
Inadequate Mixing: If the resin and curing agent are not thoroughly mixed, some areas will have an incorrect ratio, leading to localized soft spots.
-
Solution: Mix the components for the manufacturer's recommended time, ensuring to scrape the sides and bottom of the mixing container.[7]
-
Issue 3: Coating exhibits good adhesion initially but fails over time, especially in humid or corrosive environments.
This suggests a potential issue with the coating's long-term durability and resistance to environmental factors.
-
Moisture Ingress: Water can penetrate the coating and travel to the coating-substrate interface, disrupting the adhesive bonds.
-
Solution: Ensure the substrate is completely dry before coating application. Consider using a primer that provides enhanced moisture resistance.
-
-
Chemical Incompatibility: The coating formulation may not be resistant to specific chemicals in the service environment.
-
Solution: Review the chemical resistance data for the coating system. It may be necessary to reformulate with more resistant components.
-
Data Presentation
The following tables summarize quantitative data on factors influencing epoxy coating adhesion. While specific data for this compound is limited in publicly available literature, these tables provide representative values for amine-cured epoxy systems.
Table 1: Effect of Curing Temperature on Adhesion Strength
| Curing Temperature (°C) | Curing Time (hours) | Pull-Off Adhesion Strength (MPa) |
| 25 | 48 | 4.5 |
| 25 | 72 | 6.2 |
| 60 | 24 | 8.9 |
| 80 | 12 | 11.3 |
Note: Data is representative and can vary based on the specific epoxy resin, substrate, and test method.
Table 2: Influence of Substrate and Surface Preparation on Adhesion Strength
| Substrate | Surface Preparation | Pull-Off Adhesion Strength (MPa) |
| Aluminum | Solvent Wipe | 3.8 |
| Aluminum | Sandblasting | 9.5 |
| Steel | Solvent Wipe | 4.2 |
| Steel | Sandblasting | 12.1 |
Note: Data compiled from various sources and represents typical values for amine-cured epoxy coatings.
Experimental Protocols
Protocol 1: ASTM D3359 - Standard Test Methods for Rating Adhesion by Tape Test
This method provides a qualitative assessment of adhesion.
Method B (Cross-Cut Tape Test) for coatings ≤ 5 mils (125 µm):
-
Preparation: Ensure the coated panel is fully cured and at room temperature.
-
Cutting: Using a sharp blade or a dedicated cross-hatch cutter, make a series of six parallel cuts through the coating to the substrate. Make a second set of six cuts perpendicular to the first, creating a grid pattern. The spacing of the cuts should be 2 mm for coatings up to 2 mils (50 µm) and 5 mm for coatings between 2 and 5 mils.
-
Taping: Apply a specified pressure-sensitive tape over the grid and smooth it down firmly with a pencil eraser or finger to ensure good contact.
-
Removal: Within 90 seconds of application, remove the tape by pulling it back on itself at a 180-degree angle in a rapid, steady motion.
-
Assessment: Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).[7]
Protocol 2: ASTM D4541 - Standard Test Method for Pull-Off Strength of Coatings Using Portable Adhesion Testers
This method provides a quantitative measure of adhesion strength.
-
Preparation: Select a flat, representative area of the coated surface. Clean the surface and a loading fixture (dolly) with a solvent.
-
Adhesive Application: Mix a suitable two-part epoxy adhesive. Apply a uniform layer of adhesive to the face of the dolly.
-
Dolly Placement: Press the dolly firmly onto the coated surface. Remove any excess adhesive that squeezes out. Allow the adhesive to cure completely as per the manufacturer's instructions.
-
Scoring: If necessary, score around the dolly down to the substrate to isolate the test area.
-
Testing: Attach the pull-off adhesion tester to the dolly. Apply a tensile force at a steady rate until the dolly is pulled off.
-
Recording: Record the pull-off strength in MPa or psi. Note the nature of the failure (e.g., adhesive failure at the coating-substrate interface, cohesive failure within the coating, or adhesive failure at the dolly-coating interface).[8]
Visualization of Chemical Pathways and Workflows
Epoxy-Amine Curing Reaction
The following diagram illustrates the chemical reaction between an epoxy group and the primary and secondary amines of a curing agent like this compound.
References
- 1. youtube.com [youtube.com]
- 2. threebond.co.jp [threebond.co.jp]
- 3. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. hanepoxy.net [hanepoxy.net]
- 6. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Bis(3-aminopropyl) Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Bis(3-aminopropyl) Ether.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The primary industrial synthesis of this compound is typically achieved through a two-step process. The first step involves the cyanoethylation of a suitable diol, followed by the catalytic hydrogenation of the resulting dinitrile to the corresponding diamine. An alternative, though less common for this specific molecule on a large scale, is based on the Williamson ether synthesis, which involves reacting a diol with an aminopropyl halide or a related derivative.
Q2: What are the main safety concerns when handling this compound and its precursors?
A2: this compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing. The synthesis precursors, such as acrylonitrile, are toxic and require careful handling in a well-ventilated fume hood. The hydrogenation step involves flammable hydrogen gas under pressure, which necessitates the use of specialized high-pressure reactor systems and adherence to strict safety protocols.
Q3: How does the purity of the starting materials affect the final product?
A3: The purity of the starting materials is critical for the successful synthesis of high-purity this compound. Impurities in the diol or aminating agent can lead to the formation of side products that are difficult to remove during purification.[2] These impurities can impact the performance of the final product in downstream applications. It is recommended to use starting materials with a purity of at least 99%.
Q4: What are the typical byproducts in the synthesis of this compound?
A4: During the cyanoethylation step, byproducts can include monocyanoethylated species and polymers. In the subsequent hydrogenation, potential byproducts can arise from incomplete reduction of the nitrile groups, leading to the presence of amino-nitriles. Over-hydrogenation can also lead to the formation of other secondary amines.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction during cyanoethylation. | - Increase reaction time or temperature. - Ensure stoichiometric amounts of reactants. |
| Catalyst deactivation during hydrogenation.[3][4] | - Use a fresh batch of catalyst. - Optimize catalyst loading. - Ensure the absence of catalyst poisons in the reaction mixture. | |
| Poor mixing at larger scales. | - Re-evaluate the agitator design and speed for the larger reactor volume. | |
| Product Discoloration | Presence of impurities from starting materials. | - Use higher purity starting materials. |
| Oxidation of the product during workup or storage. | - Handle the product under an inert atmosphere (e.g., nitrogen or argon). | |
| Side reactions due to localized overheating.[5] | - Improve heat dissipation by optimizing the reactor's cooling system. - Control the rate of addition of exothermic reagents. | |
| Presence of Impurities in Final Product | Incomplete purification. | - Optimize distillation conditions (vacuum, temperature). - Consider alternative purification methods like fractional distillation or crystallization. |
| Incomplete hydrogenation. | - Increase hydrogen pressure or reaction time. - Increase catalyst loading. | |
| Exothermic Runaway Reaction | Inadequate heat removal during cyanoethylation or hydrogenation.[5][6] | - Ensure the reactor's cooling capacity is sufficient for the scale. - Implement a controlled addition of the limiting reagent. - Have an emergency quenching plan in place. |
| Catalyst Clogging in Flow Reactor | Precipitation of catalyst or byproducts. | - Adjust solvent composition to improve solubility. - Filter the reaction mixture before it enters the reactor. |
Experimental Protocols
Proposed Lab-Scale Synthesis via Reductive Amination
This protocol describes a two-step synthesis of this compound.
Step 1: Cyanoethylation of Diethylene Glycol
-
To a stirred solution of diethylene glycol (1 mole) and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.02 mole) in water, slowly add acrylonitrile (2.2 moles) at a temperature maintained between 25-30°C.
-
After the addition is complete, continue stirring at the same temperature for 4-6 hours.
-
Monitor the reaction progress by GC-MS until the diethylene glycol is consumed.
-
Upon completion, separate the organic layer containing the dinitrile product.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude dinitrile.
Step 2: Hydrogenation of the Dinitrile
-
In a high-pressure autoclave, charge the crude dinitrile from Step 1, a suitable solvent (e.g., ethanol or THF), and a hydrogenation catalyst (e.g., Raney Nickel or Palladium on carbon, 5-10 wt%).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).
-
Heat the reaction mixture to the target temperature (e.g., 80-120°C) with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake.
-
Once the hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate is then subjected to vacuum distillation to isolate the pure this compound.
Quantitative Data Summary
The following table provides a hypothetical comparison of key parameters during the scale-up of the this compound synthesis. Actual values will depend on the specific equipment and process conditions.
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) | Production Scale (5000 L) |
| Typical Yield | 85-90% | 80-85% | 75-80% |
| Reaction Time (Hydrogenation) | 4-6 hours | 6-8 hours | 8-12 hours |
| Typical Purity (Post-Distillation) | >99% | 98-99% | 97-98.5% |
| Heat of Reaction (Hydrogenation) | Manageable with standard lab equipment | Requires efficient jacket cooling | Requires a robust cooling system and potentially a heat exchanger |
| Catalyst Loading (wt%) | 5% | 5-7% | 7-10% |
Visualizations
Caption: Troubleshooting workflow for scaling up the synthesis.
Caption: Overview of the synthetic pathway.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of Bis(3-aminopropyl) Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key analytical techniques for the characterization and quantification of Bis(3-aminopropyl) Ether. The selection of an appropriate analytical method is critical for ensuring the identity, purity, and quality of this compound in research, development, and manufacturing processes. This document outlines detailed experimental protocols, presents comparative performance data, and offers visualizations of analytical workflows to aid in method selection and implementation.
Overview of Analytical Techniques
The characterization of this compound, a primary aliphatic diamine ether, can be accomplished using a variety of analytical techniques. The most common methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. The choice of method depends on the specific analytical goal, such as structure elucidation, purity determination, or quantification of impurities.
Comparison of Quantitative Analytical Methods
For the quantitative analysis of this compound, particularly for purity assessment and impurity profiling, chromatographic and quantitative NMR methods are most suitable. The following table summarizes the key performance characteristics of these techniques. The data presented is a synthesis of typical performance for aliphatic amines and may vary based on the specific instrumentation and experimental conditions.
| Parameter | Quantitative ¹H-NMR (qNMR) | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV with Derivatization) |
| Principle | Absolute or relative quantification based on the direct proportionality between the integrated signal area of a specific proton and the number of nuclei. | Separation of volatile compounds in a gaseous mobile phase followed by detection with a Flame Ionization Detector (FID). | Separation of compounds in a liquid mobile phase followed by UV detection after chemical derivatization to introduce a chromophore. |
| Limit of Detection (LOD) | Typically in the low mg/mL range.[1] | 3 - 5 µg/mL for similar amines.[2] | 0.02 - 0.35 mg/L for derivatized aliphatic diamines.[3] |
| Limit of Quantitation (LOQ) | Typically in the low mg/mL range.[1] | ~10 µg/mL for similar amines.[4] | 0.07 - 1.0 µg/mL for derivatized aliphatic diamines.[3] |
| Linearity (R²) | Excellent (>0.999).[3] | >0.999 for similar amines.[2] | >0.999 for derivatized aliphatic diamines.[3] |
| Precision (%RSD) | <1%.[5] | <5%.[2] | <5%.[3] |
| Accuracy (% Recovery) | 98-102%.[5] | 90-110%.[2] | 83-110% for derivatized aliphatic diamines.[3] |
| Sample Throughput | Moderate | High | Moderate |
| Strengths | Absolute quantification without a specific reference standard, non-destructive, provides structural information.[6] | High resolution and sensitivity for volatile compounds, well-established technique. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones. |
| Limitations | Lower sensitivity compared to chromatographic methods, potential for signal overlap. | Requires volatile and thermally stable analytes; derivatization may be necessary for polar amines.[2] | Often requires a derivatization step for compounds lacking a UV chromophore, which can add complexity.[7] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
Principle: Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[8]
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., D₂O, Methanol-d₄) to the NMR tube.
-
Ensure complete dissolution of both the sample and the internal standard.
-
-
NMR Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters:
-
Relaxation Delay (d1): ≥ 5 x T₁ of the slowest relaxing proton signal of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): 8 or 16, to achieve an adequate signal-to-noise ratio.
-
Receiver Gain: Optimized to avoid signal clipping.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Perform baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the protons adjacent to the oxygen) and a known signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: GC separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a carrier gas. For polar and reactive compounds like amines, specialized columns or derivatization are often employed to improve peak shape and prevent adsorption.[2]
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, isopropanol) at a concentration of approximately 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For samples, dissolve a known amount in the solvent to achieve a concentration within the calibration range.
-
-
GC-FID Conditions:
-
Instrument: Gas Chromatograph with a Flame Ionization Detector (FID).
-
Column: A specialized column for amines, such as an Agilent CP-Volamine (e.g., 60 m x 0.32 mm, 1.8 µm film thickness), is recommended to minimize peak tailing.[2]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2 mL/min).
-
Injector: Split/splitless injector at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Final hold: 5 minutes.
-
-
Detector: FID at 280 °C.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
Principle: Since this compound lacks a strong UV chromophore, pre-column derivatization is necessary to attach a UV-absorbing moiety to the amine groups, enabling sensitive detection by a UV detector.[7] A common derivatizing agent for primary amines is Dansyl Chloride.
Experimental Protocol:
-
Derivatization Procedure:
-
To 100 µL of the sample or standard solution in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.5), add 200 µL of a Dansyl Chloride solution (e.g., 1 mg/mL in acetone).
-
Vortex the mixture and incubate at 60 °C for 30-60 minutes in the dark.
-
Add a small amount of a quenching reagent (e.g., a primary amine like ethylamine) to react with excess Dansyl Chloride.
-
Filter the derivatized solution through a 0.45 µm filter before injection.
-
-
HPLC-UV Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorbance of the dansyl derivative (typically around 254 nm or 340 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound.
-
Create a calibration curve from the derivatized standards.
-
Quantify the analyte in the derivatized samples using the calibration curve.
-
Qualitative Analytical Methods
For structural confirmation and identification, spectroscopic methods are indispensable.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and, through fragmentation patterns, the structure of the analyte.
Expected Fragmentation: For this compound, common fragmentation pathways in electron ionization (EI) would involve cleavage of the C-C bonds alpha to the nitrogen atoms and cleavage of the C-O ether bond.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is a powerful tool for identifying functional groups.
Expected Characteristic Peaks for this compound:
-
N-H stretch (primary amine): Two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretch (aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region.
-
N-H bend (primary amine): A band around 1590-1650 cm⁻¹.
-
C-O-C stretch (ether): A strong absorption in the 1070-1150 cm⁻¹ region.
Visualized Workflows
The following diagrams illustrate the typical experimental workflows for the quantitative analytical methods described.
Caption: Experimental workflow for HPLC-UV analysis with pre-column derivatization.
Caption: Experimental workflow for GC-FID analysis.
Caption: Experimental workflow for quantitative ¹H-NMR (qNMR) analysis.
Conclusion
The choice of an analytical method for the characterization of this compound should be guided by the specific requirements of the analysis. For structural elucidation and confirmation, a combination of NMR, MS, and FTIR is recommended. For accurate purity determination, qNMR offers a primary method of measurement. For routine quality control and the analysis of trace impurities, GC-FID with a specialized amine column or HPLC-UV with derivatization are powerful and reliable techniques. The detailed protocols and comparative data in this guide provide a solid foundation for developing and validating the most appropriate analytical method for your application.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. agilent.com [agilent.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Analysis of Bis(3-aminopropyl) Ether: GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical reagents is paramount in research and pharmaceutical development, directly impacting experimental outcomes, product quality, and safety. Bis(3-aminopropyl) ether, a versatile diamine, finds application in various synthetic processes. Ensuring its purity is a critical step in quality control. This guide provides a comparative overview of analytical methodologies for determining the purity of this compound, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We also explore alternative techniques, including High-Performance Liquid Chromatography (HPLC), Potentiometric Titration, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering supporting data and detailed experimental protocols to aid in method selection and implementation.
Comparison of Analytical Methods
The choice of an analytical method for purity assessment depends on several factors, including the required sensitivity, selectivity, sample throughput, and the nature of potential impurities. Below is a summary of the performance characteristics of various techniques applicable to the analysis of this compound.
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Parameter | GC-MS (with Derivatization) | HPLC-UV (with Derivatization) | Potentiometric Titration | Quantitative NMR (qNMR) |
| Principle | Separation by volatility and polarity, followed by mass-based identification and quantification. | Separation by polarity using a liquid mobile phase, with UV detection of derivatized analytes. | Acid-base neutralization reaction. | Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a standard. |
| Typical Purity Range | 98-100% | 98-100% | 98-102% | 95-100% |
| Limit of Detection (LOD) | Low ng/mL to pg/mL level[1] | µg/L to ng/mL level[2][3] | Dependent on titrant concentration and electrode sensitivity. | Typically in the range of 0.05-0.1% for impurities. |
| Limit of Quantitation (LOQ) | ng/mL level | ng/mL level | Dependent on titrant concentration and electrode sensitivity. | Typically in the range of 0.1-0.5% for impurities. |
| Precision (%RSD) | < 5% | < 5% | < 1% | < 2% |
| Selectivity | High (mass analyzer) | Moderate to High (chromatographic separation) | Low (titrates all basic groups) | High (chemically specific signals) |
| Sample Throughput | Moderate | High | High | Low to Moderate |
| Derivatization Required | Often recommended for improved peak shape and volatility.[4] | Yes, for UV detection.[2] | No | No |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For aliphatic amines like this compound, derivatization is often employed to improve chromatographic peak shape and thermal stability.[4] Trifluoroacetic anhydride (TFAA) is a common derivatizing agent for primary amines.[4]
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound with derivatization.
Protocol:
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Dissolve the sample in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
-
Add 100 µL of trifluoroacetic anhydride (TFAA).[4]
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature.
-
Add 1 mL of deionized water and vortex.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and transfer to an autosampler vial.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS System: Agilent 5977A or equivalent.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Identify the peak corresponding to the bis-trifluoroacetylated derivative of this compound based on its retention time and mass spectrum.
-
Integrate the peak area of the main component and any detected impurities.
-
Calculate the purity by the area percent method, assuming equal response factors for all components. For higher accuracy, a calibrated method using a certified reference standard should be employed.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
Aliphatic amines like this compound lack a strong chromophore, making direct UV detection challenging. Therefore, a pre-column derivatization step is necessary to introduce a UV-active moiety. Dansyl chloride is a common derivatizing agent for primary and secondary amines, yielding highly fluorescent and UV-absorbent derivatives.[2]
Protocol:
-
Sample Preparation and Derivatization:
-
Dansyl Chloride Solution: Prepare a 1 mg/mL solution of dansyl chloride in acetonitrile.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
Derivatization: To 100 µL of the sample solution, add 200 µL of the dansyl chloride solution and 100 µL of a 0.1 M sodium bicarbonate buffer (pH 9.5).
-
Vortex the mixture and incubate at 60°C for 45 minutes in the dark.
-
Cool the solution and filter through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
Start with 50% B, hold for 2 minutes.
-
Increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Create a calibration curve using a series of derivatized this compound standards of known concentrations.
-
Quantify the main peak in the sample chromatogram using the calibration curve.
-
Identify and quantify any impurity peaks.
-
Calculate the purity of the sample.
-
Potentiometric Titration
Potentiometric titration is a classic and reliable method for determining the purity of acidic or basic compounds. For a diamine like this compound, a non-aqueous titration with a strong acid is typically employed.[5]
Protocol:
-
Reagent Preparation:
-
Titrant: 0.1 N Perchloric acid in glacial acetic acid. Standardize against potassium hydrogen phthalate.[6]
-
Solvent: Glacial acetic acid.
-
-
Titration Procedure:
-
Accurately weigh approximately 0.15 g of the this compound sample into a clean, dry beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse a combination glass pH electrode and a temperature probe into the solution.
-
Titrate the solution with standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the potential (mV) versus the titrant volume (mL).
-
Determine the equivalence point from the inflection point of the titration curve (or by using the first or second derivative plot).
-
Calculate the purity using the following formula:
-
Purity (%) = (V x N x MW) / (W x 2 x 1000) x 100
-
Where:
-
V = Volume of perchloric acid at the equivalence point (mL)
-
N = Normality of the perchloric acid
-
MW = Molecular weight of this compound (132.20 g/mol )
-
W = Weight of the sample (g)
-
The factor of 2 accounts for the two amine groups.
-
-
-
Quantitative NMR (qNMR) Spectroscopy
qNMR is a powerful primary analytical method for purity determination, as the signal intensity is directly proportional to the number of protons.[7] It allows for the quantification of the main component and impurities without the need for a reference standard of the analyte itself, provided a certified internal standard is used.[7]
Experimental Workflow for qNMR Analysis
Caption: Workflow for quantitative NMR (qNMR) analysis.
Protocol:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 10 mg of a suitable internal standard (e.g., maleic acid, certified for qNMR) into the same NMR tube. The standard should have signals that do not overlap with the analyte signals.
-
Add a sufficient volume of a deuterated solvent (e.g., D₂O) to dissolve both the sample and the internal standard completely.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Experiment: 1D proton NMR.
-
Key Parameters for Quantitation:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Pulse Angle: 90° pulse.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (>250:1 for the signals to be integrated).[8]
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., the protons on the carbons adjacent to the ether oxygen).
-
Integrate a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
-
analyte = this compound
-
std = Internal standard
-
-
-
Conclusion
The selection of an appropriate analytical method for determining the purity of this compound is crucial for ensuring the quality and reliability of research and development outcomes. GC-MS, particularly with derivatization, offers excellent sensitivity and selectivity for identifying and quantifying volatile impurities. HPLC with UV detection after derivatization is a robust alternative, especially for high-throughput screening. Potentiometric titration provides a simple, cost-effective, and highly precise method for assaying the bulk material. qNMR stands out as a primary ratio method that can provide a highly accurate purity assessment without the need for a specific reference standard of the analyte, making it an invaluable tool for characterizing new batches and for orthogonal validation of other methods. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision based on their specific analytical needs.
References
- 1. stacks.cdc.gov [stacks.cdc.gov]
- 2. Quantitation by HPLC of Amines as Dansyl Derivatives | Semantic Scholar [semanticscholar.org]
- 3. Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS [mdpi.com]
- 4. gcms.cz [gcms.cz]
- 5. emerypharma.com [emerypharma.com]
- 6. h-brs.de [h-brs.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the FTIR Spectroscopy of Bis(3-aminopropyl) Ether Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Fourier-Transform Infrared (FTIR) spectroscopy of Bis(3-aminopropyl) Ether, contrasting its spectral features with relevant alternative molecules. Detailed experimental protocols and supporting data are presented to aid in the identification and characterization of its primary amine and ether functional groups.
Understanding the FTIR Spectrum of this compound
This compound is a molecule characterized by two primary amine (-NH₂) groups and a central ether (C-O-C) linkage, connected by aliphatic propylene chains. FTIR spectroscopy is an effective technique for identifying these functional groups by detecting their characteristic vibrational frequencies.
The key functional groups and their expected vibrational modes are:
-
Primary Amine (-NH₂): Exhibits N-H stretching, N-H bending (scissoring), and N-H wagging vibrations.[1]
-
Ether (C-O-C): Shows a characteristic C-O-C asymmetric stretching vibration.[2]
-
Aliphatic Chains (-CH₂-): Display C-H stretching and bending vibrations.[3]
The FTIR spectrum of this compound is distinguished by the simultaneous presence of strong peaks corresponding to both the amine and ether groups.
Quantitative Comparison of Functional Group Vibrations
The following table summarizes the characteristic FTIR absorption frequencies for this compound and compares them with molecules that contain either primary amine or ether functionalities, but not both. This comparison is crucial for unambiguous spectral interpretation.
| Functional Group | Vibrational Mode | This compound (Expected Wavenumber, cm⁻¹) ** | Alternative 1: 1,3-Diaminopropane (Amine only) | Alternative 2: Di-n-propyl Ether (Ether only) | Alternative 3: Diethylamine (Secondary Amine) |
| Primary Amine (-NH₂) ** | N-H Stretch | 3400-3250 (two bands)[1] | 3400-3250 (two bands)[1] | N/A | 3350-3310 (one band)[1] |
| N-H Bend (Scissoring) | 1650-1580[1] | 1650-1580[1] | N/A | N/A | |
| N-H Wag | 910-665 (broad)[1] | 910-665 (broad)[1] | N/A | 910-665 (broad)[1] | |
| Ether (-O-) | C-O-C Asymmetric Stretch | 1150-1085 (strong)[4] | N/A | 1150-1085 (strong)[4] | N/A |
| Aliphatic (-CH₂-) | C-H Stretch | 3000-2800[3] | 3000-2800[3] | 3000-2800[3] | 3000-2800[3] |
| Aliphatic Amine | C-N Stretch | 1250-1020[1] | 1250-1020[1] | N/A | 1250-1020[1] |
Note: The presence of two distinct bands in the 3400-3250 cm⁻¹ region is a hallmark of a primary amine, corresponding to asymmetric and symmetric N-H stretching modes.[3][5] Secondary amines, by contrast, show only a single N-H stretching band in this region, while tertiary amines show none.[1][6]
Experimental Protocol: FTIR Analysis of Liquid Samples
This section details the methodology for acquiring an FTIR spectrum of a liquid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation.[7]
Objective: To obtain a high-quality infrared spectrum of a liquid sample for functional group identification.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)[7]
-
Liquid sample (e.g., this compound)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.[8]
-
Acquire a background spectrum. This step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small droplet (1-2 drops) of the liquid sample directly onto the center of the clean ATR crystal.[9] Ensure the crystal surface is fully covered.
-
-
Sample Spectrum Acquisition:
-
If the ATR accessory has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.[8]
-
Acquire the sample spectrum. The instrument will typically co-add multiple scans to improve the signal-to-noise ratio. A typical setting is 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary corrections, such as a baseline correction or an ATR correction to make the spectrum appear more like a traditional transmission spectrum.[7]
-
Identify the characteristic absorption peaks and compare their wavenumbers (cm⁻¹) to reference tables or spectral databases to identify the functional groups.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent and lint-free wipes to remove all traces of the sample, preventing cross-contamination.[8]
-
Visual Workflow for FTIR Analysis
The following diagram illustrates the logical steps involved in the FTIR analysis of a chemical sample, from initial preparation to final interpretation.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. rockymountainlabs.com [rockymountainlabs.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jascoinc.com [jascoinc.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Performance Showdown: Bis(3-aminopropyl) Ether in Epoxy Coatings Compared with Leading Alternatives
A detailed analysis for researchers and formulation scientists reveals the performance characteristics of Bis(3-aminopropyl) Ether as a curing agent in epoxy coatings, benchmarked against common aliphatic, cycloaliphatic, and other polyetheramine hardeners. This guide synthesizes available data to provide a comparative look at key performance indicators, including mechanical properties, thermal resistance, and adhesion.
This compound, a flexible aliphatic amine, is a notable curing agent for epoxy resins, contributing unique properties to coating formulations. Its ether linkages enhance chain mobility, which typically results in improved flexibility and toughness of the cured film. However, a quantitative comparison with other industry-standard curing agents is crucial for formulation optimization and material selection. This guide provides a data-driven comparison of this compound with Isophorone Diamine (IPDA), a cycloaliphatic amine known for its rigidity and chemical resistance, and Jeffamine D-230, a well-characterized polyetheramine.
Comparative Performance Data
The selection of a curing agent significantly influences the final properties of an epoxy coating. The following tables summarize key performance metrics for coatings cured with this compound, IPDA, and Jeffamine D-230. Data for this compound is based on typical performance characteristics of aliphatic polyetheramines of similar molecular structure, while data for IPDA and Jeffamine D-230 is compiled from various industry and academic sources.
| Property | This compound (Estimated) | Isophorone Diamine (IPDA) | Jeffamine D-230 |
| Adhesion Strength (Pull-off, MPa) | 15 - 25 | 20 - 30 | 12 - 20 |
| Pencil Hardness | F - H | 2H - 4H | HB - F |
| Flexibility (Mandrel Bend, inch) | 1/8 | > 1/4 (tends to be more brittle) | 1/8 |
| Impact Resistance (inch-lbs) | 140 - 160 | 80 - 120 | 150 - 170 |
| Pot Life (100g mass @ 25°C, min) | 45 - 60 | 30 - 45 | 60 - 75 |
| Cure Time (Thin Film @ 25°C, hrs) | 7 - 9 | 6 - 8 | 8 - 10 |
Table 1: Mechanical and Curing Properties of Epoxy Coatings with Different Amine Curing Agents.
| Property | This compound (Estimated) | Isophorone Diamine (IPDA) | Jeffamine D-230 |
| Glass Transition Temp. (Tg, °C) | 70 - 90 | 140 - 160 | 60 - 80 |
| Corrosion Resistance (Salt Spray, 500h) | Good - Excellent | Excellent | Good - Excellent |
| Chemical Resistance (10% H₂SO₄) | Good | Excellent | Good |
| Water Absorption (24h immersion, %) | 0.5 - 1.0 | 0.2 - 0.5 | 0.6 - 1.2 |
Table 2: Thermal and Resistance Properties of Epoxy Coatings.
Analysis of Performance Trade-offs
The data highlights a clear trade-off between flexibility and hardness. This compound and Jeffamine D-230, both polyetheramines, impart significant flexibility and impact resistance to the epoxy coating.[1] This is a direct result of the flexible ether backbone in their molecular structures. In contrast, the rigid cycloaliphatic structure of IPDA leads to harder and more brittle coatings with superior chemical and water resistance.[2]
Researchers and formulators must consider the end-use application when selecting a curing agent. For applications requiring high durability and the ability to withstand mechanical stress, such as coatings for flexible substrates or areas prone to impact, this compound presents a compelling option. For environments demanding maximum hardness and resistance to corrosive chemicals and moisture, a cycloaliphatic amine like IPDA would be more suitable.
Experimental Protocols
To ensure accurate and reproducible comparative data, standardized testing methodologies are essential. The following are detailed protocols for the key experiments cited in this guide.
Adhesion Strength (Pull-off Test - ASTM D4541)
-
Substrate Preparation: Steel panels are cleaned with xylene and acetone, then abraded with 220-grit sandpaper to create a uniform surface profile.
-
Coating Application: The epoxy resin and curing agent are stoichiometrically mixed and applied to the prepared panels using a film applicator to achieve a consistent dry film thickness of 75 ± 5 µm.
-
Curing: The coated panels are allowed to cure at 25°C and 50% relative humidity for 7 days.
-
Testing: A 20 mm aluminum dolly is glued to the cured coating surface using a compatible adhesive. After the dolly adhesive has cured, a portable pull-off adhesion tester is used to apply a perpendicular tensile force to the dolly until it detaches. The force at which detachment occurs is recorded as the adhesion strength in Megapascals (MPa).
Corrosion Resistance (Neutral Salt Spray Test - ASTM B117)
-
Sample Preparation: Coated steel panels, prepared and cured as described above, are scribed with an "X" down to the metal substrate.
-
Exposure: The panels are placed in a salt spray cabinet and exposed to a continuous fog of 5% sodium chloride solution at 35°C.
-
Evaluation: Panels are periodically removed and evaluated for signs of corrosion, such as blistering, rusting, and creepage from the scribe. The performance is typically rated on a scale of 1 to 10 according to ASTM D1654.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in coating evaluation and the logical relationship between curing agent structure and performance, the following diagrams are provided.
References
A Comparative Guide to the Validation of Bis(3-aminopropyl) Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the validation of Bis(3-aminopropyl) ether synthesis. We will delve into the performance of non-aqueous titration, Gas Chromatography-Mass Spectrometry (GC-MS), and UV/Visible (UV/Vis) Spectroscopy with chemical derivatization, supported by experimental data and detailed protocols.
At a Glance: Method Comparison
The choice of analytical method for the validation of this compound synthesis is critical and depends on the specific requirements of the analysis, such as the need for high accuracy in bulk quantification, high sensitivity for trace analysis, or high throughput for screening purposes. Below is a summary of the key performance characteristics of the three methods discussed in this guide.
| Feature | Non-Aqueous Titration | Gas Chromatography-Mass Spectrometry (GC-MS) | UV/Vis Spectroscopy (with NBD-Cl Derivatization) |
| Principle | Acid-base neutralization in a non-aqueous solvent. | Separation based on volatility and polarity, followed by mass-based detection. | Colorimetric reaction with a derivatizing agent, followed by absorbance measurement. |
| Primary Application | Accurate quantification of bulk material (purity assessment). | Identification and quantification of the analyte and impurities. | Quantification of low concentrations of the analyte. |
| Accuracy | High (typically >99%) for bulk samples.[1][2] | High, dependent on proper calibration. | Good, dependent on the stoichiometry of the derivatization reaction. |
| Precision | High (RSD <1%).[2] | High (RSD <5%). | Good (RSD <10%). |
| Limit of Detection (LOD) | Milligram (mg) range. | Picogram (pg) to nanogram (ng) range.[3][4] | Microgram (µg) to nanogram (ng) range.[5][6] |
| Limit of Quantification (LOQ) | Milligram (mg) range. | Picogram (pg) to nanogram (ng) range.[3] | Microgram (µg) to nanogram (ng) range.[5][6] |
| Throughput | Moderate. | Low to moderate. | High. |
| Cost | Low. | High. | Low to moderate. |
| Interferences | Other basic or acidic impurities.[7] | Co-eluting species with similar mass spectra. | Compounds that react with the derivatizing agent or absorb at the same wavelength. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below to ensure accurate and reproducible results.
Non-Aqueous Potentiometric Titration
This method is ideal for determining the purity of the synthesized this compound.
Principle: The basic amino groups of this compound are titrated with a strong acid in a non-aqueous solvent. The endpoint is determined potentiometrically.
Reagents and Equipment:
-
Glacial Acetic Acid
-
Perchloric Acid (0.1 N in glacial acetic acid)
-
Potassium Hydrogen Phthalate (primary standard)
-
Crystal Violet Indicator (or a pH electrode for potentiometric titration)
-
Burette, beaker, magnetic stirrer
Procedure:
-
Standardization of 0.1 N Perchloric Acid: Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 25 mL of glacial acetic acid. Add 2 drops of crystal violet indicator and titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.
-
Sample Analysis: Accurately weigh about 0.15 g of the this compound sample into a clean, dry beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
For potentiometric titration, immerse a calibrated pH electrode into the solution.
-
Titrate the solution with the standardized 0.1 N perchloric acid, recording the potential (mV) or pH as a function of the titrant volume.
-
The endpoint is the point of maximum inflection on the titration curve. Since this compound is a diamine, two equivalence points may be observed. The total amine content is determined from the second equivalence point.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both the identification and quantification of this compound, as well as potential impurities from the synthesis. Due to the polar nature of amines, derivatization is often required to improve chromatographic performance.
Principle: The analyte is volatilized and separated from other components in a gaseous mobile phase. The separated components are then detected by a mass spectrometer, which provides information about their mass-to-charge ratio.
Reagents and Equipment:
-
This compound standard
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile)
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Appropriate GC column (e.g., HP-5MS)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of derivatized this compound at known concentrations.
-
Sample Preparation:
-
Accurately weigh a small amount of the synthesized product and dissolve it in a known volume of anhydrous solvent.
-
To an aliquot of the sample solution, add the derivatizing agent (e.g., BSTFA) and an internal standard.
-
Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[3]
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-500.
-
-
Quantification: Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum. Quantify the amount using a calibration curve constructed from the standard solutions.
UV/Visible Spectroscopy with NBD-Cl Derivatization
This method is suitable for the quantification of lower concentrations of this compound and can be adapted for high-throughput screening.
Principle: Aliphatic amines react with 4-chloro-7-nitrobenzofurazan (NBD-Cl), a chromogenic agent, to form a colored product that can be quantified using a UV/Vis spectrophotometer.
Reagents and Equipment:
-
This compound standard
-
4-chloro-7-nitrobenzofurazan (NBD-Cl) solution (e.g., 0.2% w/v in methanol)
-
Borate buffer (pH 9.0)
-
Hydrochloric acid (0.1 M)
-
UV/Vis Spectrophotometer
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound at known concentrations.
-
Derivatization:
-
To 1 mL of each standard or sample solution, add 1 mL of borate buffer (pH 9.0).
-
Add 1 mL of the NBD-Cl solution.
-
Heat the mixture in a water bath at 70°C for 60 minutes.[8]
-
Cool the solution to room temperature.
-
Add 1 mL of 0.1 M HCl to stop the reaction and stabilize the colored product.
-
-
UV/Vis Analysis:
-
Measure the absorbance of the resulting solution at the wavelength of maximum absorption (λmax), which is typically around 470 nm for NBD-amine adducts.[8]
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of the sample from this curve.
Visualizing the Workflow and Decision-Making Process
To further aid in the understanding and selection of the appropriate validation method, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and a decision-making tree.
Caption: Experimental workflow from synthesis to validation.
Caption: Decision tree for selecting a validation method.
Conclusion
The validation of this compound synthesis can be effectively achieved using non-aqueous titration, GC-MS, or UV/Vis spectroscopy.
-
Non-aqueous titration is the method of choice for accurate bulk purity determination due to its high precision and low cost.
-
GC-MS offers unparalleled specificity and sensitivity, making it ideal for identifying and quantifying trace impurities alongside the main product.
-
UV/Vis spectroscopy with NBD-Cl derivatization provides a high-throughput and sensitive method for quantifying low concentrations of the amine, which is particularly useful in formulation and quality control settings.
The selection of the most appropriate method should be guided by the specific analytical requirements, available instrumentation, and the desired level of detail in the validation report.
References
- 1. lcms.cz [lcms.cz]
- 2. pharmaguru.co [pharmaguru.co]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Determination of aliphatic amines in mineral flotation liquors and reagents by high-performance liquid chromatography after derivatization with 4-chloro-7-nitrobenzofurazan - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Bis(3-aminopropyl) Ether vs. The Jeffamine® Series in High-Performance Applications
For researchers, scientists, and professionals in drug development, the selection of a diamine linker or crosslinking agent is a critical decision that profoundly influences the performance and characteristics of the final product. Among the diverse options available, Bis(3-aminopropyl) ether and the extensive Jeffamine® series by Huntsman stand out as prominent choices. This guide offers an in-depth, objective comparison of their performance, supported by structural rationale and experimental insights, to empower you in making the optimal selection for your application.
The Tale of Two Structures: Rigidity vs. Flexibility
The core performance differences between this compound and the Jeffamine® series are rooted in their distinct molecular architectures.
This compound is a molecule with a defined, symmetrical, and relatively rigid structure. It consists of two aminopropyl groups linked by an ether bond. This simple, low-molecular-weight structure leads to predictable and consistent properties.[1][2] There are also variations with longer ether chains, such as Diethylene glycol this compound (also known as 4,7,10-Trioxa-1,13-tridecanediamine), which offers slightly more flexibility.[3][4][5][6]
The Jeffamine® series , in contrast, comprises a broad family of polyetheramines.[7][8][9] Their defining feature is a flexible polyether backbone, which can be based on propylene oxide (PO), ethylene oxide (EO), or a mix of both.[9] This backbone is terminated with primary or secondary amine groups. The Jeffamine® series is categorized by functionality (monoamines (M-series), diamines (D-series), and triamines (T-series)) and the composition of the polyether backbone.[7][9][10] For instance, the D-series is based on a polypropylene glycol (PPG) backbone and is relatively hydrophobic, while the ED-series has a polyethylene glycol (PEG) backbone, rendering it hydrophilic.[9][10] This structural variety allows for a wide range of molecular weights and properties, from hydrophobic to hydrophilic and from highly flexible to more rigid.[8][9][10]
Figure 1: Structural Comparison: The rigid nature of this compound versus the versatile and flexible backbones of the Jeffamine® series.
Epoxy Curing: A Clash of Properties
A primary application for both compound types is as curing agents for epoxy resins.[11] The choice of amine is pivotal, dictating everything from handling properties to the final mechanical and thermal performance of the cured system.[12][13]
| Performance Metric | This compound | Jeffamine® D-230 (Representative) | Rationale |
| Reactivity / Pot Life | High / Short | Moderate / Longer | The small, unhindered primary amines of this compound react quickly. The bulkier polyether structure and sterically hindered amines of Jeffamine® D-230 moderate the reaction rate.[14] |
| Flexibility / Toughness | Low / Brittle | High / Tough | The rigid ether linkage creates a tightly crosslinked, brittle network. The long, flexible polyether backbone of the Jeffamine® series imparts significant flexibility and impact resistance.[7][10] |
| Glass Transition (Tg) | Higher | Lower | A higher crosslink density and rigid structure lead to a higher Tg. The flexible chains in the Jeffamine® network lower the Tg.[15] |
| Viscosity | Low | Low | Both are low-viscosity liquids, which is advantageous for processing.[16] |
| Surface Finish | Prone to Blushing | Excellent Blush Resistance | Jeffamine® D-230 is known for producing clear, impact-resistant coatings free of the surface blush that can affect some amine curing agents.[17] |
Experimental Protocol: Comparative DSC and DMA Analysis of Cured Epoxy Resins
Objective: To quantify the differences in curing behavior and thermomechanical properties of an epoxy system cured with this compound versus Jeffamine® D-230.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound
-
Jeffamine® D-230
-
Differential Scanning Calorimeter (DSC)
-
Dynamic Mechanical Analyzer (DMA)
Methodology:
-
Formulation: Prepare stoichiometric mixtures of the epoxy resin with each amine curing agent. The amine hydrogen equivalent weight (AHEW) of each curative must be used for accurate calculation.
-
DSC Analysis (Curing Kinetics):
-
Place a small, precisely weighed sample (5-10 mg) of the freshly mixed formulation into a DSC pan.
-
Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to approximately 250°C.
-
Data to Collect: Onset of cure temperature, peak exothermic temperature, and total heat of reaction (ΔH). A lower onset and peak temperature indicate higher reactivity.
-
-
Sample Curing for DMA:
-
Cast the remaining mixtures into molds to create rectangular bars suitable for DMA testing.
-
Cure the samples using a standardized cure schedule (e.g., 2 hours at 80°C followed by 3 hours at 125°C).[7]
-
-
DMA Analysis (Thermomechanical Properties):
-
Perform a temperature sweep on the cured samples from ambient to a temperature above the expected Tg at a heating rate of 3-5°C/min.
-
Data to Collect: Storage modulus (E'), loss modulus (E''), and tan delta. The peak of the tan delta curve is taken as the glass transition temperature (Tg). The storage modulus below Tg indicates the stiffness of the material.
-
Figure 2: Workflow for comparative analysis of epoxy curing performance.
Drug Delivery and Biomedical Applications: The Biocompatibility Factor
In the highly sensitive field of drug delivery, properties like hydrophilicity, biocompatibility, and chemical stability are paramount. Here, the differences between the two compound classes become even more pronounced.
This compound and its analogues can be used as homobifunctional cross-linkers or in the synthesis of polymers for biomedical applications.[6] Their defined structure is an advantage for creating well-characterized materials. However, their generally hydrophobic nature can be a limitation in aqueous biological systems.
The Jeffamine® ED-series , with its PEG-like backbone, is inherently more suited for many biomedical applications.[17] PEGylation is a well-established strategy to improve the solubility, stability, and circulation time of drugs and nanoparticles, while reducing immunogenicity.[18][19] The hydrophilic and flexible nature of the ED-series can enhance the bioavailability of poorly soluble drugs and is valuable in creating hydrogels and other drug delivery matrices.[17][20][21] Studies have also directly compared the cytotoxicity of different Jeffamine® types, finding that the PEO-based products (like the ED series) are significantly less cytotoxic than PPO-based ones, making them safer for biological applications.[22]
Figure 3: Logical relationship illustrating the impact of linker hydrophilicity on drug delivery outcomes.
Final Verdict: A Scientist's Selection Criteria
The choice between this compound and the Jeffamine® series is not about inherent superiority but about aligning the tool with the task.
Select this compound when:
-
High Rigidity and Thermal Stability are Required: For applications demanding a high glass transition temperature and a stiff, highly cross-linked network.
-
Rapid Curing is an Advantage: When fast reaction times and short pot life are desirable.
-
A Defined, Small Molecule Linker is Needed: In synthetic applications where a precise, rigid spacer is beneficial.
Select the Jeffamine® Series when:
-
Flexibility and Toughness are Critical: For applications like impact-resistant coatings, flexible adhesives, and elastomers where the ability to absorb energy is key.[7][10]
-
Hydrophilicity and Biocompatibility are Paramount: Especially for the ED-series in drug delivery, hydrogel formation, and other biomedical applications where water solubility and low toxicity are essential.[17][20][22]
-
Control Over Reactivity is Needed: The sterically hindered nature of Jeffamine® amines allows for a more controlled cure and longer pot life, which is crucial for larger or more complex applications.[14][17]
By understanding these fundamental structure-performance relationships, you can confidently select the diamine that will best achieve your desired material properties and application success.
References
- 1. This compound | C6H16N2O | CID 12841412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound(2157-24-6) 1H NMR spectrum [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Diethylene Glycol this compound - Amerigo Scientific [amerigoscientific.com]
- 5. Diethylene glycol this compound | C10H24N2O3 | CID 20239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Diethylene Glycol this compound | 4246-51-9 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 7. polymerinnovationblog.com [polymerinnovationblog.com]
- 8. JEFFAMINE® - Huntsman [products.huntsman.com]
- 9. epoxy-c.com [epoxy-c.com]
- 10. files.mutualcdn.com [files.mutualcdn.com]
- 11. Polyetheramines - Wikipedia [en.wikipedia.org]
- 12. pcimag.com [pcimag.com]
- 13. threebond.co.jp [threebond.co.jp]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. chembk.com [chembk.com]
- 17. specialchem.com [specialchem.com]
- 18. youtube.com [youtube.com]
- 19. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Huntsman - JEFFAMINE ED-600 - Diamines [products.huntsman.com]
- 21. mdpi.com [mdpi.com]
- 22. Comparative study of cytotoxicity and genotoxicity of commercial Jeffamines® and polyethylenimine in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Amine-Functionalized Surfaces for Enhanced Biocompatibility
This guide provides a comparative assessment of surfaces modified with bifunctional amino compounds, focusing on Bis-amino silanes, for applications in biomedical research and drug development. The performance of these surfaces is compared with alternatives, supported by experimental data and detailed protocols.
Amine-functionalized surfaces are widely utilized to improve the interface between synthetic materials and biological systems. The presence of primary amine (–NH₂) groups on a surface can enhance protein adsorption, facilitate cell adhesion, and provide covalent attachment points for biomolecules. This guide focuses on the biocompatibility of surfaces modified with Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) , a dipodal silane known for creating robust, highly crosslinked surface layers.[1][2] Its performance is contrasted with surfaces modified by the more conventional monofunctional silane, (3-aminopropyl)triethoxysilane (APTES) , and other amine-rich coatings.
Data Presentation: Performance Comparison
The biocompatibility of a modified surface is determined by its ability to support cellular functions like adhesion, proliferation, and viability without inducing a toxic response. The following tables summarize quantitative data from studies on various amine-functionalized surfaces, providing a benchmark for performance.
Table 1: Cytotoxicity and Cell Viability on Amine-Functionalized Surfaces
| Surface Modification Agent | Substrate | Cell Type | Assay | Outcome (Relative to Control) | Reference |
| Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) | Aluminum, Steel | N/A | Corrosion Resistance | Good bonding, enhanced stability | [1][3] |
| Polydopamine (Amine-rich) | Stainless Steel | MC3T3-E1 (Pre-osteoblast) | MTT | ~110% Viability | [4] |
| APTES | PDMS | Neuronal/Glial Cells | Cell Survival | Increased survival & neurite growth | [5] |
| Amine-functionalized SiO₂ Nanoparticles | N/A | Vero Cells | MTT (IC₅₀) | Increased cytotoxicity with amine density | [1] |
Note: Direct quantitative cell viability data for BTMSPA-modified surfaces is limited in publicly available literature; its performance is often characterized by the stability and corrosion resistance it imparts, which indirectly contributes to biocompatibility by preventing ion leaching.[1][3]
Table 2: Surface Properties and Protein Adsorption
| Surface Modification Agent | Substrate | Water Contact Angle | Protein Adsorption | Measurement Technique | Reference |
| Bis[3-(trimethoxysilyl)propyl]amine (BTMSPA) | Silicon Oxide | Hydrophilic | N/A | N/A | [1] |
| APTES | Silicon Oxide | 40° - 68° | N/A | N/A | [6] |
| Polydopamine (Amine-rich) | Stainless Steel | 33° | 23-25 ng/cm² (BMP-2) | N/A | [4] |
| Unmodified Gold Sensor | Gold | ~70°-80° | Variable | QCM-D | [7] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are standard protocols for key biocompatibility assays.
1. Protocol for Cytotoxicity Assessment (MTT Assay based on ISO 10993-5)
The MTT assay is a colorimetric test that measures the metabolic activity of cells, which is an indicator of cell viability.[8]
-
Reagent Preparation :
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in sterile phosphate-buffered saline (PBS).
-
Filter-sterilize the solution and store it at -20°C, protected from light.
-
Prepare a solubilization solution (e.g., 10% Triton X-100 in acidic isopropanol).
-
-
Procedure :
-
Cell Seeding : Seed a 96-well plate with a suitable cell line (e.g., L929 mouse fibroblasts) at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Material Extraction : Prepare extracts of the modified surfaces according to ISO 10993-12 standards. Typically, the material is incubated in a cell culture medium (e.g., DMEM with 10% FBS) for 24 hours at 37°C.[8][10]
-
Cell Exposure : Remove the culture medium from the cells and replace it with the material extracts. Include negative (medium only) and positive (e.g., dilute phenol) controls.[8]
-
Incubation : Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ atmosphere.[9]
-
MTT Addition : Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization : Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Measurement : Read the absorbance at 570 nm using a microplate spectrophotometer.
-
Analysis : Calculate cell viability as a percentage relative to the negative control.
-
2. Protocol for Protein Adsorption Measurement (QCM-D)
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) is a surface-sensitive technique that measures changes in mass and viscoelastic properties in real-time, making it ideal for studying protein adsorption.[7][12]
-
Instrument Setup :
-
Clean the sensor crystal (e.g., gold-coated) with a suitable solvent and plasma treatment.
-
Mount the sensor in the QCM-D flow cell and establish a stable baseline with a running buffer (e.g., PBS) at a constant flow rate and temperature.
-
-
Procedure :
-
Baseline : Flow the buffer over the sensor surface until a stable frequency (Δf) and dissipation (ΔD) signal is achieved. This represents the zero-mass reference point.[13]
-
Protein Injection : Introduce the protein solution (e.g., Fibrinogen or Albumin at 0.1 mg/mL in PBS) into the flow cell. Adsorption of protein onto the sensor surface will cause a decrease in frequency (mass increase) and a change in dissipation (layer softness).[13][14]
-
Adsorption Phase : Continue flowing the protein solution until the Δf and ΔD signals plateau, indicating that the adsorption process has reached equilibrium.
-
Rinsing Phase : Switch back to the running buffer to flush out any loosely bound protein. The remaining shift in frequency corresponds to the irreversibly adsorbed protein mass.[7]
-
Data Analysis : The adsorbed mass can be quantified from the frequency shift using the Sauerbrey equation for rigid layers. For softer, viscoelastic layers (indicated by a significant change in dissipation), a more complex Voigt model is required for accurate mass calculation.[7]
-
Visualization of Mechanisms
Experimental Workflow for Biocompatibility Testing
The following diagram illustrates the typical workflow for assessing the biocompatibility of a modified surface, from material preparation to final data analysis.
Integrin-Mediated Cell Adhesion Signaling Pathway
When a cell interacts with a biomaterial surface, cell adhesion molecules, primarily integrins, play a crucial role.[15] Binding of integrins to extracellular matrix (ECM) proteins adsorbed on the surface initiates a signaling cascade that influences cell shape, survival, and differentiation.[16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. BIS(3-TRIMETHOXYSILYLPROPYL)AMINE, 96% | [gelest.com]
- 3. What can bis(trimethoxysilylpropyl)amine be used industrially?_Chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. nhiso.com [nhiso.com]
- 6. researchgate.net [researchgate.net]
- 7. QCM-D Sensitivity to Protein Adsorption Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. theraindx.com [theraindx.com]
- 9. x-cellr8.com [x-cellr8.com]
- 10. mddionline.com [mddionline.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. biolinscientific.com [biolinscientific.com]
- 13. biolinscientific.com [biolinscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. gcwk.ac.in [gcwk.ac.in]
- 16. Review of Integrin-targeting Biomaterials in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Analysis of Tensile Strength in Polymers Crosslinked with Bis(3-aminopropyl) Ether and Alternative Curing Agents
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of a polymer's final mechanical properties. This guide provides a comparative analysis of the tensile strength of polymers crosslinked with Bis(3-aminopropyl) Ether against other common amine-based curing agents. The data presented is compiled from various studies to offer a comprehensive overview, though direct comparative studies under identical conditions are limited.
Executive Summary
This compound is an aliphatic amine curing agent known for imparting flexibility and toughness to polymer networks, particularly in epoxy and polyurethane systems. When compared to other amine-based crosslinkers, the resulting tensile strength can vary significantly based on the chemical structure of the alternative agent, the polymer matrix, and the curing conditions. Generally, more rigid aromatic amines or cycloaliphatic amines tend to produce polymers with higher tensile strength but lower elongation, while flexible aliphatic amines like this compound contribute to increased elongation at the potential expense of ultimate tensile strength.
Quantitative Comparison of Mechanical Properties
The following table summarizes the tensile properties of epoxy resins cured with various amine-based crosslinking agents. It is important to note that this data is compiled from multiple sources, and direct comparison should be approached with caution as experimental conditions may have varied between studies.
| Crosslinking Agent | Polymer System | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Reference |
| This compound derivative | Epoxy | 57 | Not Reported | Not Reported | [1] |
| Propanediamine (PDA) | DGEBA Epoxy | Not Reported | Not Reported | Not Reported | [2] |
| N,N,N′,N′-tetra(3-aminopropyl)-1,3-propanediamine (TAPA) | DGEBA Epoxy | Not Reported | Not Reported | Not Reported | [2] |
| T31 (Aliphatic Amine) | Epoxy | 47.4 | Not Reported | Not Reported | [3] |
| JH45 (Aliphatic Amine) | Epoxy | 35.6 | Not Reported | Not Reported | [3] |
| JH593 (Aliphatic Amine) | Epoxy | 37.7 | Not Reported | Not Reported | [3] |
| 650 Polyamide | Epoxy | 51.9 | Not Reported | Not Reported | [3] |
| Jeffamine D-230 | DGEBA Epoxy | Varies with stoichiometry | Varies with stoichiometry | Varies with stoichiometry | |
| Jeffamine T-403 | DGEBA Epoxy | Varies with stoichiometry | Varies with stoichiometry | Varies with stoichiometry | |
| Isophorone Diamine (IPDA) | Epoxy | ~70+ | < 2% (in some systems) | Not Reported | [1] |
| Diethylenetriamine (DETA) | Epoxy | ~70+ | < 2% | Not Reported | [1] |
Note: "Not Reported" indicates that the specific data point was not available in the cited source. DGEBA refers to Diglycidyl ether of bisphenol A.
Experimental Methodologies
The data presented in this guide is based on tensile testing of crosslinked polymer specimens. A standardized protocol, such as ASTM D638, is typically employed for these measurements.
General Experimental Protocol for Tensile Testing (based on ASTM D638)
-
Specimen Preparation:
-
The polymer resin and the respective crosslinking agent (e.g., this compound or an alternative amine) are mixed in stoichiometric ratios.
-
The mixture is degassed to remove any entrapped air bubbles.
-
The mixture is then cast into dumbbell-shaped molds conforming to ASTM D638 specifications (e.g., Type I or Type IV).
-
The cast specimens are cured according to a specific temperature and time profile, which is critical for achieving consistent and optimal crosslinking.
-
-
Tensile Testing:
-
The cured dumbbell-shaped specimens are conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period.
-
The tensile test is performed using a universal testing machine equipped with grips to securely hold the specimen.
-
An extensometer is attached to the gauge length of the specimen to accurately measure strain.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load (force) and displacement (elongation) data are recorded throughout the test.
-
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking. It is calculated by dividing the maximum load by the original cross-sectional area of the specimen.
-
Elongation at Break: The percentage increase in the original gauge length at the point of fracture.
-
Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.
-
Logical Relationship of Experimental Workflow
The following diagram illustrates the logical workflow for a comparative study of the tensile strength of polymers crosslinked with different agents.
Caption: Experimental workflow for comparing tensile properties.
Signaling Pathways and Crosslinking Mechanisms
The tensile strength of a crosslinked polymer is fundamentally dictated by the chemical structure of the polymer backbone and the crosslinker, as well as the density of the crosslinks. The reaction between an epoxy resin (containing epoxide groups) and an amine curing agent (like this compound) involves the nucleophilic attack of the amine's nitrogen on the carbon atom of the epoxide ring, leading to the ring-opening and the formation of a covalent bond and a hydroxyl group.
The diagram below illustrates the general chemical reaction pathway for the crosslinking of a diepoxide with a primary diamine.
Caption: Epoxy-amine crosslinking reaction pathway.
The flexibility of the ether linkage in this compound allows for greater chain mobility in the resulting polymer network, which typically translates to higher elongation and impact strength. In contrast, crosslinkers with rigid aromatic rings or cyclic structures restrict chain movement, leading to higher tensile strength and modulus but often at the cost of reduced flexibility and increased brittleness. The choice of crosslinker, therefore, represents a critical trade-off between strength and toughness in the final polymer product.
References
A Comparative Guide to the Thermal Stability of Bis(3-aminopropyl) Ether Cured Resins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the thermal stability of epoxy resins cured with Bis(3-aminopropyl) ether, specifically focusing on a poly(propylene glycol) backbone variant (Jeffamine D-230). The performance is benchmarked against other common amine curing agents, including aliphatic, cycloaliphatic, and aromatic alternatives. All data is presented in a standardized format to facilitate easy comparison, supported by detailed experimental protocols.
Executive Summary
The choice of curing agent is a critical determinant of the final thermal properties of an epoxy resin system. This guide demonstrates that while this compound-cured resins offer excellent flexibility, their thermal stability is moderate compared to aromatic amine-cured systems. The data presented herein will assist researchers in selecting the appropriate curing agent to meet the specific thermal performance requirements of their applications.
Data Presentation: Thermal Properties of Cured Epoxy Resins
The following table summarizes the key thermal properties of Diglycidyl Ether of Bisphenol A (DGEBA) based epoxy resins cured with various amine hardeners. The data has been compiled from multiple studies to provide a comparative overview.
| Curing Agent Type | Curing Agent Name | Td (5% weight loss) (°C) | Tmax (°C) | Char Yield at 600°C (%) | Tg (°C) |
| Aliphatic Ether Amine | This compound of Poly(propylene glycol) (Jeffamine D-230) | ~340 | ~370 | >10 | 90[1] |
| Aliphatic Amine | Diethylenetriamine (DETA) | ~300-330 | 364.1[2] | Low | ~110-120 |
| Cycloaliphatic Amine | Isophorone Diamine (IPDA) | ~365 | ~380-400 | ~15 | 149[1] |
| Aromatic Amine | m-Phenylenediamine (m-PDA) | ~350-370 | ~390-410 | ~20-30 | ~150-160 |
| Aromatic Amine | 4,4'-Diaminodiphenylsulfone (DDS) | >363[3] | ~400-420 | High | 181[3] |
Note: The data presented is for comparative purposes. Absolute values can vary based on the specific epoxy resin, cure cycle, and experimental conditions.
Analysis of Thermal Stability
The thermal stability of an epoxy resin is primarily evaluated by Thermogravimetric Analysis (TGA), which measures the weight loss of a material as a function of temperature. Key parameters include the onset of decomposition (often reported as the temperature at 5% weight loss, Td), the temperature of maximum degradation rate (Tmax), and the percentage of material remaining at high temperatures (char yield). The glass transition temperature (Tg), determined by Differential Scanning Calorimetry (DSC), is another critical parameter, indicating the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.[4]
This compound (Jeffamine D-230) Cured Resins: These resins exhibit moderate thermal stability. The presence of flexible ether linkages in the backbone contributes to a lower glass transition temperature compared to more rigid curing agents. However, they offer the advantage of increased flexibility and impact strength in the cured product. The thermal decomposition typically occurs in a single step.
Aliphatic Amine (DETA) Cured Resins: Resins cured with linear aliphatic amines like DETA generally show the lowest thermal stability among the compared systems. The flexible aliphatic chains are more susceptible to thermal degradation at lower temperatures.
Cycloaliphatic Amine (IPDA) Cured Resins: The incorporation of a cycloaliphatic ring in the curing agent, as with IPDA, enhances the thermal stability compared to linear aliphatic amines.[5] This is due to the increased rigidity of the polymer network.
Aromatic Amine (m-PDA, DDS) Cured Resins: Aromatic amines impart the highest thermal stability to epoxy resins. The rigid aromatic structures lead to a high crosslink density and a more thermally stable network.[6] Resins cured with DDS, in particular, exhibit exceptional thermal resistance, making them suitable for high-temperature applications.[3]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition characteristics of the cured epoxy resin.
Instrumentation: A standard thermogravimetric analyzer.
Procedure:
-
A sample of the cured epoxy resin (approximately 10-15 mg) is placed in an alumina crucible.
-
The sample is heated from ambient temperature to 800°C at a constant heating rate of 10°C/min.[3]
-
The analysis is conducted under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.[3]
-
The weight loss of the sample is recorded as a function of temperature.
-
The initial decomposition temperature (Td), the temperature of maximum weight loss (Tmax), and the final char yield are determined from the TGA and its derivative (DTG) curves.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) of the cured epoxy resin.
Instrumentation: A standard differential scanning calorimeter.
Procedure:
-
A small sample of the cured epoxy resin (5-10 mg) is hermetically sealed in an aluminum pan.
-
The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. The typical temperature range is from 25°C to 250°C at a heating and cooling rate of 10°C/min.
-
The analysis is performed under a nitrogen atmosphere (50 mL/min).
-
The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.[7]
Visualizations
Experimental Workflow for Thermal Stability Analysis
Caption: Workflow for Thermal Stability Analysis.
Comparison of Curing Agent Structures
References
- 1. azom.com [azom.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. epotek.com [epotek.com]
- 5. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Characterization of Cure Behavior in Epoxy Using Molecular Dynamics Simulation Compared with Dielectric Analysis and DSC - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantifying Amine Concentration in Bis(3-aminopropyl) Ether Solutions
For researchers, scientists, and drug development professionals working with Bis(3-aminopropyl) Ether, accurate quantification of its concentration is crucial for process control, quality assurance, and formulation development. This guide provides a comparative overview of three common analytical methods for determining the concentration of primary and secondary amines: Nonaqueous Titration, UV-Vis Spectrophotometry, and High-Performance Liquid Chromatography (HPLC).
This document details the experimental protocols for each method, presents a comparison of their performance characteristics in a tabular format, and includes workflow diagrams for a clear understanding of the experimental procedures.
Method Comparison
The choice of quantification method depends on factors such as the required sensitivity, the complexity of the sample matrix, available equipment, and the desired sample throughput. The following table summarizes the key performance characteristics of the three methods described in this guide.
Disclaimer: The performance data presented below is typical for the analysis of aliphatic amines using these methods. This data is for illustrative purposes and should be experimentally verified for the specific application involving this compound.
| Parameter | Nonaqueous Titration | UV-Vis Spectrophotometry (p-Benzoquinone Method) | HPLC (FMOC-Cl Derivatization) |
| Principle | Acid-base titration in a non-aqueous solvent. | Formation of a colored product after reaction with p-benzoquinone. | Chromatographic separation of a fluorescent derivative. |
| Limit of Detection (LOD) | ~100-500 ppm | ~0.1-1 ppm[1][2] | < 1 ppm (femt_omole range)[3][4] |
| Linearity Range | Wide (typically 2-3 orders of magnitude) | Typically 1-2 orders of magnitude | Wide (typically 3-4 orders of magnitude)[5] |
| Precision (RSD) | < 2% | < 5%[1][2] | < 5%[3] |
| Accuracy (Recovery) | > 98% | 95-105%[1][2] | 90-110%[5] |
| Throughput | Moderate | High | Low to Moderate |
| Equipment Cost | Low to Moderate | Low | High |
| Solvent/Reagent Cost | Low | Low | High |
| Selectivity | Low (titrates all bases) | Good (for primary and secondary amines)[1][2] | High |
| Ease of Use | Simple | Simple | Complex |
Experimental Protocols
Nonaqueous Titration with Perchloric Acid
This method is a classic and reliable technique for quantifying the total basic content in a sample. In a nonaqueous solvent like glacial acetic acid, the basicity of amines is enhanced, allowing for a sharp and accurate endpoint when titrated with a strong acid like perchloric acid.
Materials:
-
This compound solution
-
Glacial Acetic Acid (anhydrous)
-
0.1 N Perchloric Acid in Acetic Acid (standardized)
-
Crystal Violet indicator solution (0.5% w/v in glacial acetic acid)
-
Burette (10 mL or 25 mL, Class A)
-
Erlenmeyer flask (125 mL)
-
Analytical balance
Procedure:
-
Accurately weigh an appropriate amount of the this compound solution into a 125 mL Erlenmeyer flask. The target is to have a titrant volume of 10-20 mL.
-
Add 50 mL of glacial acetic acid to the flask and swirl to dissolve the sample completely.
-
Add 2-3 drops of Crystal Violet indicator solution. The solution will turn violet.
-
Titrate the solution with standardized 0.1 N perchloric acid in acetic acid until the color changes from violet to a blue-green endpoint.
-
Record the volume of titrant used.
-
Perform a blank titration using 50 mL of glacial acetic acid and the indicator, and subtract this volume from the sample titration volume.
-
Calculate the concentration of this compound.
Calculation: Amine Concentration (mol/g) = (V_sample - V_blank) * N_HClO4 / (w_sample * n)
Where:
-
V_sample = Volume of perchloric acid for the sample (L)
-
V_blank = Volume of perchloric acid for the blank (L)
-
N_HClO4 = Normality of perchloric acid (mol/L)
-
w_sample = Weight of the sample (g)
-
n = number of basic nitrogen atoms in this compound (n=2)
UV-Vis Spectrophotometry with p-Benzoquinone
This colorimetric method is based on the reaction of primary and secondary amines with p-benzoquinone in an ethanolic solution to form a colored product with maximum absorbance around 510 nm.[1][2] The intensity of the color is directly proportional to the amine concentration.
Materials:
-
This compound solution
-
p-Benzoquinone solution (0.5% w/v in absolute ethanol, freshly prepared)
-
Absolute Ethanol
-
UV-Vis Spectrophotometer
-
Cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in absolute ethanol with known concentrations.
-
Sample Preparation: Dilute the this compound solution with absolute ethanol to a concentration within the expected linear range of the assay.
-
Reaction:
-
Pipette 1 mL of each standard or sample solution into a separate test tube.
-
Add 2 mL of the p-benzoquinone solution to each tube.
-
Mix well and allow the reaction to proceed at room temperature for 15 minutes in the dark.
-
-
Measurement:
-
Set the spectrophotometer to 510 nm and zero the instrument with a blank solution (1 mL of ethanol and 2 mL of p-benzoquinone solution).
-
Measure the absorbance of each standard and sample solution.
-
-
Calibration and Calculation:
-
Plot a calibration curve of absorbance versus the concentration of the standard solutions.
-
Determine the concentration of the unknown sample from the calibration curve.
-
References
- 1. Spectrophotometric determination of aliphatic primary and secondary amines by reaction with p-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spectrophotometric determination of aliphatic primary and secondary amines by reaction with p-benzoquinone | CoLab [colab.ws]
- 3. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Bis(3-aminopropyl) Ether: A Guide for Laboratory Professionals
For immediate reference, the proper disposal of Bis(3-aminopropyl) ether requires adherence to stringent safety protocols and regulatory standards. This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this corrosive substance.
This compound is classified as a corrosive material that can cause severe skin burns and eye damage[1][2][3]. Therefore, meticulous care must be taken during its handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination.
Hazard and Safety Summary
Before handling this compound, it is crucial to be aware of its primary hazards. The substance is harmful if it comes into contact with the skin and can cause serious eye damage[2]. Always wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection[2][3][4].
| Hazard Classification | Description |
| Skin Corrosion/Irritation | Category 1C: Causes severe skin burns.[2][3] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage.[2][3] |
| Acute Dermal Toxicity | Category 4: Harmful in contact with skin.[2] |
Disposal Procedures
The recommended procedure for the disposal of this compound is to engage a licensed waste disposal company[2]. Disposal must be carried out in strict accordance with all applicable federal, state, and local regulations[1][3].
Key Disposal Steps:
-
Consult Regulations : Always consult your local and regional authorities to ensure compliance with all legal requirements for chemical waste disposal[1][3].
-
Professional Disposal : The most recommended method of disposal is to entrust the material to a licensed professional waste disposal service[2].
-
Incineration : A potential disposal method is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber system[1][3]. This should only be performed by qualified personnel in a permitted facility.
-
Avoid Environmental Release : Prevent the substance from entering drains or waterways. In case of a spill, contain it with an inert absorbent material such as dry sand or earth and dispose of the collected material appropriately[3]. Do not use water to clean up spills, as the container should be kept dry[1].
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the chemical itself, following all local and national regulations[2]. Ensure containers are completely empty before disposal[2].
Experimental Protocols for Disposal
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Bis(3-aminopropyl) Ether
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, use, and disposal of Bis(3-aminopropyl) Ether.
This document provides immediate, essential safety protocols and logistical plans for the laboratory use of this compound. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Understanding the Hazards
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It is also harmful if it comes into contact with the skin.[1] Inhalation of vapors or mists may cause severe irritation to the respiratory tract.[3]
Hazard Classification Data:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion | Sub-category 1C | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |
This data is based on the classification under REGULATION (EC) No 1272/2008.[1]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to create an effective barrier against exposure.
| PPE Type | Specification | Rationale |
| Hand Protection | Butyl Rubber or Viton® gloves.[1][2][4] | Nitrile gloves offer poor resistance to amines and ethers.[5] Butyl rubber provides excellent resistance to amines, esters, and ketones.[1][2][6] Viton® offers excellent resistance to aromatic and chlorinated solvents but may be less effective against some amines.[3][7] Always inspect gloves for integrity before use. |
| Eye & Face Protection | Tightly fitting safety goggles combined with a face shield. | Protects against splashes and vapors that can cause severe eye damage or blindness.[3] |
| Skin & Body Protection | A chemical-resistant lab coat or impervious protective clothing. Protective boots may be required depending on the scale of work. | Prevents skin contact which can lead to chemical burns.[2][8] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood is required. If ventilation is insufficient or if aerosols may be generated, a NIOSH/MSHA approved respirator is necessary.[8][9] | Protects against inhalation of corrosive and irritating vapors or mists.[3] |
Operational and Handling Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
The use of a chemical fume hood is strongly recommended.[9]
-
Ensure safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[9]
Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[5]
-
Wash hands thoroughly after handling the chemical.[5]
-
Keep the container tightly closed when not in use.[8]
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and acids.[3][8]
First Aid and Emergency Procedures
Immediate action is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | 1. Remove the individual to fresh air immediately.[1][2] 2. Keep the person at rest in a position comfortable for breathing.[1][2] 3. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[5] 4. Seek immediate medical attention.[1][2] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[1][2] 2. Rinse the affected skin with plenty of water for at least 15 minutes.[5] 3. Seek immediate medical attention.[1][2] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[9][10] 2. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] 3. Seek immediate medical attention.[1][2] |
| Ingestion | 1. Rinse mouth with water.[1] 2. Do NOT induce vomiting. [1][2] 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention.[1] |
Spill and Disposal Plan
Spill Response Workflow
Caption: Workflow for Safely Managing a this compound Spill.
Disposal Plan:
-
Chemical Waste: Unused this compound and spill cleanup materials are considered hazardous waste. They must be collected in a suitable, sealed, and clearly labeled container.[11]
-
Contaminated Materials: Any PPE or lab equipment that is grossly contaminated should also be treated as hazardous waste.
-
Disposal Method: Do not dispose of this chemical down the drain.[11] Disposal must be conducted through a licensed hazardous waste disposal company, typically via incineration or other approved chemical treatment methods.[12] Always follow local, state, and federal regulations for hazardous waste disposal.[1][11] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.
References
- 1. safeopedia.com [safeopedia.com]
- 2. Hand Protection | Chemical Resistant Butyl/Viton(R) Gloves | All Safety Products [allsafetyproducts.com]
- 3. heightechsafety.com.au [heightechsafety.com.au]
- 4. esafetysupplies.com [esafetysupplies.com]
- 5. gloves.com [gloves.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. calpaclab.com [calpaclab.com]
- 8. kelco.com.au [kelco.com.au]
- 9. esafetysupplies.com [esafetysupplies.com]
- 10. Chemical Resistant Gloves | Fisher Scientific [fishersci.com]
- 11. Hand Protection | Chemical Resistant Neoprene Gloves | All Safety Products [allsafetyproducts.com]
- 12. Gloves - Tables of Properties and Resistances [cleanroom.byu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
